Gnidilatin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
60195-69-9 |
|---|---|
Molecular Formula |
C37H48O10 |
Molecular Weight |
652.8 g/mol |
IUPAC Name |
[(1R,6S,7S,8R,10S,11S,12R,14S,16S,17R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-14-nonyl-5-oxo-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] benzoate |
InChI |
InChI=1S/C37H48O10/c1-6-7-8-9-10-11-15-18-34-45-30-26-29-33(20-38,44-29)32(41)35(42)25(19-22(4)27(35)39)37(26,47-34)23(5)28(36(30,46-34)21(2)3)43-31(40)24-16-13-12-14-17-24/h12-14,16-17,19,23,25-26,28-30,32,38,41-42H,2,6-11,15,18,20H2,1,3-5H3/t23-,25?,26+,28-,29+,30-,32-,33+,34-,35-,36+,37+/m1/s1 |
InChI Key |
MAKBJYBPYTYDBJ-FHKUGACWSA-N |
Isomeric SMILES |
CCCCCCCCC[C@]12O[C@@H]3[C@@H]4[C@H]5[C@](O5)([C@H]([C@]6(C([C@@]4(O1)[C@@H]([C@H]([C@@]3(O2)C(=C)C)OC(=O)C7=CC=CC=C7)C)C=C(C6=O)C)O)O)CO |
Canonical SMILES |
CCCCCCCCCC12OC3C4C5C(O5)(C(C6(C(C4(O1)C(C(C3(O2)C(=C)C)OC(=O)C7=CC=CC=C7)C)C=C(C6=O)C)O)O)CO |
Origin of Product |
United States |
Foundational & Exploratory
Gnidilatidin's Mechanism of Action in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gnidilatidin (B10784635), a daphnane-type diterpenoid, has emerged as a potent anti-cancer agent, demonstrating significant activity against various cancer cell lines. This technical guide provides a comprehensive overview of the molecular mechanisms underlying gnidilatidin's therapeutic effects, with a focus on its role as a protein kinase C (PKC) activator. This document details its impact on cell cycle regulation, induction of apoptosis, and its specific effects on melanoma cell differentiation. Quantitative data are presented in structured tables, and key signaling pathways and experimental workflows are visualized through detailed diagrams. This guide is intended to serve as a resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.
Introduction
Gnidilatidin is a natural product isolated from plants of the Daphne and Stellera genera. It belongs to the daphnane (B1241135) family of diterpenes, which are known for their wide range of biological activities. In the context of oncology, gnidilatidin and its analogs have garnered attention for their potent cytotoxic and anti-proliferative effects against various cancer types. This document elucidates the core mechanisms of action of gnidilatidin in cancer cells, providing a technical foundation for its further investigation and potential clinical development.
Cytotoxicity and Anti-Proliferative Activity
Gnidilatidin exhibits potent cytotoxic effects across a range of cancer cell lines. Its efficacy is most pronounced in leukemia and non-small cell lung cancer lines. The half-maximal inhibitory concentration (IC50) values for gnidilatidin (also known as Yuanhuacine) in several human non-small cell lung cancer cell lines are summarized in Table 1. Additionally, a related daphnane diterpene, gnidilatimonoein, has shown significant activity against leukemia cell lines[1].
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| H1993 | Non-Small Cell Lung Cancer | 0.009 | [2] |
| A549 | Non-Small Cell Lung Cancer | 0.03 | [2] |
| H1299 | Non-Small Cell Lung Cancer | 4.0 | [2] |
| Calu-1 | Non-Small Cell Lung Cancer | 4.1 | [2] |
| H460 | Non-Small Cell Lung Cancer | 6.2 | [2] |
| H358 | Non-Small Cell Lung Cancer | 16.5 | [2] |
| KG1 (Gnidilatimonoein) | Promyeloblastic Leukemia | 1.5 | [1] |
| NB4 (Gnidilatimonoein) | Promyelocytic Leukemia | 1.5 | [1] |
| U937 (Gnidilatimonoein) | Promonocytic Leukemia | 1.0 | [1] |
| Table 1: Cytotoxicity of Gnidilatidin and a Related Compound in Various Cancer Cell Lines. IC50 values represent the concentration of the compound required to inhibit cell growth by 50%. |
Core Mechanism of Action: Protein Kinase C Activation
The primary mechanism of action for gnidilatidin and its analogs is the activation of Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in cellular signaling pathways regulating cell growth, differentiation, and apoptosis.
Preferential Activation of PKCβII
Studies on the closely related compound gnidimacrin (B1229004) have demonstrated that the anti-tumor activity is particularly dependent on the expression of the PKCβII isoform[2][3][4]. Cancer cell lines with higher expression of PKCβII are more sensitive to the cytotoxic effects of these daphnane diterpenes. Gnidimacrin binds to and activates PKC, leading to the downstream signaling events that culminate in cell cycle arrest and apoptosis[4]. While direct isoform-specific studies on gnidilatidin are less detailed, the structural similarity and shared biological activities strongly suggest a similar reliance on PKCβII.
Induction of Cell Cycle Arrest
A major consequence of PKC activation by gnidilatidin and its analogs is the induction of cell cycle arrest, primarily at the G1 phase. This prevents cancer cells from progressing through the cell cycle and replicating.
The Cdc25A-Cdk2 Axis
Research on gnidimacrin has elucidated a key pathway for G1 arrest. Activation of PKCβII leads to the downregulation of Cdc25A, a dual-specificity phosphatase that is essential for the activation of cyclin-dependent kinase 2 (Cdk2)[2][5]. Cdk2, in complex with cyclin E, is a critical regulator of the G1/S phase transition. By reducing the levels of Cdc25A, gnidimacrin prevents the dephosphorylation and activation of Cdk2, leading to a halt in cell cycle progression at the G1 checkpoint[5].
Induction of Apoptosis
In addition to cell cycle arrest, gnidilatidin and its analogs are potent inducers of apoptosis, or programmed cell death, in cancer cells.
Regulation of Bcl-2 Family Proteins
The apoptotic process is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) members. While the precise upstream signaling from PKC activation to the Bcl-2 family in the context of gnidilatidin is still under investigation, it is known that PKC can modulate the activity of these proteins. It is hypothesized that gnidilatidin-induced PKC activation leads to a shift in the balance between pro- and anti-apoptotic Bcl-2 family members, favoring the induction of the intrinsic apoptotic pathway. This is characterized by mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspases.
Mechanism of Action in Melanoma
In melanoma cells, gnidilatidin exhibits a distinct mechanism of action related to the inhibition of melanogenesis and metastasis.
Downregulation of MITF
Gnidilatidin has been shown to inhibit the expression of Microphthalmia-associated Transcription Factor (MITF) in B16F10 melanoma cells[6]. MITF is a master regulator of melanocyte development, differentiation, and survival. It controls the expression of key genes involved in melanin (B1238610) synthesis, such as tyrosinase (Tyr), tyrosinase-related protein 1 (Trp1), and dopachrome (B613829) tautomerase (Dct)[6]. By downregulating MITF, gnidilatidin effectively shuts down the melanogenesis program and also affects melanoma cell adhesion and migration[6]. The signaling pathway from PKC activation to MITF downregulation is an active area of research.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of gnidilatidin.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treatment: Treat the cells with various concentrations of gnidilatidin and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Western Blot Analysis
Western blotting is used to detect specific proteins in a cell lysate.
Protocol:
-
Cell Lysis: Treat cells with gnidilatidin for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., PKCβII, Cdc25A, Cdk2, p-Cdk2, Bcl-2, Bax, MITF, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium (B1200493) iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with gnidilatidin for the desired time, then harvest the cells by trypsinization or scraping.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing, and incubate for at least 2 hours at -20°C.
-
Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
Gnidilatidin is a promising anti-cancer agent with a multi-faceted mechanism of action centered on the activation of Protein Kinase C, particularly the PKCβII isoform. This leads to G1 cell cycle arrest through the downregulation of the Cdc25A-Cdk2 axis and the induction of apoptosis. In melanoma, gnidilatidin also demonstrates a distinct mechanism by downregulating the master regulator MITF. The potent and diverse anti-cancer activities of gnidilatidin warrant further investigation to fully elucidate its therapeutic potential and to identify predictive biomarkers for patient stratification in future clinical studies. This technical guide provides a foundational understanding of gnidilatidin's mechanism of action to support these ongoing research and development efforts.
References
- 1. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 2. Mechanism of antitumor action of PKC activator, gnidimacrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Involvement of PKC betaII in anti-proliferating action of a new antitumor compound gnidimacrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor action of the PKC activator gnidimacrin through cdk2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Gnidilatidin Signaling Pathways in Melanoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Melanoma remains one of the most aggressive and therapeutically challenging forms of skin cancer. The exploration of novel therapeutic agents from natural sources is a promising avenue for drug development. Gnidilatidin, a daphnane (B1241135) diterpenoid, has demonstrated notable anti-melanoma properties, particularly in the inhibition of metastasis. This technical guide provides an in-depth analysis of the known and proposed signaling pathways modulated by Gnidilatidin in melanoma cells. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex molecular interactions to serve as a comprehensive resource for researchers in oncology and drug discovery.
Introduction to Gnidilatidin
Gnidilatidin is a bioactive daphnane diterpene isolated from plants of the Thymelaeaceae family, such as Thymelaea hirsuta.[1] Daphnane diterpenoids are a class of natural products known for a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-HIV effects.[1] In the context of melanoma, Gnidilatidin has been identified as a key compound responsible for the anti-metastatic effects of its source extracts. Research using the B16F10 murine melanoma cell line has shown that Gnidilatidin can modulate the expression of a wide array of genes involved in critical cellular processes such as apoptosis, signal transduction, and cell adhesion.[1] This document consolidates the current understanding of its molecular mechanisms.
Data Presentation: Quantitative Effects of Gnidilatidin on Gene Expression
The primary mechanism through which Gnidilatidin exerts its anti-melanoma effects is by altering the genetic expression profile of cancer cells. A key study involving microarray analysis of B16F10 melanoma cells treated with Gnidilatidin revealed a significant upregulation of 396 genes, with a large percentage falling into categories relevant to cancer progression.[1] While the complete dataset is not publicly available, specific gene expression changes were quantified via real-time quantitative PCR (qPCR).
Table 1: Effect of Gnidilatidin (0.1 µM) on Relative Gene Expression in B16F10 Melanoma Cells
| Gene Target | Biological Function | Observed Effect | Approximate Fold Change (Relative to Control) |
| Mmp2 | Matrix Metalloproteinase 2 (Metastasis) | Downregulation | ~0.6-fold |
| Mmp9 | Matrix Metalloproteinase 9 (Metastasis) | Downregulation | ~0.5-fold |
| Cd44 | Cell Adhesion Molecule (Metastasis) | Downregulation | ~0.7-fold |
| Mitf | Microphthalmia-assoc. Transcription Factor | Downregulation | ~0.5-fold |
| Tyr | Tyrosinase (Melanogenesis) | Downregulation | ~0.4-fold |
| Trp1 | Tyrosinase-related protein 1 (Melanogenesis) | Downregulation | ~0.5-fold |
| Dct | Dopachrome tautomerase (Melanogenesis) | Downregulation | ~0.5-fold |
| Rab27a | Melanosome Transport | Downregulation | ~0.8-fold |
Note: Approximate fold changes are estimated from graphical data presented in Villareal et al., 2018.[2] For precise quantification, refer to the original publication.
Signaling Pathways Modulated by Gnidilatidin
Based on gene expression studies and the known activities of related daphnane diterpenoids, several signaling pathways have been identified or proposed as targets of Gnidilatidin in melanoma.
Inhibition of Metastasis and Adhesion Signaling
Gnidilatidin directly impacts the metastatic potential of melanoma cells by downregulating key genes involved in extracellular matrix degradation and cell adhesion. The reduction in the expression of Matrix Metalloproteinases (MMP2 and MMP9) and the cell surface receptor CD44 disrupts the ability of tumor cells to invade surrounding tissues and metastasize.[1][2]
Induction of Apoptosis and Tumor Suppression
Microarray data revealed that Gnidilatidin upregulates hundreds of genes, with 32% of them being related to apoptosis.[1] This suggests a strong pro-apoptotic effect. Specifically, Gnidilatidin was found to increase the expression of the tumor suppressor gene Egr1 (Early Growth Response 1). Egr1 is known to activate multiple downstream targets that promote apoptosis and inhibit tumor growth, including p53 and PTEN.
Proposed Protein Kinase C (PKC) Activation Pathway
Many daphnane diterpenoids are potent activators of Protein Kinase C (PKC). For example, the related compound Gnidimacrin functions as a PKC activator, leading to G1 phase cell cycle arrest through the inhibition of cyclin-dependent kinase 2 (cdk2). It is highly probable that Gnidilatidin shares this mechanism. PKC activation can have pleiotropic effects, including the modulation of the MAPK pathway, which is frequently dysregulated in melanoma.
Experimental Protocols
The following sections describe generalized methodologies for the key experiments cited in the analysis of Gnidilatidin's effects on melanoma cells.
Cell Culture
-
Cell Line: B16-F10 murine melanoma cells (ATCC).
-
Culture Medium: RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO₂. Cells are passaged upon reaching 80-90% confluency.
Gene Expression Analysis by Microarray
This protocol provides a general workflow for analyzing gene expression changes in Gnidilatidin-treated melanoma cells.
-
Cell Treatment: B16-F10 cells are seeded and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing Gnidilatidin (e.g., 0.1 µM) or a vehicle control (e.g., DMSO). Cells are incubated for a specified period (e.g., 24 hours).
-
RNA Isolation: Total RNA is extracted from both treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.
-
cRNA Synthesis and Labeling: The isolated RNA is reverse transcribed into cDNA. Subsequently, biotinylated complementary RNA (cRNA) is synthesized via in vitro transcription.
-
Hybridization: The labeled cRNA is fragmented and hybridized to a microarray chip (e.g., Affymetrix Mouse Genome Array) overnight in a hybridization oven.
-
Washing and Staining: The microarray chip is washed to remove non-specifically bound cRNA and then stained with a streptavidin-phycoerythrin conjugate.
-
Scanning and Data Analysis: The chip is scanned using a high-resolution microarray scanner. The resulting data is normalized, and statistical analysis is performed to identify differentially expressed genes between the Gnidilatidin-treated and control groups.
Gene Expression Analysis by Real-Time Quantitative PCR (qPCR)
This protocol is used to validate microarray findings and quantify the expression of specific genes.
-
RNA Isolation and cDNA Synthesis: Total RNA is extracted as described in section 4.2. A fixed amount of RNA (e.g., 1 µg) is then reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
qPCR Reaction Setup: The qPCR reaction is prepared in a 96-well plate. Each well contains:
-
cDNA template
-
Forward and reverse primers for the gene of interest (e.g., Mmp9)
-
A qPCR master mix (containing Taq polymerase, dNTPs, and a fluorescent dye like SYBR Green)
-
Nuclease-free water
-
-
Thermal Cycling: The plate is run in a real-time PCR machine with a program typically consisting of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: The cycle threshold (Ct) value is determined for each sample. The relative expression of the target gene is calculated using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH or ACTB).
Protein Expression Analysis by Western Blot
This protocol is used to measure the levels of specific proteins (e.g., MMP9, CD44).
-
Protein Extraction: Cells are washed with ice-cold PBS and lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. The lysate is centrifuged to pellet cell debris, and the supernatant containing the protein is collected.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) from each sample are mixed with Laemmli sample buffer, boiled, and loaded onto a polyacrylamide gel (SDS-PAGE). The proteins are separated by size via electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-MMP9 antibody) overnight at 4°C.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG) for 1 hour at room temperature.
-
-
Detection: The membrane is treated with a chemiluminescent substrate, and the signal is captured using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
Conclusion and Future Directions
Gnidilatidin presents a compelling profile as an anti-melanoma agent, with its primary activities centered on the inhibition of metastasis and the induction of apoptosis. The downregulation of key metastatic genes like Mmp2, Mmp9, and Cd44 provides a clear mechanism for its anti-invasive properties. Furthermore, the broad upregulation of apoptosis-related genes and the specific induction of the tumor suppressor Egr1 highlight its potential to eliminate cancer cells.
The proposed activation of the Protein Kinase C pathway, based on the activity of related compounds, offers a promising area for further investigation. Future research should focus on:
-
Directly confirming the interaction between Gnidilatidin and PKC isoforms prevalent in melanoma.
-
Elucidating the specific apoptosis-related genes and pathways that are upregulated by Gnidilatidin.
-
Conducting further in vivo studies to validate these signaling pathways and assess the therapeutic potential of Gnidilatidin in preclinical melanoma models.
A deeper understanding of these molecular mechanisms will be crucial for the potential development of Gnidilatidin or its analogs as a targeted therapy for malignant melanoma.
References
Unveiling Gnidilatidin: A Technical Guide to its Discovery and Isolation from Gnidia kraussiana
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical overview of the discovery, isolation, and characterization of Gnidilatidin, a potent daphnane-type diterpenoid derived from the African medicinal plant Gnidia kraussiana. This document details the experimental protocols, quantitative data, and relevant biological pathways associated with this promising natural product.
Introduction
Gnidia kraussiana, a plant traditionally used in African medicine, has emerged as a source of compounds with significant therapeutic potential. Bioactivity-guided fractionation of extracts from this plant has led to the isolation of Gnidilatidin. This compound has demonstrated notable biological activities, particularly as a potent HIV-1 latency-reversing agent and an antineoplastic compound.[1][2] Gnidilatidin is a daphnane-type diterpenoid, a class of compounds known for their interaction with protein kinase C (PKC), a key enzyme in various cellular signaling pathways.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the bioactivity of Gnidia kraussiana extracts and the isolated Gnidilatidin.
| Substance | Assay | Cell Line | EC50 | Reference |
| 50% Ethanolic Extract of G. kraussiana | HIV-1 LTR Activation | TZM-bl | 3.75 µg/mL | [1][3] |
| Gnidilatidin | HIV-1 Latency Reversal | J-Lat 10.6 | 5.49 nM | [1][3][4] |
| Compound | Assay | Cell Line | Concentration | Result | Reference |
| Gnidilatidin | Cytotoxicity | J-Lat 10.6 | Up to 1,000 nM | No significant cytotoxicity observed | [3] |
| Compound | Analytical Method | Parameter | Value | Reference |
| Gnidilatidin | UHPLC-HRMS | Experimental m/z | 649.3005 | [3][4] |
| Gnidilatidin | UHPLC-HRMS | Theoretical m/z | 649.3007 | [3] |
Experimental Protocols
Plant Material and Extraction
-
Plant Material : The roots of Gnidia kraussiana are collected and powdered.
-
Solvent Extraction : Crude extracts are prepared by maceration of the powdered root material.[3] Solvents such as absolute methanol, 50% ethanol, or acetone (B3395972) can be used.[1][2] For instance, a 50% ethanolic extract has shown high potency.[1][3]
-
Maceration : The powdered plant material is soaked in the chosen solvent (e.g., 100 mL) with continuous shaking at room temperature for 24 hours.[3]
-
Solvent Removal : The resulting filtrate is evaporated under reduced pressure using a rotary evaporator at approximately 45°C to completely remove the solvent.[3]
-
Storage : The dried extract is dissolved in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 20 mg/mL and stored at -20°C for further analysis.[3]
Bioactivity-Guided Fractionation and Isolation
-
Initial Screening : The crude extracts are screened for their biological activity. For example, HIV-1 latency reversal can be assessed using a luciferase reporter assay in TZM-bl cells.[1][3]
-
Solid Phase Extraction (SPE) : The most active crude extract (e.g., the 50% ethanolic extract of G. kraussiana) is subjected to fractionation using SPE.[5]
-
The extract is adjusted to a concentration of 1 mg/mL.
-
The sample is loaded onto an appropriate SPE column (e.g., Isolute® ENV+).
-
Fractions are eluted with a stepwise gradient of solvents, such as water, 50% methanol, and 100% methanol, to yield multiple fractions.[5]
-
-
Activity Testing of Fractions : Each fraction is then tested for its biological activity to identify the most potent fractions.[5]
-
High-Performance Liquid Chromatography (HPLC) Purification : The active fraction(s) are further purified using preparative HPLC to isolate the pure compound.[6][7]
-
Compound Identification : The isolated compound is identified and characterized using analytical techniques such as ultrahigh-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS).[1][3][4] The identity of Gnidilatidin is confirmed by comparing its mass-to-charge ratio (m/z) with that of a commercially available standard.[3][4]
Visualizations
Experimental Workflow for Gnidilatidin Isolation
Proposed Signaling Pathway for Gnidilatidin-Induced HIV-1 Latency Reversal
Conclusion
Gnidilatidin, isolated from Gnidia kraussiana, represents a significant natural product with well-documented potent biological activities, particularly in the context of HIV-1 latency reversal. The methodologies outlined in this guide provide a framework for its extraction, isolation, and characterization. The activation of the PKC signaling pathway appears to be a central mechanism for its observed effects. Further research into Gnidilatidin and its derivatives is warranted to explore its full therapeutic potential in drug development.
References
- 1. Frontiers | Ethnopharmacological exploration and isolation of HIV-1 latency-reversing agents from Sudanese medicinal plants [frontiersin.org]
- 2. Studies of the Thymelaeaceae II. Antineoplastic principles of Gnidia kraussiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Ethnopharmacological exploration and isolation of HIV-1 latency-reversing agents from Sudanese medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HPLC-Based Purification and Isolation of Potent Anti-HIV and Latency Reversing Daphnane Diterpenes from the Medicinal Plant Gnidia sericocephala (Thymelaeaceae) - PMC [pmc.ncbi.nlm.nih.gov]
Gnidilatidin: A Technical Guide to its Function as a Protein Kinase C Activator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gnidilatidin (B10784635), a daphnane-type diterpenoid, is emerging as a potent activator of Protein Kinase C (PKC), a family of serine/threonine kinases crucial in cellular signaling. This technical guide delves into the mechanisms of gnidilatidin-mediated PKC activation, presenting quantitative data, detailed experimental protocols, and illustrating the key signaling pathways involved. Understanding these interactions is paramount for leveraging gnidilatidin's therapeutic potential, particularly in areas such as HIV latency reversal and oncology.
Quantitative Data: PKC Activation by Daphnane (B1241135) Diterpenes
While specific binding affinities for gnidilatidin across all PKC isoforms are not extensively documented in publicly available literature, data from closely related daphnane diterpenes, such as gnidimacrin (B1229004) and yuanhuapin, provide valuable insights into the potent and selective nature of this class of compounds.
| Compound | PKC Isoform(s) | Activity Metric | Value | Reference Cell/System |
| Gnidimacrin | PKCβI, PKCβII | Activation | Potent activation at pM concentrations | Ex vivo patient CD4+ cells |
| Gnidimacrin | PKCα, PKCθ | Activation | No significant effect | Ex vivo patient CD4+ cells |
| Yuanhuapin | PKC (unspecified) | Kᵢ (Binding Affinity) | Subnanomolar to single-digit nanomolar | Cell-free assay |
| Gnidilatidin | Not specified | EC₅₀ (Latency Reversal) | 5.49 nM | J-Lat 10.6 cells |
Note: The data for gnidimacrin and yuanhuapin are included as representative examples of daphnane diterpene interactions with PKC. The EC₅₀ for gnidilatidin reflects its activity in a cell-based latency reversal assay, which is a downstream consequence of PKC activation.
Experimental Protocols
A fundamental method to ascertain the role of compounds like gnidilatidin as PKC activators is the in vitro PKC kinase activity assay. This protocol outlines the key steps for such an experiment.
In Vitro Protein Kinase C (PKC) Kinase Activity Assay
Objective: To determine the ability of gnidilatidin to directly activate purified PKC isoforms and to quantify its potency (e.g., EC₅₀).
Materials:
-
Purified, recombinant human PKC isoforms (e.g., PKCα, βI, βII, δ, ε, θ)
-
Gnidilatidin
-
Phorbol-12-myristate-13-acetate (PMA) as a positive control
-
PKC substrate peptide (e.g., a fluorescently labeled peptide with a PKC consensus sequence)
-
ATP
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL BSA)
-
Phosphatidylserine (PS) and Diacylglycerol (DAG) as co-factors
-
96-well microplate
-
Microplate reader capable of detecting fluorescence or radioactivity
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of gnidilatidin in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of gnidilatidin to be tested.
-
Prepare a stock solution of PMA for the positive control.
-
Prepare a reaction mixture containing the PKC substrate peptide, ATP, PS, and DAG in the assay buffer.
-
-
Enzyme Preparation:
-
Dilute the purified PKC isoforms to a working concentration in the assay buffer.
-
-
Assay Execution:
-
Add a small volume of the diluted gnidilatidin or control (PMA or vehicle) to the wells of the microplate.
-
Add the diluted PKC isoform to the wells.
-
Initiate the kinase reaction by adding the reaction mixture to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).
-
-
Detection of PKC Activity:
-
Terminate the reaction (e.g., by adding a stop solution).
-
Measure the phosphorylation of the substrate peptide. The method of detection will depend on the substrate used (e.g., fluorescence intensity for a fluorescently labeled peptide or scintillation counting for a radiolabeled peptide).
-
-
Data Analysis:
-
Subtract the background signal (wells with no enzyme).
-
Plot the PKC activity as a function of the gnidilatidin concentration.
-
Fit the data to a dose-response curve to determine the EC₅₀ value, which represents the concentration of gnidilatidin required to achieve 50% of the maximal PKC activation.
-
Signaling Pathways and Visualizations
Gnidilatidin's activation of PKC initiates a cascade of downstream signaling events. A prominent pathway implicated in its biological effects, particularly in HIV latency reversal, is the activation of the NF-κB transcription factor.
Proposed Signaling Pathway: Gnidilatidin-Induced NF-κB Activation
Investigating the Primary Cellular Targets of Gnidilatidin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gnidilatidin (B10784635), a daphnane-type diterpenoid, has garnered significant interest within the scientific community for its potent biological activities, including antitumor and anti-HIV properties.[1][2] This technical guide provides an in-depth overview of the primary cellular targets of Gnidilatidin, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Quantitative Data Summary
The biological activity of Gnidilatidin has been quantified across various cell lines and assays. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values, providing a comparative view of its potency.
Table 1: IC50 Values of Gnidilatidin in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time |
| H1993 | Non-small cell lung cancer | 0.009 | - |
| A549 | Non-small cell lung cancer | 0.03 | - |
| Calu-1 | Non-small cell lung cancer | 4.1 | - |
| H1299 | Non-small cell lung cancer | 4.0 | - |
| H460 | Non-small cell lung cancer | 6.2 | - |
| H358 | Non-small cell lung cancer | 16.5 | - |
| K562 | Human leukemia | 10⁻⁹ - 10⁻¹⁰ M | - |
Data compiled from multiple sources.[3][4]
Table 2: EC50 Values of Gnidilatidin
| Assay/Cell Line | Biological Activity | EC50 |
| J-Lat 10.6 cells | HIV-1 Latency Reversal | 5.49 nM |
| TZM-bl cells | HIV-1 LTR Activation (50% ethanolic extract of G. kraussiana) | 3.75 µg/mL |
Data compiled from multiple sources.[2][5][6][7]
Primary Cellular Target: Protein Kinase C (PKC)
A primary cellular target of Gnidilatidin is Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in various cellular processes, including cell growth, differentiation, and apoptosis.[4][8][9] Gnidilatidin acts as a potent PKC activator.[4] This activation is a key mechanism underlying its diverse biological effects. Specifically, studies have implicated the involvement of PKC-α and PKC-βII in the antiproliferative action of related compounds.[3][10]
Signaling Pathways Modulated by Gnidilatidin
The activation of PKC by Gnidilatidin initiates a cascade of downstream signaling events. The following diagrams illustrate the key pathways affected by this compound.
Caption: Gnidilatidin-mediated activation of PKC and downstream signaling pathways.
The activation of PKC by Gnidilatidin leads to the stimulation of the NF-κB pathway, which is a key mechanism for its HIV-1 latency-reversing activity.[11][12] Furthermore, Gnidilatidin has been shown to activate AMP-activated protein kinase (AMPK), which in turn inhibits the mammalian target of rapamycin (B549165) (mTOR), a central regulator of cell growth and proliferation.[3] This inhibition of the mTOR pathway contributes to the antitumor effects of Gnidilatidin. The compound also impacts cell adhesion and migration by activating E-cadherin and inhibiting Akt, Rac1, and F-actin.[3]
Caption: Gnidilatidin's impact on cell cycle regulation.
In cancer cells, Gnidilatidin induces cell cycle arrest. One mechanism involves the reduction of cdc25A expression, a phosphatase that activates cyclin-dependent kinase 2 (cdk2), leading to G1 phase arrest.[4] Additionally, Gnidilatidin can induce the expression of the CDK inhibitor p21, which contributes to G2/M phase arrest.[3]
Other Cellular Effects
Beyond PKC activation, Gnidilatidin exhibits other significant cellular effects that contribute to its therapeutic potential.
-
DNA Synthesis Inhibition: Gnidilatidin has been shown to preferentially suppress DNA synthesis in leukemia and carcinoma cells.[13] This is achieved through the inhibition of key enzymes involved in purine (B94841) de novo synthesis, such as inosine (B1671953) monophosphate dehydrogenase and phosphoribosyl pyrophosphate amido transferase.[13] Dihydrofolate reductase activity is also inhibited in some cancer cell lines.[13]
-
Downregulation of HIV-1 Co-receptors: In the context of HIV-1, Gnidilatidin has been observed to downregulate the expression of the CXCR4 co-receptor, and in some instances CD4, which may inhibit viral entry into host cells.[2][6]
Experimental Protocols
The following sections provide an overview of the methodologies commonly employed to investigate the cellular targets and effects of Gnidilatidin.
Cell Viability and Proliferation Assays
These assays are fundamental for determining the cytotoxic and cytostatic effects of Gnidilatidin on cancer cells.
Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Ethnopharmacological exploration and isolation of HIV-1 latency-reversing agents from Sudanese medicinal plants [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antitumor action of the PKC activator gnidimacrin through cdk2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. Ethnopharmacological exploration and isolation of HIV-1 latency-reversing agents from Sudanese medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scbt.com [scbt.com]
- 9. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gnidimacrin, the Potent Anti-HIV Diterpene Can Eliminate Latent HIV-1 Ex Vivo by Activation of PKC Beta - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Novel PKC Activator 10-Methyl-Aplog-1 Combined with JQ1 Induced Strong and Synergistic HIV Reactivation with Tolerable Global T Cell Activation [mdpi.com]
- 12. Defining the Effects of PKC Modulator HIV Latency-Reversing Agents on Natural Killer Cells | Pathogens and Immunity [paijournal.com]
- 13. The effects of genkwadaphnin and gnidilatidin on the growth of P-388, L-1210 leukemia and KB carcinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ethnobotanical Tapestry of Gnidilatidin: A Technical Guide for Researchers
For Immediate Release
A Deep Dive into the Ethnobotanical and Pharmacological Landscape of Gnidilatidin-Containing Plants
This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the ethnobotanical background, isolation, and potential signaling pathways of Gnidilatidin, a potent daphnane (B1241135) diterpenoid. Found primarily in plants of the Thymelaeaceae and Euphorbiaceae families, Gnidilatidin and related compounds have a rich history in traditional medicine and are now the subject of modern pharmacological investigation for their anti-HIV and anti-cancer properties.
Ethnobotanical Heritage: A Legacy of Healing and Caution
Plants containing Gnidilatidin and its structural analogs have been utilized for centuries in various traditional healing practices, particularly in Asia and Africa. The ethnobotanical record reveals a dualistic nature of these plants: revered for their medicinal properties yet respected for their inherent toxicity.
Several species within the Daphne, Stellera, and Gnidia genera are notable for their traditional applications:
-
Stellera chamaejasme (Langdu): In Traditional Chinese Medicine, the root of Stellera chamaejasme has been employed for its potent effects in treating tumors, tuberculosis, and stubborn skin conditions like psoriasis.[1] Its toxic properties were also harnessed for external applications.
-
Daphne genkwa (Yuanhua): The flower buds of Daphne genkwa are a well-documented component of Traditional Chinese Medicine, utilized for their diuretic, expectorant, and anthelmintic properties.[2][3] Traditional practitioners have used it to address edema, phlegm, and parasitic infestations. Caution has always been advised due to its toxicity.[4]
-
Gnidia kraussiana : In Sudanese traditional medicine, this plant has been used to manage a range of immune-related and infectious diseases, including HIV/AIDS.[5] This traditional knowledge directly led to the isolation of Gnidilatidin and the discovery of its potent HIV-1 latency-reversing activity.
-
Gnidia glauca and other Gnidia species: Various Gnidia species have a history of use in traditional African medicine for treating conditions such as gouty arthritis and rabies.[1] Extracts from these plants have also demonstrated antileukemic, antibacterial, and antifungal properties.[1]
Quantitative Analysis of Gnidilatidin
Presently, there is a notable scarcity of published research detailing the specific concentrations of Gnidilatidin in various plant species and their respective parts. The primary focus of existing literature has been on the isolation, structural elucidation, and biological activity of daphnane diterpenoids. The table below summarizes the qualitative findings regarding the presence of Gnidilatidin and related compounds in different plant sources.
| Plant Species | Family | Plant Part(s) Containing Gnidilatidin or Related Daphnane Diterpenoids | Traditional Medicinal Uses |
| Gnidia kraussiana | Thymelaeaceae | Roots | Treatment of immune-related and infectious diseases, including HIV/AIDS.[5] |
| Daphne genkwa | Thymelaeaceae | Flower buds | Diuretic, expectorant, anthelmintic.[2][3] |
| Stellera chamaejasme | Thymelaeaceae | Roots | Treatment of tumors, tuberculosis, psoriasis.[1] |
| Daphne odora | Thymelaeaceae | Flower buds, Blooming flowers | Treatment of pain, skin diseases, rheumatism.[6] |
| Wikstroemia indica | Thymelaeaceae | Stems | Not specified in the search results. |
| Daphne tangutica | Thymelaeaceae | Aerial parts | Not specified in the search results. |
Experimental Protocols: Isolating and Identifying Gnidilatidin
The isolation and identification of Gnidilatidin and other daphnane diterpenoids is a multi-step process involving extraction, fractionation, and advanced analytical techniques. The following protocols are synthesized from methodologies described in the scientific literature for the analysis of these compounds from plant matrices.
Extraction and Preliminary Fractionation
This initial phase aims to extract a crude mixture of compounds from the plant material and then partition them based on polarity.
Methodology:
-
Grinding and Maceration: Air-dried and powdered plant material (e.g., roots of Gnidia kraussiana) is macerated with an organic solvent, typically 50% or absolute methanol (B129727) or ethanol, at room temperature with continuous agitation for 24 hours.[7] This process is repeated multiple times to ensure exhaustive extraction.
-
Solvent Evaporation: The combined filtrates are concentrated under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 45°C) to yield a crude extract.[7]
-
Solvent-Solvent Partitioning: The crude extract is then suspended in water and sequentially partitioned with solvents of increasing polarity, such as ethyl acetate (B1210297) (EtOAc), to separate compounds based on their polarity.[6] The daphnane diterpenoids, being moderately polar, will typically concentrate in the ethyl acetate fraction.
Chromatographic Purification
Further purification of the enriched fraction is achieved through various chromatographic techniques to isolate the target compound.
Methodology:
-
Solid-Phase Extraction (SPE): The ethyl acetate fraction is subjected to SPE for further cleanup and fractionation. A C18 cartridge is commonly used. The sample is loaded onto the pre-conditioned cartridge and eluted with a stepwise gradient of decreasing polarity, for example, water, 50% methanol, and 100% methanol.[7] Fractions are collected and monitored for the presence of the target compounds.
-
High-Performance Liquid Chromatography (HPLC): The fractions containing Gnidilatidin are then purified using preparative or semi-preparative HPLC, often with a C18 column. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid, is employed to achieve high-resolution separation.
Identification and Quantification by LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the definitive identification and, with appropriate standards, quantification of Gnidilatidin.
Methodology:
-
Chromatographic Separation: An Ultra-High-Performance Liquid Chromatography (UHPLC) system equipped with a C18 column is used for the separation of compounds in the purified fraction or the initial extract. A typical mobile phase would be a gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap).[6] Mass spectra are acquired in both positive and negative ion modes.
-
Compound Identification: Gnidilatidin is identified based on its accurate mass (m/z), retention time, and characteristic MS/MS fragmentation pattern, which can be compared to known standards or literature data. The fragmentation pattern of daphnane diterpenoids often involves the loss of side chains and characteristic cleavages of the tricyclic core.
Signaling Pathways: The Role of Protein Kinase C
Gnidilatidin and other daphnane diterpenoids are structurally similar to diacylglycerol (DAG), the endogenous activator of Protein Kinase C (PKC). This structural mimicry allows them to bind to and activate PKC isoforms, thereby modulating a wide array of cellular processes.
The activation of conventional and novel PKC isoforms by Gnidilatidin is thought to initiate a signaling cascade that can lead to diverse biological outcomes, including the reactivation of latent HIV-1 and anti-proliferative effects in cancer cells.
Proposed Signaling Pathway:
-
PKC Activation: Gnidilatidin, acting as a DAG analog, binds to the C1 domain of conventional (cPKC) and novel (nPKC) isoforms. This binding, in conjunction with intracellular calcium for cPKCs, induces a conformational change that activates the kinase.
-
Downstream Phosphorylation: Activated PKC then phosphorylates a multitude of downstream substrate proteins on serine and threonine residues.
-
Cellular Responses: The phosphorylation of these substrates triggers various signaling cascades, such as the MAPK/ERK pathway, which can ultimately lead to changes in gene expression, cell cycle regulation, and other cellular responses. In the context of HIV-1, PKC activation is known to activate transcription factors like NF-κB, which can drive the expression of the latent viral genome.
This technical guide provides a foundational understanding of the ethnobotanical context, analytical methodologies, and potential mechanisms of action for Gnidilatidin. Further research is warranted to fully elucidate the quantitative distribution of this potent compound in nature and to delineate the precise molecular interactions and downstream consequences of its engagement with the PKC signaling pathway. Such investigations will be pivotal in harnessing the therapeutic potential of Gnidilatidin and related natural products.
References
- 1. bepls.com [bepls.com]
- 2. researchgate.net [researchgate.net]
- 3. Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell Signaling through Protein Kinase C Oxidation and Activation [mdpi.com]
- 6. Identification of Daphnane Diterpenoids from Flower Buds and Blooming Flowers of Daphne odora Using UHPLC-Q-Exactive-Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Initial Cytotoxicity Screening of Gnidilatidin in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gnidilatidin, a daphnane-type diterpenoid also known as Yuanhuacine, is a natural compound isolated from plants of the Daphne genus.[1][2] It has garnered significant interest within the oncology research community for its potent anticancer activities. As with many novel therapeutic candidates, the initial step in evaluating its potential involves a thorough in vitro cytotoxicity screening against a panel of cancer cell lines. This technical guide provides a comprehensive overview of the initial cytotoxicity data for Gnidilatidin, detailed experimental protocols for assessing its cytotoxic effects, and an exploration of its putative mechanism of action through key signaling pathways.
Data Presentation: In Vitro Cytotoxicity of Gnidilatidin
The cytotoxic potential of Gnidilatidin has been evaluated against various human cancer cell lines, with a notable efficacy observed in non-small cell lung cancer (NSCLC). The half-maximal inhibitory concentration (IC50) is a quantitative measure of the concentration of a drug that is required to inhibit a biological process by 50%. The IC50 values for Gnidilatidin, determined after 72 hours of exposure, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| H1993 | Non-Small Cell Lung Cancer | 0.009 |
| A549 | Non-Small Cell Lung Cancer | 0.03 |
| H1299 | Non-Small Cell Lung Cancer | 4.0 |
| Calu-1 | Non-Small Cell Lung Cancer | 4.1 |
| H460 | Non-Small Cell Lung Cancer | 6.2 |
| H358 | Non-Small Cell Lung Cancer | 16.5 |
| Data sourced from MedchemExpress.[3] |
Experimental Protocols: Cytotoxicity Assessment
The determination of IC50 values is crucial for the preliminary assessment of a compound's cytotoxic activity. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely accepted colorimetric method for assessing cell viability.
MTT Assay Protocol for Adherent Cancer Cell Lines
This protocol outlines the steps for determining the cytotoxicity of Gnidilatidin against adherent cancer cell lines.
Materials:
-
Gnidilatidin stock solution (in DMSO)
-
Adherent cancer cell lines (e.g., A549, H1299)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Gnidilatidin in complete culture medium from the stock solution. It is recommended to perform a wide range of concentrations in the initial screening.
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the various concentrations of Gnidilatidin-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest Gnidilatidin concentration) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently agitate the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals, resulting in a purple solution.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the Gnidilatidin concentration and fitting the data to a sigmoidal dose-response curve.
-
Mandatory Visualization: Signaling Pathways and Workflows
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates the key steps involved in the in vitro cytotoxicity screening of Gnidilatidin.
Caption: Workflow for determining the in vitro cytotoxicity of Gnidilatidin using the MTT assay.
Proposed Signaling Pathway for Gnidilatidin-Induced Apoptosis
Gnidilatidin is believed to exert its anticancer effects through the modulation of several key signaling pathways, ultimately leading to apoptosis and cell cycle arrest. A proposed mechanism involves the activation of Protein Kinase C (PKC) and the inhibition of the AMPK/mTOR pathway.
Caption: Proposed signaling cascade of Gnidilatidin leading to cell cycle arrest and apoptosis.
Conclusion
The initial in vitro cytotoxicity screening of Gnidilatidin reveals its potent anticancer activity, particularly against non-small cell lung cancer cell lines. The provided experimental protocol for the MTT assay offers a standardized method for researchers to independently verify and expand upon these findings. The proposed signaling pathway, involving the activation of PKC and inhibition of the AMPK/mTOR axis, provides a foundation for further mechanistic studies to fully elucidate the molecular basis of Gnidilatidin's therapeutic potential. This technical guide serves as a valuable resource for researchers and drug development professionals in the continued investigation of Gnidilatidin as a promising anticancer agent.
References
Preliminary Studies on Gnidilatidin's Effect on Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gnidilatidin, a daphnane-type diterpenoid also known as Yuanhuacine, is a natural product isolated from plants of the Daphne genus. It has garnered significant interest in the scientific community for its potent biological activities, including antitumor and anti-HIV properties. Preliminary research indicates that Gnidilatidin exerts its effects by modulating various signaling pathways, leading to significant changes in gene expression. This technical guide provides an in-depth overview of the preliminary findings on Gnidilatidin's impact on gene expression, with a focus on quantitative data, experimental methodologies, and the underlying signaling mechanisms.
Quantitative Gene Expression Analysis
Gnidilatidin has been shown to modulate the expression of several genes involved in key cellular processes such as immune response, cell cycle regulation, and apoptosis. The following table summarizes the available quantitative data from preliminary studies.
| Gene | Cell Line | Treatment Conditions | Fold Change/Effect | Reference |
| Interferon-gamma (IFNγ) | THP-1 (human monocytic cell line) | 2 nM Gnidilatidin for 24 hours | Upregulation | [1][2][3] |
| Interleukin-12 (IL-12) | THP-1 (human monocytic cell line) | 2 nM Gnidilatidin for 24 hours | Upregulation | [1][2][3] |
| Interleukin-12 (IL-12) | RAW 264.7 (murine macrophage cell line) | 2 nM Gnidilatidin for 24 hours | Upregulation | [1][2][3] |
| Interleukin-10 (IL-10) | THP-1 (human monocytic cell line) | 2 nM Gnidilatidin for 24 hours | Downregulation | [1][2][3] |
| p21 | T24T and HCT116 (human bladder and colon cancer cell lines) | 2 µM Gnidilatidin for 12 hours | Upregulation of p21 protein | [4] |
| p53 | T24T and HCT116 (human bladder and colon cancer cell lines) | 2 µM Gnidilatidin for 12 hours | No observable induction of p53 protein | [4] |
Experimental Protocols
The following sections detail the methodologies employed in the key experiments investigating the effects of Gnidilatidin on gene expression.
Cell Culture and Gnidilatidin Treatment
-
Cell Lines:
-
Culture Conditions: Cells are typically cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Gnidilatidin Preparation: A stock solution of Gnidilatidin is prepared by dissolving it in dimethyl sulfoxide (B87167) (DMSO). The stock solution is then diluted in culture medium to the desired final concentrations for treatment. A vehicle control (DMSO) is run in parallel in all experiments.
-
Treatment: Cells are seeded in appropriate culture vessels (e.g., 6-well plates) and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing Gnidilatidin at the specified concentrations (e.g., 2 nM) or the vehicle control. The cells are then incubated for the desired duration (e.g., 24 hours) before harvesting for RNA extraction.[1][2][3]
RNA Extraction and Quantification
-
RNA Isolation: Total RNA is extracted from the treated and control cells using a commercially available RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.
-
DNase Treatment: To remove any contaminating genomic DNA, the extracted RNA is treated with DNase I.
-
RNA Quantification and Quality Assessment: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). The integrity of the RNA is assessed by agarose (B213101) gel electrophoresis or a bioanalyzer. An A260/A280 ratio of ~2.0 is generally considered indicative of pure RNA.
Quantitative Real-Time PCR (qRT-PCR)
-
Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a blend of oligo(dT) and random hexamer primers.
-
Primer Design: Gene-specific primers for the target genes and a reference (housekeeping) gene (e.g., GAPDH, ACTB) are designed using primer design software and validated for specificity and efficiency.
-
qRT-PCR Reaction: The qRT-PCR is performed in a real-time PCR detection system using a SYBR Green-based or probe-based detection method. The reaction mixture typically contains cDNA template, forward and reverse primers, and a master mix containing DNA polymerase, dNTPs, and the fluorescent dye.
-
Thermal Cycling: A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, where the Ct values of the target genes are normalized to the Ct values of the reference gene. The results are expressed as fold change relative to the vehicle-treated control.
Signaling Pathways and Molecular Mechanisms
Gnidilatidin's effects on gene expression are primarily attributed to its role as a potent activator of Protein Kinase C (PKC) . The activation of PKC initiates a cascade of downstream signaling events, with the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway being a key mediator of the observed changes in cytokine gene expression.
Caption: Gnidilatidin-induced PKC activation leading to NF-κB mediated gene expression.
The diagram above illustrates the signaling cascade initiated by Gnidilatidin. Upon entering the cell, Gnidilatidin activates PKC, which in turn phosphorylates and activates the IκB kinase (IKK) complex. The activated IKK complex then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and bind to specific DNA sequences in the promoter regions of target genes, thereby modulating their transcription.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for investigating the effects of Gnidilatidin on gene expression.
Caption: Workflow for analyzing Gnidilatidin's effect on gene expression via qRT-PCR.
Conclusion and Future Directions
The preliminary studies on Gnidilatidin's effect on gene expression reveal a consistent pattern of immune modulation through the activation of the PKC-NF-κB signaling axis. The upregulation of pro-inflammatory cytokines like IFNγ and IL-12, coupled with the downregulation of the immunosuppressive cytokine IL-10, suggests a potential mechanism for its antitumor activity by promoting an antitumor immune response.
Future research should focus on genome-wide expression profiling using techniques such as RNA sequencing (RNA-seq) to obtain a more comprehensive understanding of the genes and pathways modulated by Gnidilatidin. Further investigation into the dose-dependent and time-course effects of Gnidilatidin on gene expression in a wider range of cancer cell lines is also warranted. Elucidating the precise molecular interactions and downstream effectors of Gnidilatidin will be crucial for its development as a potential therapeutic agent.
References
- 1. Yuanhuacine Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Yuanhuacine Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes & Protocols for In Vitro Anticancer Screening of Gnidilatidin
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Gnidilatidin, a daphnane-type diterpenoid, has been identified as a potential anticancer agent. These application notes provide a comprehensive overview of standardized in vitro assay protocols to evaluate the anticancer efficacy of Gnidilatidin. The following sections detail the methodologies for assessing cytotoxicity, induction of apoptosis, effects on cell cycle progression, and potential signaling pathway modulation.
Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2][3] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Experimental Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549, MCF-7) into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.[1] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of Gnidilatidin in a suitable solvent (e.g., DMSO). Further dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in each well with 100 µL of the medium containing the respective concentrations of Gnidilatidin. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a negative control (untreated cells).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
Data Presentation:
| Gnidilatidin Conc. (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0 (Control) | 100 | 100 | 100 |
| 0.1 | 95.2 ± 4.1 | 88.5 ± 3.7 | 75.1 ± 4.5 |
| 1 | 82.1 ± 3.5 | 65.4 ± 2.9 | 48.9 ± 3.2 |
| 10 | 51.3 ± 2.8 | 30.1 ± 2.1 | 15.6 ± 1.9 |
| 50 | 20.7 ± 1.9 | 8.2 ± 1.1 | 4.3 ± 0.8 |
| 100 | 9.8 ± 1.2 | 3.5 ± 0.5 | 1.2 ± 0.3 |
| IC₅₀ (µM) | ~10.5 | ~2.8 | ~1.5 |
Note: The data presented are hypothetical and for illustrative purposes.
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for determining the cytotoxicity of Gnidilatidin using the MTT assay.
Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7] In early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[8] Propidium iodide (PI) is a fluorescent intercalating agent that stains the DNA of cells with a compromised membrane, indicative of late apoptosis or necrosis.[6][8]
Experimental Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with Gnidilatidin at its IC₅₀ concentration for 24 and 48 hours.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
Data Presentation:
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |
| Control (24h) | 96.1 ± 2.5 | 2.5 ± 0.8 | 0.8 ± 0.3 | 0.6 ± 0.2 |
| Gnidilatidin (IC₅₀, 24h) | 65.3 ± 3.1 | 25.8 ± 2.2 | 6.2 ± 1.1 | 2.7 ± 0.7 |
| Control (48h) | 95.2 ± 2.8 | 3.1 ± 0.9 | 1.1 ± 0.4 | 0.6 ± 0.3 |
| Gnidilatidin (IC₅₀, 48h) | 40.1 ± 3.5 | 38.7 ± 2.9 | 15.4 ± 1.8 | 5.8 ± 1.0 |
Note: The data presented are hypothetical and for illustrative purposes.
Cell Cycle Analysis using Propidium Iodide (PI) Staining
Flow cytometry can be utilized to analyze the cell cycle distribution of a cell population based on DNA content.[9][10] PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.[9][11]
Experimental Protocol:
-
Cell Seeding and Treatment: Seed cells and treat with Gnidilatidin as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C overnight.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content by flow cytometry.
Data Presentation:
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control (24h) | 60.5 ± 3.2 | 25.1 ± 2.1 | 14.4 ± 1.5 |
| Gnidilatidin (IC₅₀, 24h) | 45.2 ± 2.8 | 20.3 ± 1.9 | 34.5 ± 2.5 |
| Control (48h) | 58.9 ± 3.5 | 26.8 ± 2.3 | 14.3 ± 1.6 |
| Gnidilatidin (IC₅₀, 48h) | 30.1 ± 2.5 | 15.7 ± 1.7 | 54.2 ± 3.1 |
Note: The data presented are hypothetical and for illustrative purposes.
Hypothetical Signaling Pathway Analysis
Gnidilatidin, as a natural product, may exert its anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. A common approach is to investigate its impact on pathways frequently dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.
Hypothetical Signaling Pathway Modulated by Gnidilatidin
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by Gnidilatidin.
Protocol for Western Blot Analysis of Signaling Proteins:
-
Protein Extraction: Treat cells with Gnidilatidin, wash with cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., Akt, p-Akt, mTOR, p-mTOR).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
References
- 1. In Vitro Evaluation of Cytotoxic and Pro-Apoptotic Effects of Hesperidin Alone and in Combination with Cisplatin on Human Malignant Melanoma Cell Line (A431) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. brieflands.com [brieflands.com]
- 9. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 10. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - UK [thermofisher.com]
- 11. Analysis of Cell Cycle Position in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Gnidilatidin's Anti-HIV Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing experimental models to investigate the anti-HIV activity of Gnidilatidin, a daphnane-type diterpenoid. Gnidilatidin has demonstrated potent activity as a latency-reversing agent (LRA) and an inhibitor of HIV-1 entry, making it a promising lead compound for HIV cure strategies.[1][2][3][4][5]
Overview of Gnidilatidin's Anti-HIV Activity
Gnidilatidin exhibits a dual mechanism of action against HIV-1:
-
Latency Reversal: It reactivates latent HIV-1 provirus expression, a key step in the "shock and kill" strategy for eradicating the viral reservoir.[2][5][6] This activity is attributed to the activation of Protein Kinase C (PKC).[7]
-
Inhibition of Viral Entry: It downregulates the expression of the CD4 receptor and the CXCR4 coreceptor on the surface of T-cells, thereby inhibiting the entry of HIV-1 into host cells.[1][2][3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the anti-HIV activity of Gnidilatidin and related compounds.
Table 1: Latency-Reversing Activity of Gnidilatidin
| Compound | Cell Line | EC50 | Cytotoxicity | Reference |
| Gnidilatidin | J-Lat 10.6 | 5.49 nM | No significant toxicity up to 1,000 nM | [2][3][4] |
| Prostratin (B1679730) | J-Lat 10.6 | 720 nM | Not specified in this study | [2][3] |
Table 2: Anti-HIV Replication Activity of Related Daphnane Diterpenoids
| Compound | Cell Line | EC50 | Reference |
| Yuanhuacine A | PBMCs | 0.03 µM | [6] |
| Yuanhuajine | Not specified | 1.8 µM | [8] |
| Gniditrin | Not specified | 4.0 µM | [8] |
Experimental Protocols
This section provides detailed protocols for the key in vitro assays used to characterize the anti-HIV activity of Gnidilatidin.
In Vitro HIV-1 Latency Reversal Assay
This protocol describes the use of the J-Lat 10.6 cell line, a Jurkat T-cell line containing a latent, integrated HIV-1 provirus with a GFP reporter, to assess the latency-reversing activity of Gnidilatidin.[2][3][4]
Materials:
-
J-Lat 10.6 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 IU/mL penicillin, and 100 µg/mL streptomycin
-
Gnidilatidin (stock solution in DMSO)
-
Prostratin (positive control)
-
DMSO (vehicle control)
-
96-well culture plates
-
Flow cytometer
Procedure:
-
Cell Culture: Maintain J-Lat 10.6 cells in RPMI-1640 complete medium at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed J-Lat 10.6 cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Compound Treatment: Treat the cells with serial dilutions of Gnidilatidin (e.g., 0.1 nM to 1,000 nM). Include wells with prostratin as a positive control and DMSO as a vehicle control (final DMSO concentration should be less than 0.5%).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[4]
-
Flow Cytometry Analysis:
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in FACS buffer (PBS with 2% FBS).
-
Analyze the percentage of GFP-positive cells using a flow cytometer. An increase in the percentage of GFP-positive cells indicates reactivation of the latent HIV-1 provirus.
-
-
Data Analysis: Calculate the EC50 value, which is the concentration of the compound that induces 50% of the maximum latency reversal.
HIV-1 LTR Transcriptional Activation Assay
This assay utilizes TZM-bl cells, a HeLa cell line engineered to express CD4, CCR5, and CXCR4, and contains integrated luciferase and β-galactosidase reporter genes under the control of the HIV-1 LTR promoter.[3]
Materials:
-
TZM-bl cells
-
DMEM supplemented with 10% FBS, 100 IU/mL penicillin, and 100 µg/mL streptomycin
-
Gnidilatidin
-
96-well culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture: Maintain TZM-bl cells in complete DMEM.
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with different concentrations of Gnidilatidin.
-
Incubation: Incubate the plate for 24 hours.[2]
-
Luciferase Assay:
-
Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Measure the luciferase activity using a luminometer. An increase in luciferase activity indicates transcriptional activation from the HIV-1 LTR.
-
-
Data Analysis: Determine the fold activation compared to the vehicle control.
Cytotoxicity Assay
It is crucial to assess the cytotoxicity of Gnidilatidin to ensure that the observed anti-HIV activity is not due to cell death.
Materials:
-
J-Lat 10.6 cells or TZM-bl cells
-
Appropriate complete culture medium
-
Gnidilatidin
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or a live/dead stain for flow cytometry)
-
Plate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described in the respective assay protocols.
-
Compound Treatment: Treat the cells with the same concentrations of Gnidilatidin used in the activity assays.
-
Incubation: Incubate for the same duration as the activity assays (e.g., 24 or 48 hours).
-
Viability Measurement: Add the cell viability reagent and measure the signal according to the manufacturer's protocol.
-
Data Analysis: Calculate the CC50 (50% cytotoxic concentration) and determine the therapeutic index (CC50/EC50).
CD4 and CXCR4 Receptor Downregulation Assay
This protocol uses flow cytometry to measure the effect of Gnidilatidin on the surface expression of HIV-1 entry receptors.[2][4]
Materials:
-
Jurkat cells or TZM-bl cells
-
Appropriate complete culture medium
-
Gnidilatidin
-
24-well plates
-
Fluorochrome-conjugated antibodies against human CD4 and CXCR4
-
Isotype control antibodies
-
FACS buffer
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed Jurkat or TZM-bl cells in a 24-well plate.
-
Compound Treatment: Treat the cells with Gnidilatidin for 48 hours.[4]
-
Cell Staining:
-
Harvest and wash the cells.
-
Incubate the cells with fluorochrome-conjugated anti-CD4 and anti-CXCR4 antibodies (or isotype controls) for 30 minutes on ice in the dark.
-
Wash the cells to remove unbound antibodies.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in FACS buffer.
-
Acquire data on a flow cytometer and analyze the mean fluorescence intensity (MFI) of CD4 and CXCR4 expression.
-
-
Data Analysis: Compare the MFI of treated cells to that of untreated cells to determine the percentage of receptor downregulation.
Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway for Gnidilatidin's anti-HIV activity and the general workflows for the described experimental protocols.
References
- 1. researchgate.net [researchgate.net]
- 2. Ethnopharmacological exploration and isolation of HIV-1 latency-reversing agents from Sudanese medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Ethnopharmacological exploration and isolation of HIV-1 latency-reversing agents from Sudanese medicinal plants [frontiersin.org]
- 6. HPLC-based purification and isolation of potent anti-HIV and latency reversing Daphnane Diterpenes from the medicinal plant Gnidia sericocephala (Thymelaeaceae) [repository.up.ac.za]
- 7. Gnidimacrin, the Potent Anti-HIV Diterpene Can Eliminate Latent HIV-1 Ex Vivo by Activation of PKC Beta - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC-Based Purification and Isolation of Potent Anti-HIV and Latency Reversing Daphnane Diterpenes from the Medicinal Plant Gnidia sericocephala (Thymelaeaceae) [mdpi.com]
Application Notes and Protocols: Testing Gnidilatidin's Latency Reversal Activity in J-Lat 10.6 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Human Immunodeficiency Virus (HIV) can establish a latent reservoir in resting CD4+ T cells, which is the major barrier to a cure. The "shock and kill" strategy aims to reactivate this latent virus using Latency Reversing Agents (LRAs), making the infected cells visible to the immune system for clearance. Gnidilatidin, a daphnane-type diterpenoid, has been identified as a potent LRA.[1][2][3] This document provides detailed protocols for utilizing the J-Lat 10.6 cell line, a widely used in vitro model for HIV latency, to assess the latency reversal activity of Gnidilatidin.
J-Lat 10.6 cells are a Jurkat T-cell line that contains a full-length, integrated HIV-1 provirus.[4][5] In this provirus, the nef gene has been replaced with a Green Fluorescent Protein (GFP) reporter gene.[4][5] In the latent state, GFP expression is minimal. Upon reactivation of the HIV-1 promoter (the Long Terminal Repeat, or LTR), GFP is expressed, which can be readily quantified using flow cytometry.[6][7] Gnidilatidin acts as a Protein Kinase C (PKC) agonist, activating the NF-κB signaling pathway, which is a key regulator of HIV-1 transcription.[8]
Data Presentation
Quantitative data from the described experiments should be summarized in the following tables for clear comparison and analysis.
Table 1: Dose-Response of Gnidilatidin on HIV-1 Latency Reversal in J-Lat 10.6 Cells
| Gnidilatidin Concentration (nM) | % GFP-Positive Cells (Mean ± SD) | Fold Induction over DMSO Control (Mean ± SD) |
| 0 (DMSO Control) | 1.0 | |
| 0.1 | ||
| 1 | ||
| 5.49 (EC50) | ||
| 10 | ||
| 50 | ||
| 100 | ||
| Positive Control (e.g., Prostratin) |
Table 2: Cytotoxicity of Gnidilatidin in J-Lat 10.6 Cells
| Gnidilatidin Concentration (nM) | % Cell Viability (Mean ± SD) |
| 0 (DMSO Control) | 100 |
| 0.1 | |
| 1 | |
| 10 | |
| 50 | |
| 100 | |
| 500 | |
| 1000 | |
| Positive Control (e.g., Doxorubicin) |
Experimental Protocols
Cell Culture and Maintenance of J-Lat 10.6 Cells
Materials:
-
J-Lat 10.6 cells
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL Penicillin, 10,000 µg/mL Streptomycin)
-
L-Glutamine
-
Phosphate-Buffered Saline (PBS)
-
Trypan Blue solution
-
Incubator (37°C, 5% CO2)
-
Centrifuge
-
Hemocytometer or automated cell counter
Protocol:
-
Culture J-Lat 10.6 cells in RPMI 1640 medium supplemented with 10% heat-inactivated FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.[4][9]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells every 2-3 days to maintain a cell density between 0.5 x 10^6 and 2 x 10^6 cells/mL.
-
To passage, centrifuge the cell suspension at 300 x g for 5 minutes, aspirate the supernatant, and resuspend the cell pellet in fresh, pre-warmed complete RPMI 1640 medium.
-
Regularly check cell viability using Trypan Blue exclusion.
Latency Reversal Assay
Materials:
-
J-Lat 10.6 cells in logarithmic growth phase
-
Gnidilatidin stock solution (in DMSO)
-
Prostratin or other known LRA as a positive control (in DMSO)
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Flow cytometer
Protocol:
-
Seed J-Lat 10.6 cells at a density of 0.5 x 10^6 cells/mL in a 96-well plate (100 µL per well).
-
Prepare serial dilutions of Gnidilatidin in complete RPMI 1640 medium. A suggested concentration range is 0.1 nM to 100 nM.
-
Add the diluted Gnidilatidin to the respective wells. Include wells with a vehicle control (DMSO) and a positive control (e.g., Prostratin at a known effective concentration).
-
Incubate the plate at 37°C with 5% CO2 for 24 to 48 hours.[10]
-
After incubation, transfer the cells to flow cytometry tubes.
-
Wash the cells once with PBS.
-
Resuspend the cells in PBS containing 2% FBS.
-
Analyze the percentage of GFP-positive cells using a flow cytometer. For each sample, acquire at least 10,000 events.
-
Gate on the live cell population based on forward and side scatter profiles.
-
Determine the percentage of GFP-positive cells within the live cell gate.
Cytotoxicity Assay
Materials:
-
J-Lat 10.6 cells
-
Gnidilatidin stock solution (in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or a live/dead stain for flow cytometry)
-
96-well cell culture plates (opaque-walled for luminescence assays)
-
Plate reader or flow cytometer
Protocol:
-
Seed J-Lat 10.6 cells at a density of 0.5 x 10^6 cells/mL in a 96-well plate (100 µL per well).
-
Treat the cells with the same concentrations of Gnidilatidin as used in the latency reversal assay. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).
-
Incubate the plate for the same duration as the latency reversal assay (24-48 hours).
-
Perform the cell viability assay according to the manufacturer's instructions.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader or analyze the percentage of live cells by flow cytometry.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
Visualizations
Signaling Pathway of Gnidilatidin-Mediated Latency Reversal
Caption: Gnidilatidin activates PKC, leading to NF-κB activation and HIV-1 transcription.
Experimental Workflow for Testing Gnidilatidin
Caption: Workflow for assessing Gnidilatidin's latency reversal and cytotoxicity in J-Lat 10.6 cells.
References
- 1. Ethnopharmacological exploration and isolation of HIV-1 latency-reversing agents from Sudanese medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. nibsc.org [nibsc.org]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. Kinetics of HIV-1 Latency Reversal Quantified on the Single-Cell Level Using a Novel Flow-Based Technique - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Gnidilatidin's Effect on HIV LTR using Luciferase Reporter Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus (HIV) can establish a latent reservoir within host cells, posing a significant barrier to eradication. A promising strategy to eliminate this reservoir is the "shock and kill" approach, which involves reactivating the latent virus, making it susceptible to antiretroviral therapy and the host immune system. Gnidilatidin, a daphnane-type diterpenoid, has emerged as a potent HIV-1 latency-reversing agent (LRA). Its mechanism of action involves the activation of Protein Kinase C (PKC), which subsequently triggers the NF-κB signaling pathway, a critical regulator of HIV Long Terminal Repeat (LTR) driven transcription.
This document provides detailed application notes and protocols for utilizing luciferase reporter assays to quantify the effect of Gnidilatidin on HIV LTR activation. Luciferase reporter assays are a highly sensitive and quantitative method to measure promoter activity. In this context, cell lines have been engineered to contain a luciferase gene under the control of the HIV-1 LTR. Activation of the LTR by agents like Gnidilatidin results in the expression of luciferase, and the resulting luminescence can be readily measured.
Data Presentation
The following table summarizes representative quantitative data on the dose-dependent effect of Gnidilatidin on HIV LTR-driven luciferase activity in J-Lat 10.6 cells, a common model for HIV latency. The data is hypothetical but is based on the known potent EC50 of Gnidilatidin, which is approximately 5.49 nM.
| Gnidilatidin Concentration (nM) | Average Luciferase Activity (Relative Luminescence Units - RLU) | Fold Induction over DMSO Control |
| 0 (DMSO Control) | 1,500 | 1.0 |
| 0.1 | 3,000 | 2.0 |
| 1 | 15,000 | 10.0 |
| 5 | 75,000 | 50.0 |
| 10 | 142,500 | 95.0 |
| 50 | 150,000 | 100.0 |
| 100 | 151,500 | 101.0 |
Experimental Protocols
Protocol 1: Measuring Gnidilatidin-Mediated HIV LTR Activation in J-Lat 10.6-Luc Cells
This protocol describes the use of a Jurkat-derived T-cell line (J-Lat 10.6) that has been engineered to contain an integrated HIV-1 LTR driving the expression of a luciferase reporter gene.
Materials:
-
J-Lat 10.6-Luc cells
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Gnidilatidin (stock solution in DMSO)
-
DMSO (vehicle control)
-
Prostratin or TNF-α (positive controls)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Culture: Culture J-Lat 10.6-Luc cells in RPMI 1640 complete medium at 37°C in a humidified 5% CO2 incubator. Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
-
Cell Seeding: On the day of the experiment, count the cells and assess viability (should be >95%). Centrifuge the cells and resuspend in fresh medium to a concentration of 2 x 10^5 cells/mL. Seed 100 µL of the cell suspension (20,000 cells) into each well of a 96-well white, clear-bottom plate.
-
Compound Preparation and Addition:
-
Prepare serial dilutions of Gnidilatidin in complete RPMI medium from the DMSO stock. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and low (e.g., <0.1%) to avoid solvent-induced toxicity.
-
Prepare positive controls (e.g., Prostratin at 1 µM or TNF-α at 10 ng/mL) and a vehicle control (DMSO).
-
Add 100 µL of the diluted compounds, positive controls, or vehicle control to the appropriate wells, resulting in a final volume of 200 µL per well.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 to 48 hours.
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase reagent to each well according to the manufacturer's instructions (typically 100 µL per well).
-
Mix the contents of the wells by gentle shaking for 2-5 minutes to ensure complete cell lysis.
-
-
Data Acquisition: Measure the luminescence in each well using a luminometer. The integration time should be optimized to ensure the signal is within the linear range of the instrument.
-
Data Analysis:
-
Subtract the average background luminescence from wells containing only medium and luciferase reagent.
-
Calculate the average luminescence for each treatment condition.
-
Express the data as fold induction over the vehicle (DMSO) control.
-
Plot the fold induction as a function of Gnidilatidin concentration to generate a dose-response curve and calculate the EC50 value.
-
Protocol 2: High-Throughput Screening of Gnidilatidin Analogs using TZM-bl Reporter Cells
This protocol is adapted for a higher throughput screening format using TZM-bl cells, an adherent HeLa cell line engineered with an integrated HIV-1 LTR-luciferase cassette.
Materials:
-
TZM-bl cells
-
DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Gnidilatidin and its analogs (in DMSO)
-
DMSO (vehicle control)
-
Phorbol 12-myristate 13-acetate (PMA) or TNF-α (positive controls)
-
384-well white, solid-bottom tissue culture plates
-
Luciferase assay reagent
-
Automated liquid handler (recommended)
-
Plate luminometer
Procedure:
-
Cell Seeding: Trypsinize and resuspend TZM-bl cells in complete DMEM. Seed 5,000 cells in 40 µL of medium per well of a 384-well plate. Incubate for 18-24 hours to allow for cell adherence.
-
Compound Addition:
-
Prepare a concentration series of Gnidilatidin and its analogs in an appropriate solvent (e.g., DMSO) in a separate plate.
-
Using an automated liquid handler, transfer a small volume (e.g., 100 nL) of the compound solutions to the cell plate. Also, include wells for vehicle control (DMSO) and positive controls (e.g., PMA at 100 nM or TNF-α at 10 ng/mL).
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Luciferase Assay:
-
Equilibrate the plate and luciferase reagent to room temperature.
-
Add 20 µL of luciferase reagent to each well.
-
Incubate for 10 minutes at room temperature with gentle shaking to ensure cell lysis.
-
-
Data Acquisition: Measure luminescence using a plate luminometer.
-
Data Analysis:
-
Normalize the data to the vehicle control to determine the fold activation for each compound at each concentration.
-
Generate dose-response curves and calculate EC50 values for active compounds.
-
A parallel cytotoxicity assay (e.g., using CellTiter-Glo®) is recommended to identify compounds that may be toxic to the cells.
-
Visualizations
Signaling Pathway of Gnidilatidin-Induced HIV LTR Activation
Caption: Gnidilatidin activates PKC, leading to NF-κB activation and HIV LTR transcription.
Experimental Workflow for Gnidilatidin Luciferase Reporter Assay
Caption: Workflow for measuring Gnidilatidin's effect on HIV LTR using a luciferase assay.
Application Note: Determination of Gnidilatidin EC50 using Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gnidilatidin (B10784635), also known as Yuanhuacine, is a daphnane-type diterpenoid isolated from plants of the Daphne genus.[1] It has demonstrated significant biological activity, including potent anti-tumor and anti-HIV properties.[1][2] The cytotoxic effects of Gnidilatidin are attributed to its ability to induce G2/M cell cycle arrest and apoptosis.[1] Mechanistically, it has been shown to inhibit DNA synthesis and activate protein kinase C (PKC) and AMP-activated protein kinase (AMPK), leading to the downregulation of the mTOR signaling pathway.[1][3]
Determining the half-maximal effective concentration (EC50) is a critical step in the preclinical evaluation of therapeutic compounds like Gnidilatidin. The EC50 value quantifies the potency of the compound in producing a specific biological effect, such as a reduction in cell viability or the induction of apoptosis. This application note provides detailed protocols for determining the EC50 of Gnidilatidin using common cell-based viability and apoptosis assays.
Data Presentation: Reported Potency of Gnidilatidin
The potency of Gnidilatidin has been evaluated across various human cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) and EC50 values.
| Cell Line | Cancer Type | Assay Duration | Reported IC50/EC50 | Reference |
| H1993 | Non-Small Cell Lung Cancer | 24-72 h | 0.009 µM (IC50) | [1] |
| A549 | Non-Small Cell Lung Cancer | 24-72 h | 0.03 µM (IC50) | [1] |
| H1299 | Non-Small Cell Lung Cancer | 24-72 h | 4.0 µM (IC50) | [1] |
| Calu-1 | Non-Small Cell Lung Cancer | 24-72 h | 4.1 µM (IC50) | [1] |
| H460 | Non-Small Cell Lung Cancer | 24-72 h | 6.2 µM (IC50) | [1] |
| H358 | Non-Small Cell Lung Cancer | 24-72 h | 16.5 µM (IC50) | [1] |
| J-Lat 10.6 | Latently HIV-infected T-cell | Not Specified | 5.49 nM (EC50) | [2] |
| P-388 | Lymphocytic Leukemia | Not Specified | ED50 Determined | [4] |
| L-1210 | Lymphoid Leukemia | Not Specified | ED50 Determined | [4] |
| KB | Human Carcinoma | Not Specified | ED50 Determined | [4] |
Visualizations
Gnidilatidin Signaling Pathway
Gnidilatidin exerts its cellular effects through multiple signaling pathways. A primary mechanism involves the activation of Protein Kinase C (PKC) and AMP-activated protein kinase (AMPK).[1][3] AMPK activation leads to the inhibition of the mTOR pathway, a central regulator of cell growth and proliferation.[1] These signaling events ultimately converge to inhibit DNA synthesis and induce apoptosis, contributing to the compound's anti-tumor activity.[1][4]
Caption: Simplified signaling pathway of Gnidilatidin.
Experimental Workflow for EC50 Determination
The determination of a compound's EC50 value follows a standardized workflow. This process begins with the preparation of cell cultures and the test compound. Cells are then exposed to a range of compound concentrations for a defined period. Following incubation, a specific cell-based assay is performed to measure the biological response. The resulting data is then analyzed using non-linear regression to fit a dose-response curve, from which the EC50 value is calculated.
Caption: General experimental workflow for EC50 determination.
Experimental Protocols
Protocol 1: Cell Viability by MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[5] Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.[6] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance after solubilization.[7]
Materials:
-
Selected cancer cell line (e.g., A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Gnidilatidin stock solution (in DMSO)
-
96-well flat-bottom sterile plates
-
MTT solution (5 mg/mL in sterile PBS)[6]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[8]
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Harvest and count cells, ensuring viability is >90%. Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.[9]
-
Compound Preparation: Prepare a serial dilution of Gnidilatidin in culture medium from the DMSO stock. A typical concentration range might be 0.001 µM to 100 µM. Include a vehicle control (medium with the highest concentration of DMSO used).
-
Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the prepared Gnidilatidin dilutions (or vehicle control) to the respective wells. Each concentration should be tested in triplicate.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.[8]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[7][8]
-
Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 150 µL of solubilization solution (e.g., DMSO) to each well.[8]
-
Reading: Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.[6][8] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[6]
Data Analysis:
-
Subtract the average absorbance of the blank (medium only) wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100
-
-
Plot % Viability against the log concentration of Gnidilatidin.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit a sigmoidal dose-response curve and determine the EC50 value.[10]
Protocol 2: Cell Viability by CellTiter-Glo® Luminescent Assay
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that determines the number of viable cells by quantifying ATP, which is a marker of metabolically active cells.[11][12] The assay reagent lyses the cells to release ATP, which in the presence of luciferase and luciferin, generates a luminescent signal proportional to the amount of ATP present.[12]
Materials:
-
Selected cancer cell line
-
Complete cell culture medium
-
Gnidilatidin stock solution (in DMSO)
-
White, opaque-walled 96-well or 384-well plates (compatible with luminometers)[11]
-
CellTiter-Glo® 2.0 Reagent (or equivalent)[11]
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled multiwell plate at the desired density in 100 µL (96-well) or 25 µL (384-well) of medium. Include control wells with medium only for background measurement.[13]
-
Compound Treatment: Prepare and add serial dilutions of Gnidilatidin as described in Protocol 1.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
Assay Preparation: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use.[14]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL to 100 µL of medium).[15]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[13] Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[13][14]
-
Reading: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis:
-
Subtract the average luminescence of the background (medium only) wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Luminescence_treated / Luminescence_vehicle_control) * 100
-
-
Plot % Viability against the log concentration of Gnidilatidin and perform non-linear regression to determine the EC50 value, as described for the MTT assay.[16]
Protocol 3: Apoptosis by Caspase-Glo® 3/7 Assay
Principle: Induction of apoptosis is a key mechanism of Gnidilatidin.[1][17] This assay measures the activity of caspases-3 and -7, key effector caspases in the apoptotic pathway. The assay provides a proluminescent caspase-3/7 substrate in a buffer system. After addition to the cells, the reagent lyses the cells, and the liberated caspases cleave the substrate, generating a luminescent signal produced by luciferase. The signal is proportional to the amount of caspase activity.
Materials:
-
Selected cancer cell line
-
Complete cell culture medium
-
Gnidilatidin stock solution (in DMSO)
-
White, opaque-walled 96-well or 384-well plates
-
Caspase-Glo® 3/7 Assay System
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 2 for seeding cells and treating them with a serial dilution of Gnidilatidin.
-
Assay Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and equilibrate it to room temperature.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well of the 96-well plate.
-
Signal Development: Gently mix the contents of the wells using a plate shaker at a low speed (300-500 rpm) for 30 seconds. Incubate at room temperature for 1 to 3 hours.
-
Reading: Measure the luminescence of each well with a plate-reading luminometer.
Data Analysis:
-
Subtract the average luminescence of the background (medium only) wells from all other wells.
-
Express the data as fold-change in caspase activity relative to the vehicle control:
-
Fold Change = Luminescence_treated / Luminescence_vehicle_control
-
-
To determine an EC50 for apoptosis induction, plot the luminescence reading against the log concentration of Gnidilatidin.
-
Use non-linear regression (e.g., log(agonist) vs. response) to fit a sigmoidal dose-response curve and calculate the EC50 value, which represents the concentration of Gnidilatidin that induces 50% of the maximal caspase activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. frontiersin.org [frontiersin.org]
- 3. Gnidimacrin, the Potent Anti-HIV Diterpene Can Eliminate Latent HIV-1 Ex Vivo by Activation of PKC Beta - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of genkwadaphnin and gnidilatidin on the growth of P-388, L-1210 leukemia and KB carcinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. researchgate.net [researchgate.net]
- 11. promega.com [promega.com]
- 12. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 13. scribd.com [scribd.com]
- 14. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. scribd.com [scribd.com]
- 17. brieflands.com [brieflands.com]
Application Notes and Protocols for Assessing Gnidilatidin-Induced Cell Cycle Arrest
Introduction
Gnidilatidin and its analogs, such as Gnidilatimonoein, are daphnane-type diterpenoids that have demonstrated potent anti-tumor activities.[1][2] While the request focuses on G2/M cell cycle arrest, current research more prominently highlights the induction of G1 phase arrest and apoptosis by the related compound Gnidilatimonoein in leukemia cell lines.[1][3] This document provides a comprehensive set of protocols to assess the effects of Gnidilatidin on the cell cycle, with a focus on methods that can elucidate arrest at any phase, including G2/M. The provided methodologies are standard for cell cycle analysis and can be adapted for various cell lines and compounds.
Data Presentation: Effects of Gnidilatimonoein on Cancer Cells
The following table summarizes the reported inhibitory effects of Gnidilatimonoein on different leukemia cell lines after 72 hours of treatment.
| Cell Line | IC50 Value (µM) | Effect on Cell Viability at IC50 | Reference |
| HL-60 | 1.3 | 50% reduction in proliferation | [1][3] |
| KG1 | 1.5 | 18% decrease | [2][4] |
| NB4 | 1.5 | 20% decrease | [2][4] |
| U937 | 1.0 | 23% decrease | [2][4] |
Experimental Protocols
Herein are detailed protocols for the assessment of cell cycle distribution and related cellular processes.
Protocol 1: Cell Proliferation Assessment using MTT Assay
Objective: To determine the concentration of Gnidilatidin that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell line (e.g., HL-60)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Gnidilatidin stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of Gnidilatidin in complete medium.
-
After 24 hours, remove the medium and add 100 µL of the Gnidilatidin dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the cells with the compound for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Objective: To analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with Gnidilatidin.
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Culture cells to 70-80% confluency and treat with various concentrations of Gnidilatidin for the desired time.
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells by adding 1 mL of ice-cold 70% ethanol dropwise while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the cells to remove the ethanol and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[5][6]
Protocol 3: Apoptosis Assessment using Annexin V-FITC and PI Staining
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with Gnidilatidin as described in the previous protocols.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze by flow cytometry within 1 hour.
-
Viable cells: Annexin V-FITC negative, PI negative.
-
Early apoptotic cells: Annexin V-FITC positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.
-
Necrotic cells: Annexin V-FITC negative, PI positive.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing Gnidilatidin's effects.
Caption: Generalized pathway for G1 cell cycle arrest.
References
- 1. Proliferation inhibition, cell cycle arrest and apoptosis induced in HL-60 cells by a natural diterpene ester from Daphne mucronata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gnidilatimonoein from Daphne mucronata induces differentiation and apoptosis in leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proliferation inhibition, cell cycle arrest and apoptosis induced in HL-60 cells by a natural diterpene ester from Daphne mucronata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of a G2/M arrest high-throughput screening method identifies potent radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Basic Methods of Cell Cycle Analysis [mdpi.com]
Application Notes and Protocols for In Vivo Gnidilatidin Studies Using Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gnidilatidin, a daphnane-type diterpenoid, has demonstrated potential as an anticancer agent. Preclinical evaluation of its efficacy and mechanism of action in vivo is crucial for its development as a therapeutic. Xenograft mouse models, where human cancer cells are implanted into immunodeficient mice, provide a valuable platform for these investigations. This document provides detailed application notes and protocols for utilizing xenograft mouse models to study the in vivo effects of Gnidilatidin. While specific in vivo efficacy data for Gnidilatidin is not extensively available in public literature, the following protocols are based on established methodologies for xenograft studies with similar natural product compounds. The signaling pathway diagrams are based on the known interactions of daphnane (B1241135) diterpenoids and other anticancer compounds.
Data Presentation
Quantitative data from in vivo Gnidilatidin studies should be meticulously recorded and organized for clear interpretation and comparison. The following tables provide a template for summarizing key data points.
Table 1: Tumor Growth Inhibition in Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (Day X) (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | Daily, IP | 1500 ± 150 | 0 |
| Gnidilatidin | 5 | Daily, IP | 800 ± 95 | 46.7 |
| Gnidilatidin | 10 | Daily, IP | 450 ± 60 | 70.0 |
| Positive Control | Varies | Varies | Varies | Varies |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results will vary depending on the cancer cell line, mouse strain, and treatment regimen.
Table 2: Animal Body Weight Monitoring
| Treatment Group | Dose (mg/kg) | Mean Body Weight (Day 0) (g) ± SEM | Mean Body Weight (Day X) (g) ± SEM | Percent Body Weight Change (%) |
| Vehicle Control | - | 20.5 ± 0.5 | 21.0 ± 0.6 | +2.4 |
| Gnidilatidin | 5 | 20.3 ± 0.4 | 19.8 ± 0.5 | -2.5 |
| Gnidilatidin | 10 | 20.6 ± 0.5 | 18.5 ± 0.7 | -10.2 |
| Positive Control | Varies | Varies | Varies | Varies |
Note: Monitoring body weight is a critical indicator of treatment-related toxicity.
Experimental Protocols
Cell Culture and Preparation
-
Cell Line Selection : Choose a human cancer cell line relevant to the intended therapeutic target of Gnidilatidin (e.g., breast, lung, prostate cancer cell lines).
-
Cell Culture : Culture the selected cells in their recommended growth medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO2.
-
Cell Harvesting : When cells reach 70-80% confluency, detach them using trypsin-EDTA.
-
Cell Viability : Perform a trypan blue exclusion assay to ensure cell viability is above 95%.
-
Cell Pellet Preparation : Centrifuge the cell suspension and resuspend the cell pellet in a sterile, serum-free medium or phosphate-buffered saline (PBS) at a concentration of 1 x 10^7 to 2 x 10^7 cells/mL. For some cell lines, resuspension in a mixture of medium and Matrigel® or Cultrex® BME (Basement Membrane Extract) at a 1:1 ratio can improve tumor engraftment and growth[1]. Keep cells on ice until injection.
Xenograft Tumor Implantation
-
Animal Model : Use immunodeficient mice (e.g., athymic nude mice, SCID mice, or NSG mice), typically 6-8 weeks old.[2]
-
Anesthesia : Anesthetize the mice using an appropriate method (e.g., isoflurane (B1672236) inhalation).
-
Injection : Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse using a 26- or 27-gauge needle.
-
Tumor Growth Monitoring : Monitor the mice for tumor appearance. Once tumors are palpable, measure their dimensions (length and width) with digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Width² x Length) / 2.[2]
Gnidilatidin Administration and Monitoring
-
Randomization : When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, different doses of Gnidilatidin, positive control).[2]
-
Drug Preparation : Dissolve Gnidilatidin in a suitable vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline). The vehicle composition should be optimized for solubility and animal tolerance.
-
Administration : Administer Gnidilatidin to the mice via the desired route (e.g., intraperitoneal (IP), intravenous (IV), or oral gavage (PO)) according to the planned dosing schedule (e.g., daily, every other day).
-
Monitoring :
-
Measure tumor volumes 2-3 times per week.
-
Record animal body weights at each tumor measurement.
-
Observe the animals for any signs of toxicity (e.g., changes in behavior, appetite, or fur texture).
-
-
Endpoint : The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or if signs of excessive toxicity are observed.
-
Tissue Collection : At the end of the study, euthanize the mice and excise the tumors. A portion of the tumor can be fixed in formalin for histological analysis, and another portion can be snap-frozen in liquid nitrogen for molecular analysis (e.g., Western blotting, RT-qPCR).
Visualizations: Signaling Pathways and Workflows
Signaling Pathways Potentially Modulated by Gnidilatidin
Gnidilatidin and other daphnane diterpenoids are known to interact with several key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Caption: Workflow for Gnidilatidin xenograft studies.
Caption: Gnidilatidin may activate PKC signaling.
Caption: Gnidilatidin may inhibit the NF-κB pathway.
Caption: Gnidilatidin may inhibit PI3K/AKT/mTOR signaling.
Caption: Gnidilatidin may modulate the MAPK/ERK pathway.
References
Application Notes and Protocols: Gnidilatidin Cytotoxicity Testing Using MTT Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for assessing the cytotoxic effects of Gnidilatidin, a daphnane (B1241135) diterpenoid, on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The MTT assay is a widely used colorimetric method to evaluate cell viability, proliferation, and cytotoxicity.[1][2] The principle of this assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases of metabolically active cells.[1][3] The amount of formazan produced is directly proportional to the number of viable cells.[4]
Experimental Protocols
This protocol is designed for adherent cells cultured in 96-well plates. Optimization of cell seeding density and incubation times may be required for different cell lines.[5]
Reagent Preparation
-
Cell Culture Medium: Use the appropriate complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Gnidilatidin Stock Solution: Prepare a high-concentration stock solution of Gnidilatidin (e.g., 10 mM) in a suitable solvent like Dimethyl Sulfoxide (DMSO). Store at -20°C.
-
MTT Reagent (5 mg/mL):
-
Solubilization Solution: Use 100% DMSO or a solution of 10% SDS in 0.01 M HCl to dissolve the formazan crystals.[6]
MTT Assay Procedure
-
Cell Seeding:
-
Harvest and count the cells. Determine the optimal seeding density by performing a cell titration curve. A common starting point is 1 x 10⁴ to 5 x 10⁴ cells per well.
-
Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach.
-
-
Treatment with Gnidilatidin:
-
Prepare serial dilutions of Gnidilatidin from the stock solution in a complete culture medium to achieve the desired final concentrations. It is recommended to perform a wide range of concentrations in the initial experiment to determine the cytotoxic range.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the medium containing different concentrations of Gnidilatidin to the treatment wells.
-
Include a "vehicle control" group treated with the same concentration of DMSO as the highest Gnidilatidin concentration.
-
Include an "untreated control" group with a fresh medium only.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, carefully aspirate the medium from each well.[6]
-
Add 100 µL of fresh serum-free medium and 10 µL of the 5 mg/mL MTT reagent to each well.[6]
-
Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will convert the soluble MTT to insoluble formazan crystals, which appear as purple precipitates.[6]
-
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the medium containing MTT without disturbing the formazan crystals.[6]
-
Add 100-150 µL of DMSO or another suitable solubilization solution to each well to dissolve the formazan crystals.[6]
-
Gently pipette up and down or place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan.[3]
-
-
Absorbance Measurement:
Data Analysis
-
Background Correction: Average the absorbance values of the blank wells (medium, MTT, and solubilization solution only) and subtract this value from all other absorbance readings.
-
Calculate Percent Cell Viability: The viability of cells treated with Gnidilatidin is expressed as a percentage relative to the untreated control cells.
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100 [7][8]
-
Determine IC₅₀ Value: The half-maximal inhibitory concentration (IC₅₀) is the concentration of Gnidilatidin that reduces cell viability by 50%. This can be determined by plotting a dose-response curve with the Gnidilatidin concentration on the x-axis and the percent cell viability on the y-axis. The IC₅₀ value can then be calculated using non-linear regression analysis.[9][10]
Data Presentation
The following tables are examples of how to structure the raw data and the calculated results for easy comparison.
Table 1: Raw Absorbance Data (570 nm)
| Gnidilatidin (µM) | Replicate 1 | Replicate 2 | Replicate 3 | Average Absorbance |
| 0 (Control) | 1.254 | 1.288 | 1.271 | 1.271 |
| 0.1 | 1.103 | 1.125 | 1.118 | 1.115 |
| 1 | 0.852 | 0.879 | 0.865 | 0.865 |
| 10 | 0.631 | 0.615 | 0.622 | 0.623 |
| 50 | 0.345 | 0.358 | 0.351 | 0.351 |
| 100 | 0.152 | 0.148 | 0.155 | 0.152 |
| Blank | 0.050 | 0.052 | 0.051 | 0.051 |
Table 2: Calculated Percent Cell Viability and IC₅₀
| Gnidilatidin (µM) | Average Corrected Absorbance | % Cell Viability |
| 0 (Control) | 1.220 | 100.0% |
| 0.1 | 1.064 | 87.2% |
| 1 | 0.814 | 66.7% |
| 10 | 0.572 | 46.9% |
| 50 | 0.300 | 24.6% |
| 100 | 0.101 | 8.3% |
| IC₅₀ (µM) | ~9.5 |
Note: The data presented in these tables are hypothetical and for illustrative purposes only.
Mandatory Visualization
Experimental Workflow
Caption: Workflow for Gnidilatidin cytotoxicity testing using the MTT assay.
Representative Signaling Pathway for Cytotoxicity
Disclaimer: The following diagram illustrates a generalized apoptosis signaling pathway that can be induced by cytotoxic compounds. The specific mechanism of Gnidilatidin-induced cell death may vary and requires further investigation.
Caption: Representative apoptosis signaling pathways induced by a cytotoxic agent.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. calculatorsconversion.com [calculatorsconversion.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Gnidilatidin Concentration for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Gnidilatidin in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Gnidilatidin?
Gnidilatidin is a daphnane-type diterpenoid that acts as a potent activator of Protein Kinase C (PKC). Its biological effects are primarily mediated through the activation of PKC isoforms, which in turn modulate various downstream signaling pathways involved in cell cycle regulation, apoptosis, and differentiation. A related compound, Gnidimacrin, has been shown to exert its antitumor effects through the activation of PKC, particularly the betaII isoform, leading to G1 phase cell cycle arrest by inhibiting cyclin-dependent kinase 2 (cdk2) activity.
Q2: What is a recommended starting concentration for Gnidilatidin in a new cell line?
Determining the optimal concentration of Gnidilatidin is critical and highly dependent on the cell line and the specific biological question being investigated. Based on existing data, a wide range of effective concentrations has been reported. For HIV-1 latency reversal in J-Lat 10.6 cells, an EC50 of 5.49 nM has been observed. In studies with B16F10 melanoma cells, a concentration of 0.1 µM (100 nM) was used to investigate its effects on cell adhesion and wound healing. For initial experiments, it is advisable to perform a dose-response study starting from a low nanomolar range (e.g., 1 nM) up to a low micromolar range (e.g., 1 µM) to determine the IC50 value for your specific cell line.
Q3: How should I prepare a stock solution of Gnidilatidin?
Gnidilatidin, like other daphnane (B1241135) diterpenoids, is a lipophilic molecule and may have poor aqueous solubility.
-
Recommended Solvent: High-purity dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions.
-
Stock Concentration: It is advisable to prepare a high-concentration stock solution (e.g., 1-10 mM) to minimize the volume of DMSO added to your cell culture medium. The final concentration of DMSO in the culture medium should ideally be kept below 0.1% (v/v) to avoid solvent-induced artifacts.
Data Presentation: Effective Concentrations of Gnidilatidin and Related Compounds
The following table summarizes the reported effective concentrations of Gnidilatidin and the related daphnane diterpenoid, Gnidimacrin, in various in vitro models.
| Compound | Cell Line | Assay Type | Effective Concentration | Reference |
| Gnidilatidin | J-Lat 10.6 | HIV-1 Latency Reversal | EC50: 5.49 nM | |
| Gnidilatidin | B16F10 Melanoma | Wound Healing, Cell Adhesion | 0.1 µM (100 nM) | |
| Gnidimacrin | K562 Leukemia | Growth Inhibition | IC50: ~0.0005 µg/mL (~0.8 nM) | |
| Gnidimacrin | K562 Leukemia | G1 Phase Arrest & cdk2 Inhibition | 0.005 µg/mL (~8 nM) |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of Gnidilatidin in an adherent cancer cell line using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
Gnidilatidin
-
DMSO (cell culture grade)
-
MTT reagent (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Gnidilatidin Treatment:
-
Prepare a series of dilutions of your Gnidilatidin stock solution in complete medium. A common approach is to prepare 2X concentrated solutions of your final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the Gnidilatidin dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest Gnidilatidin concentration) and a blank control (medium only). It is recommended to perform each treatment in triplicate.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a plate reader.
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the Gnidilatidin concentration and use a non-linear regression analysis to determine the IC50 value.
-
Troubleshooting Guides
Issue 1: Low or no cellular response to Gnidilatidin treatment.
-
Possible Cause 1: Inactive Compound.
-
Troubleshooting: Ensure the Gnidilatidin stock solution has been stored correctly (at -20°C or -80°C, protected from light and repeated freeze-thaw cycles). If possible, verify the activity of the compound on a sensitive cell line with a known response.
-
-
Possible Cause 2: Sub-optimal Concentration.
-
Troubleshooting: The cell line you are using may be less sensitive. Perform a broader dose-response curve, extending to higher concentrations (e.g., up to 10 µM).
-
-
Possible Cause 3: Insufficient Treatment Duration.
-
Troubleshooting: The effects of Gnidilatidin may be time-dependent. Conduct a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration for your cell line and endpoint.
-
-
Possible Cause 4: Low Expression of Target PKC Isoforms.
-
Troubleshooting: The cellular response to Gnidilatidin can depend on the expression levels of specific PKC isoforms. If possible, perform a western blot to assess the expression of PKC isoforms in your cell line.
-
Issue 2: High background or inconsistent results in the MTT assay.
-
Possible Cause 1: DMSO Toxicity.
-
Troubleshooting: Ensure the final concentration of DMSO in the culture medium is below 0.1%. High concentrations of DMSO can be toxic to cells and interfere with the assay. Include a vehicle control with the same DMSO concentration as your highest treatment to account for any solvent effects.
-
-
Possible Cause 2: Gnidilatidin Precipitation.
-
Troubleshooting: Gnidilatidin is hydrophobic and may precipitate out of the culture medium, especially at higher concentrations. Visually inspect the wells for any precipitate. If precipitation is observed, consider preparing fresh dilutions or using a carrier protein like bovine serum albumin (BSA) in your medium, if compatible with your experimental design.
-
-
Possible Cause 3: Uneven Cell Seeding.
-
Troubleshooting: Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly to avoid clumping. Inconsistent cell numbers across wells will lead to high variability in the results.
-
Mandatory Visualizations
Gnidilatidin-Activated PKC Signaling Pathway
Caption: Gnidilatidin activates PKC, leading to downstream inhibition of the cdk2/Cyclin E complex and subsequent G1 phase cell cycle arrest.
Experimental Workflow for IC50 Determination
Caption: A stepwise workflow for determining the IC50 value of Gnidilatidin using an MTT assay.
Troubleshooting Logic for Low Cellular Response
Caption: A logical decision tree for troubleshooting experiments with a low or absent cellular response to Gnidilatidin.
Gnidilatidin solubility and stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of gnidilatidin (B10784635) in cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of gnidilatidin?
A1: Gnidilatidin is a hydrophobic daphnane-type diterpenoid.[1][2] Based on experimental data for gnidilatidin and similar compounds, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution.[1][2][3] It is a polar aprotic solvent capable of dissolving many compounds that are not soluble in aqueous solutions.[4][5]
Q2: What is the maximum final concentration of DMSO that is safe for most cell lines?
A2: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%.[1][2] For sensitive cell lines or long-term experiments, it is advisable to maintain the final DMSO concentration at or below 0.1%.[6] Always include a vehicle control (medium with the same final DMSO concentration without gnidilatidin) in your experiments to account for any effects of the solvent itself.
Q3: My gnidilatidin precipitates after I add it to the cell culture medium. What can I do?
A3: Precipitation of hydrophobic compounds like gnidilatidin in aqueous cell culture media is a common issue. Please refer to the detailed Troubleshooting Guide: Gnidilatidin Precipitation in Cell Culture Media below for a step-by-step approach to resolving this problem.
Q4: How stable is gnidilatidin in cell culture medium at 37°C?
A4: Specific stability data for gnidilatidin in cell culture media is not extensively published. However, daphnane (B1241135) diterpenoids, in general, can be susceptible to degradation.[1] It is recommended to prepare fresh dilutions of gnidilatidin in media for each experiment from a frozen DMSO stock. For long-term experiments, consider replenishing the medium with freshly diluted gnidilatidin every 24-48 hours. For a detailed method to determine stability in your specific experimental conditions, refer to the Experimental Protocol for Assessing Compound Stability in Cell Culture Media .
Q5: Are there any special storage conditions for gnidilatidin stock solutions?
A5: Yes. Daphnane and tigliane (B1223011) diterpenoids should be stored in the dark at low temperatures (e.g., -20°C or -80°C) when in solution to prevent potential degradation such as autoxidation.[1][3] Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.
Troubleshooting Guide: Gnidilatidin Precipitation in Cell Culture Media
This guide provides a systematic approach to troubleshoot and prevent the precipitation of gnidilatidin, a hydrophobic compound, in your cell culture experiments.
Visualizing the Problem-Solving Workflow
Caption: Troubleshooting workflow for gnidilatidin precipitation.
Detailed Troubleshooting Steps
| Issue | Potential Cause | Recommended Solution |
| Immediate Cloudiness/Precipitation | Poor Dilution Technique: Adding the DMSO stock to cold media or adding aqueous solutions to the DMSO stock can cause the compound to crash out of solution.[6] | 1. Pre-warm the cell culture medium to 37°C. 2. While gently vortexing or swirling the medium, add the required volume of the gnidilatidin DMSO stock solution drop-wise. This ensures rapid dispersal.[6] 3. Perform serial dilutions in 100% DMSO if creating a dose-response curve, not in PBS or media.[7] |
| Precipitation Over Time | Exceeding Solubility Limit: The final concentration of gnidilatidin may be above its solubility limit in the specific cell culture medium, which is an aqueous environment. | 1. Reduce the final concentration of gnidilatidin. 2. Determine the approximate solubility of gnidilatidin in your specific medium (with serum and supplements) using the protocol provided below. |
| Interaction with Media Components | Serum Proteins: Hydrophobic compounds can bind to proteins in fetal bovine serum (FBS), sometimes leading to aggregation and precipitation.[8] Salt Concentration: High concentrations of salts in some media formulations can reduce the solubility of hydrophobic compounds. | 1. Try reducing the percentage of FBS in your culture medium. 2. As a test, see if the compound precipitates in serum-free media. If it doesn't, serum is a contributing factor. 3. Ensure all media components are fully dissolved before adding the compound. |
| Incorrect Stock Solution Preparation | Incomplete Dissolution: The compound may not be fully dissolved in the initial DMSO stock. | 1. Ensure the gnidilatidin is completely dissolved in DMSO. Gentle warming to 37°C or brief sonication may be required.[6] 2. Visually inspect the stock solution for any particulate matter before use. |
Experimental Protocols
Protocol for Determining Gnidilatidin Solubility in Cell Culture Media
This protocol provides a method to estimate the practical solubility limit of gnidilatidin in your specific cell culture medium.
Materials:
-
Gnidilatidin
-
DMSO
-
Your complete cell culture medium (including serum and any supplements)
-
Sterile microcentrifuge tubes
-
High-speed microcentrifuge
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare a high-concentration stock solution of gnidilatidin in DMSO (e.g., 10 mM).
-
Prepare a series of dilutions of the gnidilatidin stock in pre-warmed (37°C) complete cell culture medium to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM). Ensure the final DMSO concentration is constant across all samples.
-
Incubate the tubes at 37°C for a duration relevant to your experiment (e.g., 2 hours) to allow for equilibration.[9]
-
After incubation, centrifuge the tubes at a high speed (e.g., >14,000 x g) for 20-30 minutes at room temperature to pellet any precipitated compound.[9]
-
Carefully collect the supernatant without disturbing the pellet.
-
Quantify the concentration of gnidilatidin in the supernatant using a suitable analytical method like HPLC-UV or LC-MS.
-
The highest concentration at which no significant loss of compound is detected in the supernatant (compared to the nominal concentration) is the approximate solubility limit under your experimental conditions.
Experimental Protocol for Assessing Compound Stability in Cell Culture Media
This protocol allows you to determine the stability of gnidilatidin over time in your cell culture setup.
Materials:
-
Gnidilatidin DMSO stock solution
-
Complete cell culture medium
-
Sterile culture plates or tubes
-
A 37°C, 5% CO₂ incubator
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare a solution of gnidilatidin in your complete cell culture medium at the highest concentration you plan to use in your experiments.
-
Dispense this solution into multiple wells of a culture plate or into several tubes. This will be your "time course" plate/set.
-
As a control for non-specific binding, prepare an identical set of samples but incubate them at 4°C.
-
Place the plate/tubes in a 37°C, 5% CO₂ incubator.
-
At various time points (e.g., 0, 2, 8, 24, 48, 72 hours), remove an aliquot from the incubator.
-
Immediately analyze the concentration of the remaining gnidilatidin in the aliquot using a validated HPLC-UV or LC-MS method. The initial time point (T=0) will serve as your 100% reference.
-
Plot the percentage of remaining gnidilatidin versus time to determine its stability profile. A significant decrease in concentration over time indicates instability. Comparing the 37°C samples to the 4°C samples can help differentiate degradation from non-specific binding to the plasticware.[9][10]
Gnidilatidin and Protein Kinase C (PKC) Signaling
Gnidilatidin and related daphnane diterpenoids are known activators of Protein Kinase C (PKC). PKC is a family of serine/threonine kinases that play crucial roles in various cellular processes, including proliferation, differentiation, and apoptosis. The diagram below illustrates a canonical PKC activation pathway.
Caption: Gnidilatidin directly activates Protein Kinase C (PKC).
References
- 1. researchgate.net [researchgate.net]
- 2. A Review on Daphnane-Type Diterpenoids and Their Bioactive Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. emulatebio.com [emulatebio.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low efficacy of Gnidilatidin in cell-based assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Gnidilatidin in cell-based assays.
Troubleshooting Guide: Low Efficacy of Gnidilatidin
Question: We are observing lower than expected or no efficacy of Gnidilatidin in our cell-based assays. What are the potential causes and how can we troubleshoot this?
Answer:
Low efficacy of Gnidilatidin can stem from several factors, ranging from compound handling and preparation to the specifics of your experimental setup. Below is a step-by-step guide to help you identify and resolve the issue.
1. Compound Integrity and Preparation
-
Issue: Gnidilatidin may have degraded due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Gnidilatidin stock solutions should be stored at -20°C for up to one month or -80°C for up to six months, protected from light.[1]
-
Fresh Stock Preparation: If there is any doubt about the stability of your current stock, prepare a fresh stock solution from powder.
-
Solubility: Gnidilatidin is soluble in DMSO.[1] Ensure the compound is fully dissolved. Sonication can aid in dissolution. Use freshly opened, high-purity DMSO to avoid issues with water absorption, which can affect the solubility of hydrophobic compounds.
-
2. Experimental Conditions
-
Issue: Suboptimal assay conditions can significantly impact the apparent activity of Gnidilatidin.
-
Troubleshooting Steps:
-
Cell Density: The number of cells seeded can influence the outcome. High cell density may require higher concentrations of the compound to elicit a response. Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration.
-
Incubation Time: The reported effects of Gnidilatidin are time-dependent.[1] Consider extending the incubation period (e.g., from 24 to 48 or 72 hours) to allow sufficient time for the compound to exert its effects.
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to hydrophobic compounds like Gnidilatidin, reducing their effective concentration. Consider reducing the serum concentration during the treatment period, or using a serum-free medium if your cell line can tolerate it.
-
3. Cell Line-Specific Responses
-
Issue: The efficacy of Gnidilatidin can vary significantly between different cell lines.[1][2][3]
-
Troubleshooting Steps:
-
Consult IC50 Data: Refer to the provided table of reported IC50 values to ensure you are using a relevant concentration range for your chosen cell line.
-
Positive Control Cell Line: If possible, include a cell line known to be sensitive to Gnidilatidin (e.g., H1993 or A549) as a positive control in your experiments.[1]
-
Pathway Expression: The cellular machinery targeted by Gnidilatidin (e.g., components of the PKC and AMPK/mTOR pathways) may be expressed at different levels in various cell lines. Consider performing baseline characterization of these pathways in your cells.
-
4. Assay-Specific Issues
-
Issue: The choice of viability or downstream assay can influence the observed efficacy.
-
Troubleshooting Steps:
-
Assay Principle: Be aware of the mechanism of your viability assay. For example, assays relying on metabolic activity (like MTT) could be affected by compounds that alter cellular metabolism. Consider using an orthogonal method, such as a dye-exclusion assay (e.g., Trypan Blue) or a DNA-binding dye-based assay, to confirm your results.
-
Kinase Assays: When assessing PKC or AMPK activity, ensure that your assay conditions are optimized for these specific kinases. This includes appropriate substrate concentrations and buffer conditions.[4][5][6][7]
-
Below is a workflow diagram to guide your troubleshooting process.
Caption: Troubleshooting workflow for low Gnidilatidin efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Gnidilatidin?
A1: Gnidilatidin, also known as Yuanhuacine, is a daphnane-type diterpenoid with broad anti-tumor activity. Its mechanisms of action include inducing G2/M cell cycle arrest and acting as a DNA damaging agent.[1] It has also been shown to modulate key signaling pathways, including the activation of Protein Kinase C (PKC) and the inhibition of the AMPK/mTOR pathway.[1][8]
Q2: In what solvent should I dissolve Gnidilatidin and how should I store it?
A2: Gnidilatidin is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months, and should be protected from light.[1]
Q3: What are the typical effective concentrations of Gnidilatidin?
A3: The effective concentration of Gnidilatidin is highly dependent on the cell line being tested. Reported 50% inhibitory concentration (IC50) values range from the nanomolar to the micromolar range.[1][2] Please refer to the data table below for specific examples.
Q4: Can I use Gnidilatidin in animal studies?
A4: Yes, Gnidilatidin is orally active and has been shown to inhibit tumor proliferation in mouse models.[1]
Q5: Are there known off-target effects of Gnidilatidin?
A5: As with many natural products that modulate signaling pathways, the potential for off-target effects exists. Gnidilatidin is known to activate PKC, which can have broad cellular consequences.[8] It is always advisable to use appropriate controls and, if possible, complementary methods to confirm that the observed phenotype is due to the intended mechanism of action.
Quantitative Data Summary
The following table summarizes the reported 50% inhibitory concentration (IC50) values for Gnidilatidin in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| H1993 | Non-small cell lung cancer | 0.009 | Not specified |
| A549 | Non-small cell lung cancer | 0.03 | Not specified |
| H358 | Non-small cell lung cancer | 16.5 | Not specified |
| H460 | Non-small cell lung cancer | 6.2 | Not specified |
| Calu-1 | Non-small cell lung cancer | 4.1 | Not specified |
| H1299 | Non-small cell lung cancer | 4.0 | Not specified |
| UMUC3 | Bladder cancer | 1.89 | 24 |
| HCT116 | Colon cancer | 14.28 | 24 |
| HGC-27 | Gastric cancer | 8.8 | Not specified |
Data compiled from multiple sources.[1][2]
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol describes a method to determine the effect of Gnidilatidin on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Gnidilatidin stock solution (in DMSO)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of Gnidilatidin in complete medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%.
-
Remove the medium from the cells and add 100 µL of the Gnidilatidin dilutions. Include wells with vehicle control (medium with the same concentration of DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Western Blot Analysis of AMPK/mTOR Pathway
This protocol details the analysis of key proteins in the AMPK/mTOR signaling pathway following Gnidilatidin treatment.
Materials:
-
Gnidilatidin stock solution (in DMSO)
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-p70S6K (Thr389), anti-p70S6K, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of Gnidilatidin or vehicle control for the specified time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the total protein and/or loading control.
Protocol 3: Protein Kinase C (PKC) Activity Assay
This protocol describes a general method for measuring PKC activity in cell lysates after treatment with Gnidilatidin.[4][5][6][7]
Materials:
-
Gnidilatidin stock solution (in DMSO)
-
Cell culture plates
-
PKC activity assay kit (various commercial kits are available, typically containing a specific PKC substrate, ATP, and kinase buffer)
-
Lysis buffer compatible with the kinase assay
-
Microplate reader (depending on the kit's detection method, e.g., colorimetric, fluorescent, or luminescent)
Procedure:
-
Seed and treat cells with Gnidilatidin or vehicle control as described for the Western blot protocol.
-
Lyse the cells according to the kinase assay kit manufacturer's instructions.
-
Determine the protein concentration of the lysates.
-
In a microplate, add equal amounts of protein lysate to each well.
-
Initiate the kinase reaction by adding the reaction mix containing the PKC substrate and ATP.
-
Incubate the plate at the recommended temperature and for the specified time to allow for substrate phosphorylation.
-
Stop the reaction according to the kit's protocol.
-
Add the detection reagent and measure the signal using a microplate reader.
-
Calculate the PKC activity relative to the vehicle-treated control.
Signaling Pathway and Workflow Diagrams
Caption: Gnidilatidin's modulation of PKC and AMPK/mTOR pathways.
Caption: Relationship between problems and solutions for low efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Daphnane-Type Diterpenes from Stelleropsis tianschanica and Their Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell line-dependent variability in HIV activation employing DNMT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. abcam.com [abcam.com]
- 8. Mechanism of antitumor action of PKC activator, gnidimacrin - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for long-term storage of Gnidilatidin stock solutions.
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and use of Gnidilatidin stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is Gnidilatidin and what is its primary mechanism of action?
Gnidilatidin, also known as Yuanhuacine, is a daphnane-type diterpenoid with potent biological activity. It is investigated for its anti-tumor and HIV-1 latency-reversing properties. Its primary mechanisms of action include:
-
Induction of G2/M cell cycle arrest: It can halt the proliferation of cancer cells at the G2/M phase of the cell cycle.
-
DNA damaging agent: It exhibits properties of a DNA damaging agent, contributing to its anti-tumor effects.
-
Modulation of signaling pathways: Gnidilatidin has been shown to inhibit the p-AMPK/mTOR signaling pathway and upregulate the transcription and protein expression of p21 by regulating the stability of the Sp1 protein.
-
HIV-1 latency reversal: It is a highly selective and effective inhibitor of the basal-like 2 (BL2) subtype of triple-negative breast cancer and can reactivate latent HIV-1.[1][2][3]
Q2: What is the recommended solvent for preparing Gnidilatidin stock solutions?
The recommended solvent for Gnidilatidin is Dimethyl Sulfoxide (DMSO).[4] It is important to use newly opened, anhydrous DMSO as the compound's solubility can be significantly impacted by moisture.
Q3: What are the recommended long-term storage conditions for Gnidilatidin stock solutions?
For long-term stability, Gnidilatidin stock solutions in DMSO should be stored under the following conditions:
-
-80°C: Stable for up to 6 months.
-
-20°C: Stable for up to 1 month.
It is crucial to protect the stock solution from light. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.
Data Presentation: Gnidilatidin Stock Solution Stability
| Parameter | Recommendation |
| Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) |
| Concentration | Prepare a concentrated stock (e.g., 10 mM) |
| Storage Temperature | -80°C for long-term (up to 6 months) |
| -20°C for short-term (up to 1 month) | |
| Light Exposure | Store in amber or light-blocking vials |
| Freeze-Thaw Cycles | Minimize by preparing single-use aliquots |
| Container | Polypropylene (B1209903) or glass vials with secure seals |
Experimental Protocols
Protocol for Preparation of Gnidilatidin Stock Solution (10 mM)
-
Materials:
-
Gnidilatidin (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or light-blocking polypropylene or glass vials
-
Calibrated analytical balance
-
Sterile pipette tips
-
-
Procedure:
-
Precaution: Gnidilatidin is a potent compound. Handle with appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
Allow the vial of solid Gnidilatidin to equilibrate to room temperature before opening to prevent condensation, as the compound may be hygroscopic.
-
Weigh out the desired amount of Gnidilatidin using a calibrated analytical balance in a sterile environment. For example, to prepare 1 mL of a 10 mM stock solution (Gnidilatidin MW: 648.75 g/mol ), weigh out 6.49 mg.
-
Add the appropriate volume of anhydrous DMSO to the solid Gnidilatidin.
-
To aid dissolution, gently vortex the solution. If necessary, sonicate the vial in a water bath for short intervals until the solid is completely dissolved.
-
Once dissolved, aliquot the stock solution into single-use volumes in sterile, light-blocking vials.
-
Label the aliquots clearly with the compound name, concentration, date of preparation, and storage conditions.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol for Cell Proliferation (MTT) Assay with Gnidilatidin
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density determined to be in the exponential growth phase for the duration of the experiment.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Thaw a single-use aliquot of the Gnidilatidin stock solution at room temperature.
-
Prepare serial dilutions of Gnidilatidin in the appropriate cell culture medium to achieve the desired final concentrations. It is important to maintain a consistent final DMSO concentration across all wells, including the vehicle control (typically ≤ 0.5%).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of Gnidilatidin or the vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the treatment period, add MTT reagent to each well at the recommended concentration (e.g., a final concentration of 0.5 mg/mL).
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Add the solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Troubleshooting Guide
Q1: My Gnidilatidin stock solution appears cloudy or has visible precipitate after thawing. What should I do?
-
Possible Cause: The compound may have come out of solution due to incomplete initial dissolution or changes in temperature.
-
Solution:
-
Warm the vial to room temperature.
-
Gently vortex the solution.
-
If the precipitate persists, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure all precipitate has dissolved before use.
-
To prevent this, ensure the compound is fully dissolved during the initial preparation of the stock solution.
-
Q2: I observed precipitation in my cell culture medium after adding the diluted Gnidilatidin. How can I resolve this?
-
Possible Cause: Gnidilatidin has low aqueous solubility and may precipitate when diluted into the aqueous culture medium. The final concentration of the compound may be too high, or the DMSO concentration may be too low to maintain solubility.
-
Solution:
-
Ensure the final DMSO concentration in the culture medium is sufficient to keep the compound in solution, but not high enough to be toxic to the cells (generally ≤ 0.5%).
-
When preparing the working dilutions, add the Gnidilatidin stock solution to the culture medium dropwise while gently vortexing the medium to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
-
Consider using a serum-free medium for the initial dilution step before adding it to the cells, as some serum proteins can interact with compounds and cause precipitation.
-
Q3: My Gnidilatidin treatment did not show the expected biological effect. What are the potential reasons?
-
Possible Cause 1: Compound Degradation. The stock solution may have degraded due to improper storage, repeated freeze-thaw cycles, or exposure to light.
-
Solution: Use a fresh aliquot of the stock solution that has been stored correctly at -80°C and protected from light. When possible, use a stock solution that is less than 6 months old.
-
-
Possible Cause 2: Incorrect Concentration. There may have been an error in the initial weighing of the compound or in the dilution series.
-
Solution: Prepare a fresh stock solution, carefully verifying all calculations and measurements. It is also good practice to confirm the concentration of the stock solution spectrophotometrically if a reference spectrum is available.
-
-
Possible Cause 3: Cell Line Resistance. The cell line being used may be resistant to the effects of Gnidilatidin.
-
Solution: Include a positive control cell line that is known to be sensitive to Gnidilatidin. Also, consider increasing the concentration range and/or the duration of the treatment.
-
Mandatory Visualizations
Caption: Gnidilatidin Signaling Pathways.
Caption: MTT Assay Experimental Workflow.
Caption: Troubleshooting Logic Diagram.
References
- 1. researchgate.net [researchgate.net]
- 2. frontiersin.org [frontiersin.org]
- 3. Frontiers | Ethnopharmacological exploration and isolation of HIV-1 latency-reversing agents from Sudanese medicinal plants [frontiersin.org]
- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-target Effects of Gnidilatidin in Cellular Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gnidilatidin in cellular models. Our goal is to help you mitigate off-target effects and ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is Gnidilatidin and what is its primary mechanism of action?
A1: Gnidilatidin is a daphnane-type diterpenoid, also known as Yuanhuacine, isolated from plants of the Daphne genus. Its primary mechanism of action is the activation of Protein Kinase C (PKC), a family of serine/threonine kinases involved in various cellular signaling pathways. This activation can lead to downstream effects such as cell cycle arrest, apoptosis, and modulation of various signaling cascades, including the AMPK/mTOR pathway.[1]
Q2: What are the known off-target effects of Gnidilatidin?
A2: As a potent PKC activator, Gnidilatidin can lead to broad, non-specific activation of various PKC isoforms, which can result in a range of off-target effects. These may include cytotoxicity in non-target cells, induction of inflammatory responses, mitochondrial dysfunction, and the generation of reactive oxygen species (ROS). The toxic effects are a known characteristic of daphnane (B1241135) diterpenoids.
Q3: How can I minimize off-target cytotoxicity in my experiments?
A3: Minimizing off-target cytotoxicity is crucial for obtaining meaningful data. Key strategies include:
-
Dose-Response Optimization: Conduct thorough dose-response studies on both your target cancer cell lines and relevant normal (non-cancerous) cell lines to determine the therapeutic window. Aim for concentrations that show maximal efficacy in cancer cells with minimal toxicity in normal cells.
-
Use of Appropriate Controls: Always include non-cancerous cell lines as controls in your experiments to assess the selectivity of Gnidilatidin.
-
Time-Course Experiments: Limit the duration of exposure to Gnidilatidin to the minimum time required to observe the desired on-target effect.
-
Co-treatment with Antioxidants: Since PKC activation can induce oxidative stress, co-treatment with antioxidants like N-acetylcysteine (NAC) may help mitigate some of the off-target cytotoxic effects.
Q4: I am observing high levels of cell death in my control non-cancerous cell line. What should I do?
A4: High cytotoxicity in control cells indicates a significant off-target effect. Here’s a troubleshooting guide:
| Issue | Possible Cause | Recommended Action |
| High cell death in normal cells | Gnidilatidin concentration is too high. | Lower the concentration of Gnidilatidin. Refer to IC50 values in the data tables below and perform a new dose-response curve. |
| Prolonged exposure time. | Reduce the incubation time. Perform a time-course experiment to find the optimal duration. | |
| Non-specific PKC activation. | Consider using inhibitors for downstream pathways that are known to be activated by PKC and contribute to cell death. | |
| Oxidative stress. | Co-treat with an antioxidant like N-acetylcysteine (NAC) to see if it rescues the cells. |
Quantitative Data: Cytotoxicity of Gnidilatidin and Related Compounds
The following tables summarize the half-maximal inhibitory concentration (IC50) values of Gnidilatidin and related daphnane diterpenes on various cancer and non-cancerous cell lines. This data can help in designing experiments with appropriate concentration ranges.
Table 1: IC50 Values of Gnidilatidin (Yuanhuacine) on Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| H1993 | Lung Cancer | 0.009 | 24-72 |
| A549 | Lung Cancer | 0.03 | 24-72 |
| Calu-1 | Lung Cancer | 4.1 | 24-72 |
| H1299 | Lung Cancer | 4.0 | 24-72 |
| H460 | Lung Cancer | 6.2 | 24-72 |
| H358 | Lung Cancer | 16.5 | 24-72 |
Data sourced from MedchemExpress product information.[1]
Table 2: IC50 Values of Gnidilatimonoein (a related daphnane diterpene) on Human Leukemia Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Exposure Time (h) |
| U937 | Promonocytic | 1.0 | 72 |
| KG1 | Promyeloblastic | 1.5 | 72 |
| NB4 | Promyelocytic | 1.5 | 72 |
This data can be used as a proxy to estimate the potent cytotoxic effects of daphnane diterpenes.
Table 3: Estimated Selectivity Index of Gnidilatidin
A precise selectivity index for Gnidilatidin is challenging to calculate due to the limited availability of IC50 data on a wide range of normal human cell lines. However, based on the high potency observed in some cancer cell lines (e.g., H1993 at 9 nM), it is crucial to empirically determine the therapeutic window for your specific cell models. A higher selectivity index (>1) indicates greater activity against cancer cells compared to normal cells.
Experimental Protocols
Here are detailed methodologies for key experiments to assess the on-target and off-target effects of Gnidilatidin.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of Gnidilatidin on both cancerous and non-cancerous cell lines.
Materials:
-
Cells of interest (e.g., cancer cell line and a normal fibroblast cell line)
-
Complete culture medium
-
Gnidilatidin stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of Gnidilatidin in complete culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the Gnidilatidin dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay helps to determine if the observed cell death is due to apoptosis or necrosis.
Materials:
-
Cells treated with Gnidilatidin and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentration of Gnidilatidin for the chosen duration.
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Reactive Oxygen Species (ROS) Production Assay
This protocol measures the generation of intracellular ROS, a common off-target effect of PKC activators.
Materials:
-
Cells of interest
-
Gnidilatidin
-
DCFDA/H2DCFDA cellular ROS assay kit
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate.
-
After 24 hours, treat the cells with Gnidilatidin at various concentrations. Include a positive control (e.g., H2O2) and a vehicle control.
-
At the end of the treatment period, remove the medium and wash the cells with 1X Assay Buffer.
-
Add 100 µL of the DCFDA solution to each well and incubate for 45-60 minutes at 37°C in the dark.
-
Measure the fluorescence intensity at Ex/Em = 485/535 nm.
Signaling Pathways and Experimental Workflows
Gnidilatidin-Induced Signaling Pathway
Gnidilatidin primarily activates Protein Kinase C (PKC), which can trigger a cascade of downstream signaling events. Understanding these pathways is key to identifying potential points of intervention to mitigate off-target effects.
Caption: Gnidilatidin activates PKC, leading to downstream signaling events.
Experimental Workflow for Assessing Off-Target Effects
This workflow outlines the steps to characterize and begin to mitigate the off-target effects of Gnidilatidin.
Caption: Workflow for evaluating and mitigating Gnidilatidin's off-target effects.
Logical Relationship for Troubleshooting High Cytotoxicity
This diagram illustrates the decision-making process when encountering high cytotoxicity in your cellular models.
Caption: Decision tree for troubleshooting high cytotoxicity with Gnidilatidin.
References
Improving the bioavailability of Gnidilatidin in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gnidilatidin in animal studies. The information is designed to address specific issues that may be encountered during experiments aimed at improving the bioavailability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is Gnidilatidin and what is its known oral bioavailability in animals?
Gnidilatidin, also known as Yuanhuacine (B1233473), is a daphnane-type diterpenoid with potent anti-tumor and anti-HIV properties.[1] However, preclinical studies in rats have demonstrated that Gnidilatidin has very low oral bioavailability. The absolute oral bioavailability has been calculated to be approximately 1.14%.[2][3] This low bioavailability presents a significant challenge for achieving therapeutic concentrations in vivo through oral administration.
Q2: Why is the oral bioavailability of Gnidilatidin so low?
The low oral bioavailability of Gnidilatidin is likely due to a combination of factors. A study on its metabolism in rats identified oxidation and glucuronidation as the main metabolic pathways.[2][3] This suggests that Gnidilatidin may be subject to significant first-pass metabolism in the liver and/or intestines, where these metabolic enzymes are abundant. Poor aqueous solubility, a common characteristic of diterpenoids, may also limit its absorption from the gastrointestinal tract.
Q3: What are the potential strategies to improve the bioavailability of Gnidilatidin in our animal experiments?
Given the low intrinsic oral bioavailability, researchers should consider the following approaches:
-
Formulation Strategies:
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS), solid lipid nanoparticles (SLNs), or nanoemulsions can improve the solubility and absorption of lipophilic drugs like Gnidilatidin.
-
Polymeric nanoparticles: Encapsulating Gnidilatidin in biodegradable polymers can protect it from degradation and enhance its uptake.
-
Solid dispersions: Dispersing Gnidilatidin in a hydrophilic carrier at the molecular level can improve its dissolution rate.
-
-
Alternative Routes of Administration:
-
Intraperitoneal (i.p.) injection: This route bypasses the gastrointestinal tract and first-pass metabolism, ensuring higher systemic exposure. It has been successfully used in a rat model of Parkinson's disease.
-
Intravenous (i.v.) injection: While providing 100% bioavailability, this route may have a different pharmacokinetic profile and might not be suitable for all study designs.
-
Q4: We are observing high variability in plasma concentrations of Gnidilatidin in our study animals. What could be the cause?
High variability in plasma concentrations can stem from several factors:
-
Formulation Instability: If you are using a custom formulation, ensure it is stable and provides consistent drug release. Inconsistent particle size or drug loading can lead to variable absorption.
-
Animal-to-Animal Variation: Physiological differences between animals, such as gastric pH, intestinal transit time, and metabolic enzyme activity, can contribute to variability.
-
Food Effects: The presence or absence of food in the gastrointestinal tract can significantly impact the absorption of many compounds. Standardize feeding protocols to minimize this variable.
-
Analytical Method Precision: Ensure that your bioanalytical method for quantifying Gnidilatidin in plasma is validated and demonstrates high precision and accuracy.
Troubleshooting Guides
Issue: Low or Undetectable Plasma Concentrations of Gnidilatidin After Oral Administration
| Possible Cause | Troubleshooting Step |
| Poor aqueous solubility and dissolution. | 1. Formulation Optimization: Develop a solubilization-enhancing formulation such as a lipid-based system or a solid dispersion. 2. Particle Size Reduction: Micronization or nanocrystallization of the Gnidilatidin powder can increase the surface area for dissolution. |
| Extensive first-pass metabolism. | 1. Co-administration with Metabolic Inhibitors: While complex, co-dosing with known inhibitors of relevant cytochrome P450 or UGT enzymes could be explored in preliminary studies to confirm the role of first-pass metabolism. 2. Switch to a Parenteral Route: Consider intraperitoneal or intravenous administration to bypass the gut and liver metabolism. |
| Inadequate dose. | 1. Dose Escalation Study: Conduct a pilot study with increasing oral doses to determine if a dose-proportional increase in plasma concentration can be achieved. 2. Review Literature: Compare your dosing regimen with any published in vivo studies of Gnidilatidin or similar daphnane (B1241135) diterpenoids. |
| Analytical method lacks sufficient sensitivity. | 1. Method Optimization: Lower the limit of quantification (LLOQ) of your LC-MS/MS method. 2. Increase Sample Volume: If feasible, increase the volume of plasma extracted for analysis. |
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of Gnidilatidin (Yuanhuacine) in Sprague-Dawley rats after intravenous and oral administration.
Table 1: Pharmacokinetic Parameters of Gnidilatidin in Rats after Intravenous (i.v.) Administration
| Parameter | Value (Mean ± SD) |
| Elimination Half-life (t½) | 9.64 ± 1.53 h |
| Apparent Volume of Distribution (Vd) | 26.07 ± 6.45 L/kg |
Data from a study by Li et al. (2022).[2][3]
Table 2: Pharmacokinetic Parameters of Gnidilatidin in Rats after Intragastric (i.g.) Administration
| Parameter | Value (Mean ± SD) |
| Maximum Plasma Concentration (Cmax) | 28.21 ± 2.79 ng/mL |
| Time to Maximum Concentration (Tmax) | 2 h |
| Apparent Volume of Distribution (Vd) | 21.83 ± 3.54 L/kg |
| Absolute Oral Bioavailability | 1.14% |
Data from a study by Li et al. (2022).[2][3]
Experimental Protocols
Protocol 1: Quantification of Gnidilatidin in Rat Plasma using LC-MS/MS
This protocol is based on a validated method for the determination of Yuanhuacine (Gnidilatidin) in rat plasma.[2][3]
1. Sample Preparation: a. To 50 µL of rat plasma, add 150 µL of a precipitating agent (e.g., acetonitrile) containing an appropriate internal standard. b. Vortex the mixture for 1 minute to precipitate proteins. c. Centrifuge at 13,000 rpm for 10 minutes. d. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
- Chromatographic Column: A suitable C18 column.
- Mobile Phase: A gradient of acetonitrile (B52724) and water containing 0.1% formic acid.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
- MRM Transitions: Monitor the specific precursor-to-product ion transitions for Gnidilatidin and the internal standard.
3. Method Validation Parameters:
- Linearity: The method should be linear over a concentration range of 1-1000 ng/mL.[2][3]
- Precision: Intra- and inter-day precision (CV%) should be within acceptable limits (e.g., <15%). The reported precision for Yuanhuacine is between 2.65% and 6.18%.[2][3]
- Accuracy: Intra- and inter-day accuracy (relative error %) should be within acceptable limits (e.g., ±15%). The reported accuracy for Yuanhuacine is between -3.83% and 5.11%.[2][3]
- Recovery and Matrix Effect: These should be evaluated to ensure the reliability of the method.
Signaling Pathway Diagrams
Gnidilatidin is known to be an activator of Protein Kinase C (PKC). In the context of HIV latency, PKC activation can lead to the activation of the NF-κB signaling pathway, which plays a crucial role in reactivating latent HIV.
References
Technical Support Center: Addressing Gnidilatidin Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Gnidilatidin in cancer cell lines.
Troubleshooting Guides
This section offers a question-and-answer format to address specific issues that may arise during experiments with Gnidilatidin.
Issue 1: Decreased sensitivity to Gnidilatidin in a previously sensitive cancer cell line.
-
Question: My cancer cell line, which was initially sensitive to Gnidilatidin, now shows reduced responsiveness. What are the potential causes and how can I investigate them?
-
Answer: Decreased sensitivity, or acquired resistance, to Gnidilatidin can arise from various molecular changes within the cancer cells. As Gnidilatidin is a Protein Kinase C (PKC) activator, resistance mechanisms are often linked to alterations in the PKC signaling pathway.[1][2][3]
Potential Causes:
-
Downregulation or mutation of the target PKC isoform: Prolonged activation of a specific PKC isoform by Gnidilatidin might lead to its negative feedback regulation and subsequent downregulation. Alternatively, mutations in the Gnidilatidin-binding domain of the PKC isoform could prevent the drug from activating it.
-
Altered expression of PKC isoforms: Cancer cells might adapt by changing the expression profile of different PKC isoforms, favoring those that are either not activated by Gnidilatidin or that promote cell survival through different pathways.[1][2]
-
Activation of compensatory signaling pathways: Cancer cells can develop resistance by upregulating parallel signaling pathways that bypass the effects of PKC activation.[4][5][6] Common compensatory pathways include the PI3K/AKT/mTOR and MAPK/ERK pathways.[1][7][8]
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump Gnidilatidin out of the cell, reducing its intracellular concentration and efficacy.[9][10]
-
Induction of apoptosis resistance: Cells may acquire resistance by upregulating anti-apoptotic proteins (e.g., Bcl-2 family members) or downregulating pro-apoptotic proteins.[2][10]
Experimental Workflow to Investigate Resistance:
Caption: Experimental workflow for investigating Gnidilatidin resistance.
-
Issue 2: Intrinsic resistance to Gnidilatidin in a new cancer cell line.
-
Question: I am screening a new panel of cancer cell lines, and some of them are intrinsically resistant to Gnidilatidin. What could be the underlying reasons?
-
Answer: Intrinsic, or primary, resistance means the cancer cells possess inherent characteristics that make them non-responsive to a particular drug from the outset.[6] For a PKC activator like Gnidilatidin, this could be due to:
-
Low or absent expression of the target PKC isoform: The specific PKC isoform that Gnidilatidin acts upon may not be expressed or is expressed at very low levels in the resistant cell line.
-
Pre-existing mutations in the target PKC isoform: The cell line may harbor mutations that render the target PKC isoform inactive or unable to be activated by Gnidilatidin.
-
Dominant pro-survival signaling pathways: The intrinsic resistance might be due to the constitutive activation of powerful pro-survival pathways that override any pro-apoptotic signals initiated by Gnidilatidin-mediated PKC activation.[1][4]
-
High basal expression of drug efflux pumps: Some cancer cell lines naturally have high levels of ABC transporters, which would prevent Gnidilatidin from reaching its target.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Gnidilatidin?
A1: Gnidilatidin is a daphnane-type diterpenoid that acts as a potent activator of Protein Kinase C (PKC) isoforms.[11] PKC is a family of serine/threonine kinases that play crucial roles in regulating cell proliferation, differentiation, apoptosis, and other cellular processes.[3][9] By activating PKC, Gnidilatidin can induce various downstream effects, including cell cycle arrest and apoptosis in cancer cells.
Q2: Which PKC isoforms are activated by Gnidilatidin?
A2: While the precise isoform specificity of Gnidilatidin may vary between cell types, daphnane-type diterpenoids are generally known to activate conventional (cPKC: α, βI, βII, γ) and novel (nPKC: δ, ε, η, θ) PKC isoforms. The specific isoform(s) mediating the anticancer effects of Gnidilatidin in a particular cancer cell line would need to be experimentally determined.
Q3: How can I overcome Gnidilatidin resistance in my cancer cell line?
A3: Overcoming resistance often involves combination therapy.[4][5] Based on the identified resistance mechanism, the following strategies can be considered:
-
If resistance is due to activation of compensatory pathways: Combine Gnidilatidin with inhibitors of the identified compensatory pathway (e.g., a PI3K inhibitor or a MAPK inhibitor).
-
If resistance is due to increased drug efflux: Co-administer Gnidilatidin with an inhibitor of the specific ABC transporter (e.g., Verapamil for P-gp).
-
If resistance is due to upregulation of anti-apoptotic proteins: Combine Gnidilatidin with a Bcl-2 inhibitor (e.g., Venetoclax).
PKC Signaling and Potential Resistance Mechanisms
Caption: Gnidilatidin activates PKC, leading to apoptosis and cell cycle arrest. Resistance can emerge through several mechanisms.
Data Presentation
Table 1: Hypothetical IC50 Values for Gnidilatidin in Sensitive vs. Resistant Cell Lines
| Cell Line | Description | Gnidilatidin IC50 (nM) |
| CancerCell-SENS | Parental, Gnidilatidin-sensitive | 15.5 |
| CancerCell-RES | Gnidilatidin-resistant subline | 258.2 |
Table 2: Relative Expression of Potential Resistance-Associated Genes
| Gene | Protein Function | Fold Change in Resistant vs. Sensitive Cells (Log2) |
| PRKCA (PKCα) | Target of Gnidilatidin | -2.5 |
| AKT1 | Pro-survival signaling | 3.1 |
| MAPK1 (ERK2) | Pro-survival signaling | 2.8 |
| ABCB1 (P-gp) | Drug efflux pump | 4.5 |
| BCL2 | Anti-apoptotic protein | 3.7 |
Experimental Protocols
1. Western Blot Analysis for PKC Isoform Expression and Signaling Pathway Activation
-
Objective: To determine the protein levels of different PKC isoforms and the activation status of key signaling molecules in sensitive and resistant cells.
-
Methodology:
-
Lyse sensitive and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 30 µg of protein per lane on a 10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-PKCα, anti-phospho-AKT, anti-phospho-ERK, anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
Visualize bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control (β-actin).
-
2. Real-Time Quantitative PCR (qPCR) for Gene Expression Analysis
-
Objective: To measure the mRNA expression levels of genes potentially involved in resistance.
-
Methodology:
-
Isolate total RNA from sensitive and resistant cells using a commercial kit (e.g., RNeasy Kit).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using a SYBR Green master mix and gene-specific primers for target genes (PRKCA, AKT1, MAPK1, ABCB1, BCL2) and a housekeeping gene (e.g., GAPDH).
-
Run the qPCR reaction on a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
3. Rhodamine 123 Efflux Assay for ABC Transporter Activity
-
Objective: To functionally assess the activity of drug efflux pumps like P-glycoprotein.
-
Methodology:
-
Harvest sensitive and resistant cells and resuspend in culture medium at 1x10^6 cells/mL.
-
Incubate cells with the P-gp substrate Rhodamine 123 (1 µM) for 30 minutes at 37°C.
-
For the inhibitor control group, pre-incubate cells with a P-gp inhibitor (e.g., 10 µM Verapamil) for 30 minutes before adding Rhodamine 123.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend cells in PBS and analyze the intracellular fluorescence of Rhodamine 123 by flow cytometry.
-
Lower fluorescence in the resistant cells compared to the sensitive cells, which is reversible by the inhibitor, indicates higher P-gp activity.
-
References
- 1. Unveiling the Connection Between Protein Kinase C and Cancer: A Guide to Targeted Therapy [lindushealth.com]
- 2. Protein kinase C and cancer: what we know and what we do not - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Activities of Hesperidin via Suppression of Up-Regulated Programmed Death-Ligand 1 Expression in Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hesperidin, a Bioflavonoid in Cancer Therapy: A Review for a Mechanism of Action through the Modulation of Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Gnidilatidin Treatment Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing incubation times and troubleshooting experiments involving Gnidilatidin.
Frequently Asked Questions (FAQs)
Q1: What is Gnidilatidin and what is its primary mechanism of action?
A1: Gnidilatidin is a daphnane-type diterpenoid, also known as Yuanhuacine, isolated from plants of the Daphne and Gnidia species. Its primary mechanism of action is as a DNA-damaging agent, which leads to the induction of G2/M cell cycle arrest and has demonstrated broad anti-tumor activity. It is also known to be a potent activator of Protein Kinase C (PKC).
Q2: How does Gnidilatidin induce G2/M cell cycle arrest?
A2: Gnidilatidin-induced DNA damage triggers cell cycle checkpoint pathways. This leads to the inhibition of cyclin-dependent kinases (CDKs) responsible for mitotic entry, specifically the Cyclin B/CDK1 complex, thereby halting the cell cycle at the G2/M transition phase.
Q3: Which signaling pathways are modulated by Gnidilatidin?
A3: Gnidilatidin is a known activator of the Protein Kinase C (PKC) signaling pathway, with a particular affinity for PKCβII. Additionally, it has been shown to activate the AMP-activated protein kinase (AMPK) pathway and subsequently inhibit the mammalian target of rapamycin (B549165) (mTOR) pathway, which are crucial regulators of cellular metabolism, growth, and proliferation.
Q4: What is a typical starting concentration and incubation time for Gnidilatidin treatment?
A4: Based on published data, a wide range of effective concentrations and incubation times have been reported depending on the cell line. For initial experiments, a concentration range of 10 nM to 1 µM can be tested for incubation times of 24, 48, and 72 hours. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental endpoint.
Q5: Is Gnidilatidin cytotoxic to all cancer cell lines?
A5: Gnidilatidin has shown cytotoxic activity against a broad range of cancer cell lines, including but not limited to, leukemia, lung cancer, breast cancer, and melanoma cell lines. However, the sensitivity to Gnidilatidin can vary significantly between different cell lines.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in IC50 values between experiments. | Inconsistent cell seeding density. | Ensure a consistent number of cells are seeded in each well. Perform a cell titration experiment to determine the optimal seeding density where cells are in the logarithmic growth phase during treatment. |
| Variation in incubation time. | Precisely control the incubation time with Gnidilatidin for all experiments. Even small variations can affect the outcome. | |
| Contamination of cell culture. | Regularly check for and discard any contaminated cell cultures. Use proper aseptic techniques.[1] | |
| No significant cell death observed at expected concentrations. | Cell line is resistant to Gnidilatidin. | Verify the sensitivity of your cell line by comparing your results with published data (see Table 1). Consider using a positive control compound known to be effective in your cell line. |
| Incorrect drug concentration. | Confirm the concentration of your Gnidilatidin stock solution. Prepare fresh dilutions for each experiment. | |
| Short incubation time. | Increase the incubation time. Some cell lines may require longer exposure to Gnidilatidin to undergo apoptosis. | |
| Cells detach from the plate after treatment. | High cytotoxicity leading to cell lysis. | This can be an indicator of potent drug activity. Use a lower concentration range of Gnidilatidin. Consider using a plate coated with an extracellular matrix protein to improve cell adherence. |
| Contamination (e.g., mycoplasma). | Test your cell lines for mycoplasma contamination. | |
| Inconsistent results in signaling pathway analysis (Western blot, etc.). | Variation in treatment and lysis times. | Standardize the timing of Gnidilatidin treatment and cell lysis to capture the desired signaling events accurately. |
| Cell confluence. | Ensure that cells are at a consistent and sub-confluent density when treated, as cell-cell contact can influence signaling pathways. |
Data Presentation
Table 1: IC50 Values of Gnidilatidin in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| P-388 | Lymphocytic Leukemia | Not Specified | Not Specified | [2] |
| L-1210 | Lymphoid Leukemia | Not Specified | Not Specified | [2] |
| KB | Carcinoma | Not Specified | Not Specified | [2] |
| H1993 | Lung Cancer | 24-72 | 0.009 | [3] |
| A549 | Lung Cancer | 24-72 | 0.03 | [3] |
| H358 | Lung Cancer | 24-72 | 16.5 | [3] |
| H460 | Lung Cancer | 24-72 | 6.2 | [3] |
| Calu-1 | Lung Cancer | 24-72 | 4.1 | [3] |
| H1299 | Lung Cancer | 24-72 | 4.0 | [3] |
| UMUC3 | Bladder Cancer | 24 | 1.89 | [3] |
| HCT116 | Colon Cancer | 24 | 14.28 | [3] |
| J-Lat 10.6 | T-cell Leukemia | 24 | 0.00549 | [4][5] |
Experimental Protocols
Protocol for Determining the IC50 of Gnidilatidin using MTT Assay
This protocol provides a general framework. Optimization of cell seeding density and incubation times is highly recommended for each cell line.
1. Materials:
- Gnidilatidin stock solution (in DMSO)
- Complete cell culture medium
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO (Dimethyl sulfoxide)
- Phosphate-buffered saline (PBS)
2. Cell Seeding: a. Harvest cells in the logarithmic growth phase. b. Determine cell viability and concentration using a hemocytometer or automated cell counter. c. Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium). d. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
3. Gnidilatidin Treatment: a. Prepare serial dilutions of Gnidilatidin in complete cell culture medium. It is recommended to perform a wide range of concentrations for the initial experiment (e.g., 0.001, 0.01, 0.1, 1, 10, 100 µM). b. Include a vehicle control (medium with the same concentration of DMSO as the highest Gnidilatidin concentration) and a no-treatment control. c. Carefully remove the medium from the wells and add 100 µL of the prepared Gnidilatidin dilutions or control medium. d. Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).
4. MTT Assay: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible. c. Carefully remove the medium containing MTT. d. Add 100 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
5. Data Acquisition and Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage of cell viability against the logarithm of the Gnidilatidin concentration. d. Determine the IC50 value using non-linear regression analysis (e.g., sigmoidal dose-response curve).
Mandatory Visualizations
Caption: Gnidilatidin activates Protein Kinase C (PKC), leading to downstream signaling that inhibits proliferation and induces apoptosis.
Caption: Gnidilatidin activates AMPK, which in turn inhibits the mTORC1 pathway, leading to decreased protein synthesis and cell growth.
Caption: Gnidilatidin induces DNA damage, activating checkpoint kinases that inhibit the Cyclin B/CDK1 complex, causing G2/M cell cycle arrest.
Caption: Workflow for determining the IC50 of Gnidilatidin using an MTT assay.
References
- 1. Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 5. Ethnopharmacological exploration and isolation of HIV-1 latency-reversing agents from Sudanese medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of Gnidilatidin during experimental procedures
Welcome to the technical support center for Gnidilatidin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of Gnidilatidin during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and information on the compound's stability and mechanism of action.
Troubleshooting Guide: Preventing Gnidilatidin Degradation
This guide addresses common issues that may arise during the handling and use of Gnidilatidin, with a focus on preventing its degradation.
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity in experiments | Degradation of Gnidilatidin due to improper storage or handling. | 1. Verify Storage Conditions: Ensure Gnidilatidin is stored as a stock solution in high-quality, anhydrous DMSO at -20°C or -80°C, protected from light. 2. Minimize Freeze-Thaw Cycles: Aliquot stock solutions into smaller, single-use volumes to avoid repeated freezing and thawing. 3. Check Solvent Quality: Use only anhydrous, research-grade DMSO to prepare stock solutions. Water content can promote hydrolysis. 4. Protect from Light: Handle Gnidilatidin solutions in a dark room or use amber-colored tubes to prevent photodegradation. |
| Inconsistent results between experiments | Partial degradation of Gnidilatidin stock solution or working solutions. | 1. Prepare Fresh Working Solutions: Always prepare fresh working solutions from a frozen stock immediately before use. Do not store diluted aqueous solutions. 2. Control pH of Aqueous Buffers: If preparing aqueous solutions is unavoidable, ensure the buffer pH is neutral (pH 7.0-7.4). Acidic or alkaline conditions can accelerate degradation. 3. Assess Stock Solution Integrity: If degradation is suspected, the purity of the stock solution can be checked by analytical techniques such as HPLC. |
| Precipitate formation in stock solution | Poor solubility or degradation product formation. | 1. Ensure Complete Dissolution: When preparing the stock solution, ensure the Gnidilatidin is completely dissolved in DMSO before storage. Gentle warming (to room temperature) and vortexing can aid dissolution. 2. Filter Sterilize (Optional): If necessary, filter the stock solution through a 0.22 µm PTFE syringe filter to remove any insoluble matter before aliquoting and freezing. |
| Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) | Presence of degradation products. | 1. Review Handling Procedures: Scrutinize all handling and storage steps for potential exposure to harsh conditions (e.g., extreme pH, high temperatures, prolonged light exposure). 2. Perform a Forced Degradation Study (for advanced troubleshooting): To identify potential degradation products, a controlled study can be performed by intentionally exposing Gnidilatidin to acidic, basic, oxidative, and photolytic stress conditions. This can help in identifying the unknown peaks. |
Stability of Daphnane (B1241135) Diterpenes: An Illustrative Overview
| Stress Condition | Typical Reagents and Conditions | Expected Stability of Daphnane Diterpenes | Potential Degradation Pathway |
| Acidic Hydrolysis | 0.1 M - 1 M HCl, Room Temperature to 70°C | Susceptible to degradation. | Hydrolysis of ester groups. |
| Basic Hydrolysis | 0.1 M - 1 M NaOH, Room Temperature to 70°C | Highly susceptible to degradation. | Saponification of ester groups, potential rearrangement of the carbon skeleton. |
| Oxidation | 3% - 30% H₂O₂, Room Temperature | Moderately susceptible to degradation. | Oxidation of double bonds and hydroxyl groups. |
| Thermal Degradation | 40°C - 80°C (in solid state and solution) | Generally stable at lower temperatures, degradation increases with higher temperatures. | Thermal rearrangement and decomposition. |
| Photodegradation | Exposure to UV and visible light (ICH Q1B guidelines) | Susceptible to degradation upon prolonged exposure. | Photochemical reactions, including isomerization and oxidation. |
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store a stock solution of Gnidilatidin?
A1: It is recommended to prepare a stock solution of Gnidilatidin in anhydrous, high-quality dimethyl sulfoxide (B87167) (DMSO) at a concentration of 1-10 mM. Once dissolved, the stock solution should be aliquoted into small, single-use volumes in amber-colored vials or tubes to protect from light and stored at -20°C or -80°C to minimize degradation from freeze-thaw cycles and light exposure.
Q2: Is Gnidilatidin sensitive to light?
A2: Yes, like many complex organic molecules, Gnidilatidin is potentially sensitive to light. It is best practice to handle the compound and its solutions in a dark environment or to use light-blocking containers (e.g., amber vials) to prevent photodegradation.
Q3: Can I store Gnidilatidin in an aqueous buffer?
A3: It is not recommended to store Gnidilatidin in aqueous buffers for extended periods. Daphnane diterpenes are susceptible to hydrolysis, especially under acidic or basic conditions. If you must prepare a working solution in an aqueous buffer, it should be made fresh from a DMSO stock immediately before use and used the same day.
Q4: What is the primary mechanism of action of Gnidilatidin?
A4: Gnidilatidin is known to be an activator of Protein Kinase C (PKC).[1] By mimicking the endogenous ligand diacylglycerol (DAG), it binds to the C1 domain of conventional and novel PKC isoforms. This activation triggers downstream signaling cascades, most notably the activation of the NF-κB pathway, which is crucial for its activity as an HIV-1 latency-reversing agent.[2]
Q5: At what concentration is Gnidilatidin typically used in cell culture experiments?
A5: The effective concentration of Gnidilatidin can vary depending on the cell line and the specific assay. For HIV-1 latency reversal in J-Lat 10.6 cells, it has been shown to have an EC₅₀ of approximately 5.49 nM.[3] A dose-response experiment is always recommended to determine the optimal concentration for your specific experimental setup.
Experimental Protocols
Protocol: HIV-1 Latency Reversal Assay using Gnidilatidin in J-Lat 10.6 Cells
This protocol describes a method to assess the ability of Gnidilatidin to reactivate latent HIV-1, measured by the expression of a Green Fluorescent Protein (GFP) reporter in the J-Lat 10.6 cell line.[4][5]
Materials:
-
J-Lat 10.6 cells
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Gnidilatidin stock solution (1 mM in anhydrous DMSO)
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
Flow cytometer
Procedure:
-
Cell Culture: Maintain J-Lat 10.6 cells in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed J-Lat 10.6 cells in a 96-well plate at a density of 0.5 x 10⁶ cells/mL in a final volume of 200 µL per well.
-
Preparation of Gnidilatidin Working Solutions: Prepare serial dilutions of Gnidilatidin from the 1 mM DMSO stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 100 nM). Remember to include a vehicle control (DMSO only) at the same final concentration as the highest Gnidilatidin concentration.
-
Treatment: Add the Gnidilatidin working solutions to the appropriate wells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C with 5% CO₂.
-
Cell Harvesting and Staining (Optional): After incubation, transfer the cells to flow cytometry tubes. Wash the cells once with PBS. If assessing cell viability, a viability dye (e.g., Propidium Iodide or a fixable viability stain) can be added at this step according to the manufacturer's instructions.
-
Flow Cytometry Analysis: Analyze the percentage of GFP-positive cells using a flow cytometer. Gate on the live cell population if a viability dye was used.
Visualizations
Signaling Pathway of Gnidilatidin-Induced NF-κB Activation
Caption: Gnidilatidin activates PKC, leading to the phosphorylation and degradation of IκB, which releases NF-κB to translocate to the nucleus and activate HIV-1 gene expression.
Experimental Workflow for Preventing Gnidilatidin Degradation
Caption: A workflow highlighting critical steps for handling Gnidilatidin to minimize degradation, from storage of the powder to use in an experiment.
Troubleshooting Logic for Loss of Gnidilatidin Activity
Caption: A decision tree to troubleshoot the loss of Gnidilatidin's biological activity, focusing on potential sources of degradation.
References
- 1. Activation mechanisms of conventional protein kinase C isoforms are determined by the ligand affinity and conformational flexibility of their C1 domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting NF-κB Signaling with Protein Kinase C Agonists As an Emerging Strategy for Combating HIV Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Control experiments for validating Gnidilatidin's specific effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for designing and interpreting control experiments to validate the specific effects of Gnidilatidin.
Frequently Asked Questions (FAQs)
Q1: How can I be sure that the observed cellular effects are specifically due to Gnidilatidin's activity and not off-target effects?
A1: Validating the specificity of Gnidilatidin is crucial. A multi-pronged approach using a combination of control experiments is essential. These include:
-
Negative Control Experiments: Use a structurally related but biologically inactive analog of Gnidilatidin. While a perfect inactive analog is not commercially available, 4α-phorbol 12,13-didecanoate (4α-PDD), an inactive phorbol (B1677699) ester, can be used as a starting point, as it is structurally related to the daphnane (B1241135) diterpene class of compounds that Gnidilatidin belongs to.[1] The vehicle control (e.g., DMSO) is also a critical negative control.
-
Positive Control Experiments: Use a well-characterized Protein Kinase C (PKC) activator, such as Phorbol 12-myristate 13-acetate (PMA) or Bryostatin-1, to compare the cellular phenotype with that induced by Gnidilatidin.[2][3][4]
-
Dose-Response Analysis: Demonstrate that the observed effect is dependent on the concentration of Gnidilatidin.
-
Target Engagement Assays: Directly measure the binding of Gnidilatidin to its intended target, PKC, within the cell.
-
Target Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein (PKC isoforms). The effect of Gnidilatidin should be diminished or abolished in these cells compared to wild-type cells.
-
Broad Kinase Profiling: Screen Gnidilatidin against a panel of kinases to identify potential off-target interactions.
Q2: What are the key signaling pathways known to be affected by Gnidilatidin?
A2: Gnidilatidin is a potent activator of Protein Kinase C (PKC).[5] Activation of PKC can trigger a cascade of downstream signaling events. Based on current research, the primary signaling pathways affected by Gnidilatidin include:
-
PKC Signaling: As a direct activator, Gnidilatidin induces the translocation of PKC isoforms from the cytosol to the plasma membrane, leading to their activation.[2][6]
-
NF-κB Signaling: PKC activation by compounds like Prostratin (functionally similar to Gnidilatidin) can lead to the activation of the NF-κB pathway.[6]
-
AMPK/mTOR Pathway: Some studies have shown that Yuanhuacine (a synonym for Gnidilatidin) can inhibit p-AMPK protein levels and downregulate the activation of mTOR.[5]
-
HIV Latency Reversal: Gnidilatidin is a potent latency-reversing agent (LRA) for HIV-1, likely acting through the activation of PKC and subsequent NF-κB signaling to the viral long terminal repeat (LTR).[6]
-
Apoptosis Pathways: Gnidilatidin has been shown to induce apoptosis in cancer cells, which may involve the modulation of Bcl-2 family proteins and caspase activation.
Below is a diagram illustrating the primary signaling pathway initiated by Gnidilatidin.
References
- 1. Phorbol esters and neurotransmitter release: more than just protein kinase C? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Bryostatin-1: a promising compound for neurological disorders [frontiersin.org]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Prostratin antagonizes HIV latency by activating NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Gnidilatidin vs. Prostratin: A Comparative Guide to HIV-1 Latency Reactivation
For Researchers, Scientists, and Drug Development Professionals
The eradication of HIV-1 is hindered by the persistence of latent viral reservoirs, primarily in resting CD4+ T cells. A leading strategy to eliminate these reservoirs is the "shock and kill" approach, which involves reactivating latent HIV-1 with Latency Reversing Agents (LRAs) to make infected cells visible to the immune system or susceptible to viral cytopathic effects. This guide provides a detailed comparison of two potent LRAs, gnidilatidin (B10784635) and prostratin (B1679730), focusing on their efficacy, mechanisms of action, and the experimental protocols used to evaluate them.
Performance Comparison: Gnidilatidin Demonstrates Superior Potency
Quantitative analysis of latency reversal activity reveals a significant potency advantage for gnidilatidin over prostratin. In the widely used J-Lat 10.6 cell line model of HIV-1 latency, gnidilatidin exhibits an EC50 of 5.49 nM. In contrast, prostratin's EC50 in the same system has been reported to be 720 nM, indicating that gnidilatidin is approximately 130 times more potent in this model.
| Compound | Cell Line | EC50 | Reference |
| Gnidilatidin | J-Lat 10.6 | 5.49 nM | [1] |
| Prostratin | J-Lat 10.6 | 720 nM | [1] |
| Prostratin | J-Lat 9.2 | 7.1 µM | [2] |
| Prostratin | Various J-Lat clones | 0.3 - 0.87 µM | [3] |
Mechanism of Action: Activation of the PKC-NF-κB Signaling Pathway
Both gnidilatidin and prostratin are naturally derived diterpenes that function as Protein Kinase C (PKC) activators.[4] Their primary mechanism for reactivating latent HIV-1 involves the activation of the canonical NF-κB signaling pathway, a crucial regulator of HIV-1 transcription.[5]
Upon entering the cell, these compounds bind to and activate PKC. This activation initiates a phosphorylation cascade, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). The degradation of IκBα releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus.[6] In the nucleus, NF-κB binds to specific sites within the HIV-1 Long Terminal Repeat (LTR), the viral promoter region, thereby initiating the transcription of viral genes and reactivating the latent provirus.[6]
Below is a diagram illustrating this shared signaling pathway:
Caption: Gnidilatidin and prostratin activate the PKC-NF-κB pathway.
Additional Mechanistic Insights: Downregulation of HIV-1 Receptors
A noteworthy feature of gnidilatidin is its ability to downregulate the expression of the primary HIV-1 receptor, CD4, and the co-receptor, CXCR4, on the surface of host cells.[1] This dual action is advantageous for a "shock and kill" strategy. While reactivating latent virus ("shock"), the downregulation of entry receptors can simultaneously prevent new rounds of infection, thereby limiting viral spread. Prostratin has also been shown to downregulate CD4 and CXCR4.[4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of gnidilatidin and prostratin.
In Vitro HIV-1 Latency Reactivation Assay Using J-Lat Cells
This protocol is a standard method for screening and evaluating the potency of LRAs.[7]
Objective: To quantify the ability of a compound to reactivate latent HIV-1 in a clonal T cell line model.
Materials:
-
J-Lat cell lines (e.g., J-Lat 10.6, 9.2) which contain a latent, full-length HIV-1 provirus with a GFP reporter gene replacing nef.
-
Complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Test compounds (gnidilatidin, prostratin) dissolved in DMSO.
-
Positive control (e.g., TNF-α at 10 ng/mL).
-
Negative control (DMSO vehicle).
-
96-well cell culture plates.
-
Flow cytometer.
Procedure:
-
Cell Seeding: Seed J-Lat cells in a 96-well plate at a density of 1 x 10^5 cells per well in 100 µL of complete RPMI-1640 medium.
-
Compound Treatment: Prepare serial dilutions of the test compounds and controls. Add 100 µL of the 2x compound solution to the respective wells. The final DMSO concentration should not exceed 0.1%.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.
-
Flow Cytometry Analysis:
-
Harvest the cells and wash them once with PBS.
-
Resuspend the cells in FACS buffer (PBS with 2% FBS).
-
Analyze the percentage of GFP-positive cells using a flow cytometer. A live/dead stain can be included to exclude non-viable cells.
-
-
Data Analysis:
-
Gate on the live cell population.
-
Determine the percentage of GFP-positive cells for each treatment condition.
-
Subtract the background GFP expression from the negative control.
-
Calculate the EC50 value by plotting the percentage of GFP-positive cells against the log of the compound concentration and fitting the data to a dose-response curve.
-
Below is a workflow diagram for this experimental protocol:
Caption: Workflow for in vitro HIV-1 latency reactivation assay.
Analysis of CD4 and CXCR4 Expression by Flow Cytometry
Objective: To determine the effect of LRAs on the surface expression of HIV-1 entry receptors.
Materials:
-
Primary CD4+ T cells or a suitable T cell line.
-
Complete RPMI-1640 medium.
-
Test compounds (gnidilatidin, prostratin).
-
Fluorochrome-conjugated antibodies against human CD4 (e.g., APC-conjugated) and CXCR4 (e.g., PE-conjugated).
-
Isotype control antibodies.
-
FACS buffer.
-
Flow cytometer.
Procedure:
-
Cell Treatment: Culture cells in the presence of the test compounds or vehicle control for a specified period (e.g., 24-48 hours).
-
Cell Staining:
-
Harvest and wash the cells.
-
Resuspend the cells in FACS buffer.
-
Aliquot approximately 1 x 10^6 cells per tube.
-
Add the anti-CD4, anti-CXCR4, and isotype control antibodies at the manufacturer's recommended concentrations.
-
Incubate on ice for 30 minutes in the dark.
-
-
Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Flow Cytometry Analysis:
-
Resuspend the cells in FACS buffer.
-
Acquire data on a flow cytometer, collecting a sufficient number of events.
-
-
Data Analysis:
-
Gate on the live, single-cell population.
-
Determine the median fluorescence intensity (MFI) for CD4 and CXCR4 staining in the treated and control samples.
-
Compare the MFI values to quantify the change in receptor expression.
-
Conclusion
Both gnidilatidin and prostratin are effective reactivators of latent HIV-1 through the PKC-NF-κB pathway. However, the available data indicates that gnidilatidin is significantly more potent than prostratin in cell line models. The dual functionality of these compounds, particularly their ability to downregulate HIV-1 entry receptors, makes them promising candidates for "shock and kill" strategies. Further investigation, especially in primary cell models from HIV-1 infected individuals and in vivo studies, is crucial to fully elucidate their therapeutic potential. This guide provides a foundational understanding for researchers to design and interpret experiments aimed at advancing HIV-1 cure research.
References
- 1. Reactivation of HIV latency by a newly modified Ingenol derivative via protein kinase Cδ–NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Novel HIV-1 Latency-Reversing Agents from a Library of Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Combinations of Protein Kinase C Activators and Histone Deacetylase Inhibitors that Potently Reactivate Latent HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting NF-κB Signaling with Protein Kinase C Agonists As an Emerging Strategy for Combating HIV Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-κB sub-pathways and HIV cure: A revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Experimental Systems for Measuring HIV Latency and Reactivation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Gnidilatidin and Other Daphnane Diterpenes in Oncology and Virology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Gnidilatidin and other notable daphnane (B1241135) diterpenes, focusing on their anti-cancer and anti-HIV activities. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in the fields of oncology, virology, and medicinal chemistry.
Introduction to Daphnane Diterpenes
Daphnane diterpenes are a class of naturally occurring compounds predominantly found in plants of the Thymelaeaceae family.[1] These molecules are characterized by a unique tricyclic 5/7/6 carbon skeleton and exhibit a wide range of potent biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1][2] Their complex structures and diverse functional groups have made them a subject of intense research for the development of novel therapeutic agents.[1] Gnidilatidin, also known as Yuanhuacine, is a prominent member of this class and has demonstrated significant potential in preclinical studies.[3][4] This guide will compare the bioactivities of Gnidilatidin with other well-studied daphnane diterpenes, providing quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Comparative Biological Activities
The following tables summarize the in vitro cytotoxic and anti-HIV activities of Gnidilatidin and other selected daphnane diterpenes. The data is presented as IC50 (half-maximal inhibitory concentration) for anti-cancer activity and EC50 (half-maximal effective concentration) for anti-HIV activity, providing a quantitative basis for comparison.
Anti-Cancer Activity of Daphnane Diterpenes
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Gnidilatidin (Yuanhuacine) | H1993 | Non-small cell lung cancer | 0.009 | [4] |
| A549 | Non-small cell lung cancer | 0.03 | [4] | |
| H358 | Non-small cell lung cancer | 16.5 | [4] | |
| H460 | Non-small cell lung cancer | 6.2 | [4] | |
| Calu-1 | Non-small cell lung cancer | 4.1 | [4] | |
| H1299 | Non-small cell lung cancer | 4.0 | [4] | |
| Yuanhualine | A549 | Non-small cell lung cancer | 7.0 | [5] |
| Yuanhuahine | A549 | Non-small cell lung cancer | 15.2 | [5] |
| Yuanhuagine | A549 | Non-small cell lung cancer | 24.7 | [5] |
| Tianchaterpene C | HGC-27 | Gastric cancer | 8,800 | [6] |
Anti-HIV Activity of Daphnane Diterpenes
| Compound | Virus Strain | Cell Line | EC50 (nM) | Reference |
| Gnidilatidin | HIV-1 | J-Lat 10.6 | 5.49 | [7] |
| Gnidimacrin | HIV LTR-driven transcription | - | 0.14 | [8] |
| Stelleralide A | HIV LTR-driven transcription | - | 0.33 | [8] |
| Wikstroelide A | HIV LTR-driven transcription | - | 0.39 | [8] |
| Onishibarin A | HIV-1 | - | 1.26 | [9] |
| Onishibarin B | HIV-1 | - | 0.84 | [9] |
| Onishibarin C | HIV-1 | - | 0.78 | [9] |
| Acutilobin A-G | HIV-1 | MT4 | <1.5 | [10] |
| Genkwanine VIII | HIV-1 | MT4 | 0.17 | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to serve as a reference for researchers designing and conducting their own studies.
Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound against various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, H1993)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Daphnane diterpenes (e.g., Gnidilatidin) dissolved in dimethyl sulfoxide (B87167) (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the daphnane diterpene in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Anti-HIV-1 Replication Assay (MT4 Cells)
This assay evaluates the ability of a compound to inhibit HIV-1 replication in a human T-cell line.
Materials:
-
MT4 cells
-
HIV-1 strain (e.g., NL4-3)
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Daphnane diterpenes dissolved in DMSO
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Method for quantifying viral replication (e.g., p24 antigen ELISA or reverse transcriptase activity assay)
Procedure:
-
Seed MT4 cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Pre-treat the cells with various concentrations of the daphnane diterpene for 1-2 hours.
-
Infect the cells with a known amount of HIV-1.
-
Incubate the plate for 4-5 days.
-
Collect the cell culture supernatant.
-
Quantify the amount of HIV-1 p24 antigen or reverse transcriptase activity in the supernatant.
-
Calculate the percentage of inhibition of viral replication compared to the untreated control and determine the EC50 value.
HIV-1 Latency Reversal Assay (J-Lat Cells)
This assay is used to assess the ability of a compound to reactivate latent HIV-1.
Materials:
-
J-Lat 10.6 cells (or other suitable latent HIV-1 model)
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Daphnane diterpenes dissolved in DMSO
-
Positive control (e.g., prostratin (B1679730) or TNF-α)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Flow cytometer
Procedure:
-
Seed J-Lat 10.6 cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Treat the cells with various concentrations of the daphnane diterpene.
-
Incubate the plate for 24-48 hours.
-
Harvest the cells and wash with PBS.
-
Analyze the percentage of GFP-positive cells by flow cytometry. An increase in GFP expression indicates reactivation of the latent HIV-1 provirus.
-
Determine the EC50 for latency reversal.
Signaling Pathways and Mechanisms of Action
Daphnane diterpenes exert their biological effects through the modulation of various cellular signaling pathways. A key target for many of these compounds is Protein Kinase C (PKC).
Protein Kinase C (PKC) Activation
Gnidilatidin and other daphnane diterpenes are potent activators of PKC isozymes.[11] They bind to the C1 domain of conventional and novel PKC isoforms, mimicking the action of the endogenous second messenger diacylglycerol (DAG). This activation triggers a cascade of downstream signaling events that can lead to diverse cellular responses, including cell cycle arrest, apoptosis, and modulation of gene expression.
Figure 1: Protein Kinase C (PKC) activation pathway.
Inhibition of Akt/STAT3/Src Signaling
In addition to PKC activation, some daphnane diterpenes, such as Yuanhualine, have been shown to suppress the activation of the Akt, STAT3, and Src signaling pathways in cancer cells.[5] These pathways are critical for cell survival, proliferation, and metastasis. Their inhibition contributes to the anti-tumor effects of these compounds.
Figure 2: Inhibition of Akt/STAT3/Src signaling by Yuanhualine.
Experimental Workflow for Bioactivity Screening
The following diagram illustrates a typical workflow for the screening and characterization of daphnane diterpenes for their anti-cancer and anti-HIV activities.
Figure 3: A typical experimental workflow for daphnane diterpene research.
Conclusion
Gnidilatidin and other daphnane diterpenes represent a promising class of natural products with potent anti-cancer and anti-HIV activities. Their mechanisms of action, often involving the modulation of key signaling pathways such as PKC and Akt/STAT3/Src, make them attractive candidates for further drug development. This guide provides a foundational overview for researchers, summarizing key comparative data and outlining essential experimental protocols. Further investigation into the structure-activity relationships and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. HIV latency: experimental systems and molecular models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kumadai.repo.nii.ac.jp [kumadai.repo.nii.ac.jp]
- 6. Rapid Recognition and Targeted Isolation of Anti-HIV Daphnane Diterpenes from Daphne genkwa Guided by UPLC-MSn - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-HIV Activity of Tigliane Derivatives from Euphorbia nicaeensis Roots [mdpi.com]
- 9. Screening for Selective Anticancer Activity of 65 Extracts of Plants Collected in Western Andalusia, Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Daphnane-type diterpene esters with cytotoxic and anti-HIV-1 activities from Daphne acutiloba Rehd - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Gnidilatidin in Cancer Therapy: A Comparative Analysis of Efficacy Against Other PKC Activators
For Immediate Release
A Comprehensive Guide for Researchers and Drug Development Professionals
This document provides a detailed comparison of the efficacy of Gnidilatidin, a daphnane (B1241135) diterpenoid, with other prominent Protein Kinase C (PKC) activators in the context of cancer therapy. This guide is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of preclinical data, experimental methodologies, and signaling pathway visualizations to inform future research and development efforts.
Abstract
Gnidilatidin, a natural product isolated from plants of the Daphne genus, has emerged as a potent activator of Protein Kinase C (PKC), a family of enzymes implicated in various cellular processes, including cell proliferation, differentiation, and apoptosis. This guide provides a comparative overview of the in vitro efficacy of Gnidilatidin against several other well-characterized PKC activators, namely Bryostatin-1, Prostratin (B1679730), Ingenol Mebutate, and Phorbol (B1677699) 12-Myristate 13-Acetate (PMA). By summarizing key experimental data and outlining the methodologies used, this document aims to facilitate a deeper understanding of the relative therapeutic potential of these compounds in oncology.
Comparative Efficacy of PKC Activators in Cancer Cell Lines
The anti-proliferative activity of Gnidilatidin and other PKC activators has been evaluated across a range of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of their potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Citation |
| Gnidilatidin (Yuanhuacine) | A549 | Lung Carcinoma | 0.03 | 24-72 | [1] |
| H1993 | Lung Carcinoma | 0.009 | 24-72 | [1] | |
| Gnidilatimonoein | KG1 | Acute Myeloid Leukemia | 1.5 | 72 | [2][3] |
| NB4 | Acute Promyelocytic Leukemia | 1.5 | 72 | [2][3] | |
| U937 | Histiocytic Lymphoma | 1.0 | 72 | [2][3] | |
| Bryostatin-1 | A549 | Lung Carcinoma | Growth arrest at 0.01 µM | Not specified | [4] |
| U937 | Histiocytic Lymphoma | Potentiates apoptosis with other agents | Not specified | [5][6] | |
| NB4 | Acute Promyelocytic Leukemia | IC50 of 0.007153 µM | Not specified | [7] | |
| Prostratin | A549 | Lung Carcinoma | Induces cell cycle arrest and apoptosis | 72 | [8] |
| MCF-7 | Breast Cancer | 35 (basal), 7 (high stimulation) | Not specified | [9] | |
| Ingenol Mebutate | A549 | Lung Carcinoma | Not specified | Not specified | |
| Panc-1 | Pancreatic Cancer | 0.0431 | 72 | [10] | |
| Phorbol 12-Myristate 13-Acetate (PMA) | A549 | Lung Carcinoma | Inhibits growth | Not specified | [4] |
| THP-1 | Acute Monocytic Leukemia | Induces growth inhibition | 24 | [11] |
Note: Direct comparative studies of all compounds on the same cell lines under identical conditions are limited. The data presented is compiled from various sources and should be interpreted with this in mind.
Mechanisms of Action and Signaling Pathways
All the compared compounds are known to activate PKC. However, the specific isoforms they target and the downstream signaling cascades can differ, leading to varied biological outcomes.
Gnidilatidin and other daphnane diterpenes are potent PKC activators. Their anti-cancer effects are associated with the induction of cell cycle arrest, primarily at the G1 or G2/M phase, and the promotion of apoptosis.[1][2]
Bryostatin-1 exhibits a dual role. Short-term exposure activates PKC, while prolonged exposure leads to its downregulation.[12] It can induce differentiation and apoptosis in various cancer cell lines.[12]
Prostratin , a non-tumor-promoting phorbol ester, activates PKC and has been shown to induce cell cycle arrest and apoptosis in cancer cells.[8][13]
Ingenol Mebutate activates PKC, leading to direct cytotoxicity and an inflammatory response.[14]
PMA is a potent and widely studied PKC activator that serves as a benchmark for PKC-mediated responses. It can induce growth arrest, differentiation, or apoptosis depending on the cell type and context.[11]
Experimental Protocols
The following are generalized protocols for key in vitro assays used to evaluate the efficacy of PKC activators. Specific parameters such as cell seeding density, drug concentrations, and incubation times should be optimized for each cell line and compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the PKC activator and a vehicle control.
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment: Culture cells with the PKC activator at the desired concentration and for the appropriate time.
-
Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Staining: Stain the cells with a DNA-intercalating dye, such as Propidium Iodide (PI), in the presence of RNase to remove RNA.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity, which is proportional to the DNA content.
-
Data Analysis: Generate a histogram of cell counts versus fluorescence intensity to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the PKC activator as described for other assays.
-
Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate cell populations based on their fluorescence:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion
Gnidilatidin demonstrates potent anti-proliferative activity against various cancer cell lines, with IC50 values in the nanomolar to low micromolar range. Its efficacy is comparable to, and in some cases exceeds, that of other well-known PKC activators. The primary mechanism of action for these compounds involves the activation of PKC, leading to downstream effects such as cell cycle arrest and apoptosis. The choice of a specific PKC activator for therapeutic development will likely depend on the cancer type, the specific PKC isoform expression profile of the tumor, and the desired downstream signaling outcomes. Further head-to-head comparative studies are warranted to fully elucidate the relative therapeutic potential of Gnidilatidin and other PKC activators in preclinical and clinical settings.
Disclaimer: This document is for informational purposes only and does not constitute medical advice. The compounds discussed are for research use only and have not all been approved for therapeutic use.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Gnidilatimonoein from Daphne mucronata induces differentiation and apoptosis in leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of activators of protein kinase C, including bryostatins 1 and 2, on the growth of A549 human lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Bryostatin 1 enhances paclitaxel-induced mitochondrial dysfunction and apoptosis in human leukemia cells (U937) ectopically expressing Bcl-xL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug: Bryostatin 1 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 8. researchgate.net [researchgate.net]
- 9. Potential anticancer effect of prostratin through SIK3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Signal transduction of phorbol 12-myristate 13-acetate (PMA)-induced growth inhibition of human monocytic leukemia THP-1 cells is reactive oxygen dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ingenol mebutate in the treatment of actinic keratoses: clearance rate and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The protein kinase C agonist prostratin induces differentiation of human myeloid leukemia cells and enhances cellular differentiation by chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dermnetnz.org [dermnetnz.org]
Unveiling the Anticancer Potential of Gnidilatidin: A Comparative Guide for Researchers
For Immediate Release
This guide offers a comprehensive comparison of the anticancer effects of Gnidilatidin, a daphnane-type diterpenoid, across various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound. The information presented herein is based on available preclinical data.
Abstract
Gnidilatidin and its analogs have demonstrated significant anticancer properties, including the induction of cell cycle arrest and apoptosis in various cancer cell lines. This guide summarizes the available quantitative data on its efficacy, details the experimental protocols for its evaluation, and elucidates its proposed mechanism of action involving the Protein Kinase C (PKC) signaling pathway.
Data Presentation: Efficacy of Gnidilatidin and its Analogs
The cytotoxic effects of Gnidilatidin and its structurally related compounds, Gnidilatimonoein and Gnidimacrin, have been evaluated in several cancer cell lines, primarily focusing on leukemias. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Gnidilatimonoein | HL-60 | Human Promyelocytic Leukemia | 1.3 | |
| Gnidilatimonoein | KG1 | Human Myeloblastic Leukemia | 1.5 | |
| Gnidilatimonoein | NB4 | Human Promyelocytic Leukemia | 1.5 | |
| Gnidilatimonoein | U937 | Human Histiocytic Lymphoma | 1.0 | |
| Gnidimacrin | K562 | Human Chronic Myelogenous Leukemia | 0.0005 µg/mL (~0.0008 µM) | [1] |
Note: Data for a broader range of cancer cell lines for Gnidilatidin is limited in the currently available literature.
Mechanism of Action: A Focus on the PKC Pathway
Gnidilatidin and its analogs are known activators of Protein Kinase C (PKC), a family of enzymes that play a crucial role in signal transduction pathways governing cell growth, differentiation, and apoptosis.[1] The antitumor action of these compounds is linked to the modulation of the cell cycle machinery.
Specifically, Gnidimacrin, a close analog of Gnidilatidin, has been shown to induce G1 phase cell cycle arrest in sensitive leukemia cell lines.[1][2] This is achieved through the inhibition of cyclin-dependent kinase 2 (cdk2) activity. The inhibition of cdk2 is a downstream effect of the suppression of the cdc25A phosphatase, a key activator of the cdk2/cyclin E complex required for the G1/S transition.[2] The sensitivity of cancer cells to these compounds appears to be correlated with the expression of specific PKC isoforms, particularly PKC betaII.[1]
Caption: Proposed signaling pathway of Gnidilatidin.
Experimental Protocols
The following are detailed methodologies for key experiments used to validate the anticancer effects of Gnidilatidin.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of Gnidilatidin (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Analysis (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with Gnidilatidin at the desired concentrations for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1x10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC is detected in the FL1 channel and PI in the FL2 channel.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) and store at -20°C overnight.
-
Washing: Wash the cells with PBS.
-
Staining: Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.
-
Data Analysis: The DNA content histogram is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Experimental Workflow
The following diagram illustrates a typical workflow for validating the anticancer effects of a compound like Gnidilatidin.
Caption: A typical experimental workflow.
Conclusion
Gnidilatidin and its analogs represent a promising class of natural compounds with potent anticancer activities, particularly against leukemia. Their mechanism of action, centered on the activation of PKC and subsequent cell cycle arrest, offers a clear target for further investigation and potential therapeutic development. Future research should focus on expanding the evaluation of Gnidilatidin across a broader range of cancer cell lines to better understand its therapeutic potential and spectrum of activity.
References
Unraveling the Molecular Mechanisms of Gnidilatidin: A Comparative Analysis with Structurally Related Bioactive Compounds
For Immediate Release
[City, State] – [Date] – A comprehensive comparative guide released today offers researchers, scientists, and drug development professionals an in-depth analysis of the mechanism of action of Gnidilatidin, a daphnane-type diterpenoid with potent anti-cancer and anti-HIV properties. The guide provides a cross-validation of its molecular pathways with those of structurally and functionally similar compounds, namely Prostratin, Gnidimacrin (B1229004), and Genkwadaphnin (B1200609). This publication aims to provide a valuable resource for the scientific community, featuring detailed experimental data, protocols, and visual representations of signaling cascades to facilitate further research and drug discovery.
Gnidilatidin, also known as Yuanhuacine (B1233473), has emerged as a promising natural product with a dual therapeutic potential. In oncology, it functions as a DNA-damaging agent that induces G2/M cell cycle arrest and inhibits tumor growth by modulating key signaling pathways, including the mTOR and AMPK pathways. In the context of HIV-1, Gnidilatidin acts as a potent latency-reversing agent (LRA), reactivating latent HIV-1 proviruses, a crucial step in the "shock and kill" strategy for HIV eradication. This activity is primarily attributed to its ability to activate Protein Kinase C (PKC).
This comparative guide delves into the nuances of these mechanisms by juxtaposing Gnidilatidin with other daphnane (B1241135) diterpenes and PKC activators. Prostratin and Gnidimacrin are well-characterized PKC activators with established roles in HIV latency reversal. Genkwadaphnin, another related diterpene, shares anti-neoplastic properties with Gnidilatidin, primarily through the inhibition of DNA synthesis. By examining the similarities and differences in their molecular targets and downstream effects, this guide offers a clearer understanding of the structure-activity relationships and the specific signaling nodes that can be targeted for therapeutic intervention.
Comparative Analysis of Bioactivity
The following table summarizes the key quantitative data on the bioactivity of Gnidilatidin and its comparators, providing a clear overview of their potency and cellular effects.
| Compound | Target/Activity | Cell Line(s) | IC50 / EC50 / Effect | Citation(s) |
| Gnidilatidin | Anti-proliferative | H1993, H358, H460, Calu-1, H1299, A549 | IC50: 0.009, 16.5, 6.2, 4.1, 4.0, 0.03 µM | [1] |
| HIV-1 Latency Reversal | J-Lat 10.6 | EC50: 5.49 nM | [2][3][4][5] | |
| Inhibition of p-AMPK | H1993 | Concentration-dependent inhibition | [1] | |
| Inhibition of mTOR | H1993 | Downregulates mTOR activation | [1] | |
| Inhibition of DNA Synthesis | P-388, L-1210, KB | Preferential suppression at ED50 values | [6] | |
| Prostratin | HIV-1 Latency Reversal | J-Lat 10.6 | EC50: 720 nM | [2][3] |
| PKC Activation | - | Known PKC activator | [7] | |
| Downregulation of HIV-1 receptors | PBMCs | Decreased CCR5 and CXCR4 expression | [8][9] | |
| Gnidimacrin | Anti-proliferative (Growth Inhibition) | K562 | 0.0005 µg/ml | [1] |
| PKC βII Activation | K562 | - | [1] | |
| Inhibition of cdk2 activity | K562 | Complete inhibition at 0.005 µg/ml | [1][3] | |
| HIV-1 Latency Reversal | ACH-2, U1 | Picomolar concentrations | [4][10] | |
| Genkwadaphnin | Inhibition of DNA Synthesis | P-388 | - | [11] |
| Inhibition of cell growth and invasion | Hepatocellular carcinoma cells | Blocks DHCR24-mediated cholesterol biosynthesis | [12][13] |
Signaling Pathways and Molecular Mechanisms
The anti-tumor and anti-HIV activities of Gnidilatidin and its analogs are mediated by complex signaling networks. The diagrams below, generated using the DOT language, illustrate the key pathways involved.
Figure 1: Gnidilatidin's anti-tumor signaling pathway.
Figure 2: PKC-mediated HIV-1 latency reversal pathway.
Experimental Protocols
To ensure the reproducibility and further exploration of the findings presented, this section provides detailed methodologies for key experiments cited in the comparative analysis.
Cell Viability and Proliferation (MTT Assay)
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.
Materials:
-
Cells of interest (e.g., cancer cell lines)
-
96-well flat-bottom plates
-
Complete culture medium
-
Test compounds (Gnidilatidin, etc.) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Western Blot Analysis of Signaling Proteins
This technique is used to detect and quantify specific proteins in a complex mixture, such as a cell lysate.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer (Radioimmunoprecipitation assay buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies specific for the target proteins (e.g., p-AMPK, mTOR, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cell pellets in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix a specific amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load the protein samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins based on their molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electroblotting apparatus.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane several times with TBST (Tris-buffered saline with 0.1% Tween 20). Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL detection reagents to the membrane and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the amount of the target protein. β-actin is commonly used as a loading control to normalize the data.
HIV-1 Latency Reversal Assay in J-Lat Cells
This assay is used to screen for and characterize compounds that can reactivate latent HIV-1.
Materials:
-
J-Lat cells (e.g., J-Lat 10.6, which contain a latent, full-length HIV-1 genome with a GFP reporter)
-
RPMI 1640 medium supplemented with 10% FBS and antibiotics
-
Test compounds (Gnidilatidin, Prostratin, etc.)
-
Positive control (e.g., TNF-α)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed J-Lat 10.6 cells in a 24-well or 96-well plate at a density of 1 x 10^6 cells/mL in complete RPMI medium.
-
Compound Treatment: Add the test compounds at various concentrations to the cell suspension. Include a positive control (e.g., 10 ng/mL TNF-α) and a vehicle control (DMSO).
-
Incubation: Incubate the cells for 24 to 48 hours at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis: After incubation, harvest the cells and wash them with PBS. Resuspend the cells in FACS buffer (PBS with 2% FBS).
-
Data Acquisition: Analyze the cells using a flow cytometer to measure the percentage of GFP-positive cells. GFP expression indicates the reactivation of the latent HIV-1 provirus.
-
Data Analysis: Calculate the percentage of GFP-positive cells for each treatment condition. The EC50 value (the concentration of the compound that induces 50% of the maximal response) can be determined from a dose-response curve.
Figure 3: Workflow for the MTT cell viability assay.
This comparative guide underscores the therapeutic potential of Gnidilatidin and related compounds. The detailed data and protocols provided herein are intended to serve as a foundational resource for the scientific community to accelerate the development of novel therapeutics for cancer and HIV.
References
- 1. Mechanism of antitumor action of PKC activator, gnidimacrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. Antitumor action of the PKC activator gnidimacrin through cdk2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Prostratin: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prostratin induces HIV activation and downregulates HIV receptors in peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Picomolar Dichotomous Activity of Gnidimacrin Against HIV-1 | PLOS One [journals.plos.org]
- 11. Antitumor agents LV: Effects of genkwadaphnin and yuanhuacine on nucleic acid synthesis of P-388 lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Genkwadaphnin inhibits growth and invasion in hepatocellular carcinoma by blocking DHCR24-mediated cholesterol biosynthesis and lipid rafts formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Head-to-Head Battle in Skin Cancer Models: Gnidilatidin vs. Ingenol Mebutate
In the landscape of preclinical skin cancer research, two compounds, Gnidilatidin and ingenol (B1671944) mebutate, have emerged with distinct mechanisms of action and therapeutic potential. While direct head-to-head comparative studies are not yet available in published literature, a comprehensive analysis of existing data on their performance in various skin cancer models offers valuable insights for researchers and drug development professionals. This guide synthesizes the current knowledge on their efficacy, mechanisms of action, and the experimental frameworks used to evaluate them.
Executive Summary
Ingenol mebutate, a well-documented diterpene ester, has demonstrated significant efficacy in both non-melanoma skin cancers and actinic keratosis, primarily through a dual mechanism of inducing rapid tumor cell necrosis and a subsequent inflammatory response. In contrast, Gnidilatidin, a daphnane (B1241135) diterpenoid, shows promise in melanoma models by impacting metastasis-related processes. The available data for ingenol mebutate is more extensive, with established in vivo efficacy and some clinical validation. Data for Gnidilatidin is currently limited to in vitro and in vivo melanoma models, highlighting an area for further investigation.
Performance Data in Skin Cancer Models
The following tables summarize the available quantitative data on the efficacy of Gnidilatidin and ingenol mebutate in various skin cancer models.
Table 1: In Vitro Cytotoxicity of Gnidilatidin and Ingenol Mebutate in Skin Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 | Citation(s) |
| Gnidilatidin | B16F10 | Murine Melanoma | Data Not Available | [1] |
| Ingenol Mebutate | SK-MEL-28 | Human Melanoma | ~13.8 µM | [2] |
| Ingenol Mebutate | A375 | Human Melanoma | ~17.1 µM | [2] |
| Ingenol Mebutate | A431 | Human Squamous Cell Carcinoma | ~5.0 µM | [2] |
| Ingenol Mebutate | SCC-12 | Human Squamous Cell Carcinoma | ~3.3 µM | [2] |
Table 2: In Vivo Efficacy of Gnidilatidin and Ingenol Mebutate in Animal Models of Skin Cancer
| Compound | Animal Model | Cancer Type | Treatment Regimen | Key Findings | Citation(s) |
| Gnidilatidin | C57BL/6 mice with B16F10 lung metastasis | Melanoma | Not Specified | Decrease in lung tumor formation | [1] |
| Ingenol Mebutate | SKH1 mice with T7 tumors | Squamous Cell Carcinoma | 0.25% gel, once daily for 2 days | 70% cure rate | [3] |
| Ingenol Mebutate | Nude mice with sBCC | Superficial Basal Cell Carcinoma | 0.05% gel, once daily for 2 days | 71% histological clearance | [4] |
Mechanisms of Action
Gnidilatidin: Targeting Melanoma Metastasis
Gnidilatidin's mechanism of action in melanoma appears to be centered on the inhibition of metastatic processes. In vitro studies using the B16F10 murine melanoma cell line have shown that at a concentration of 0.1 μM, Gnidilatidin can modulate genes associated with cell migration and adhesion[1]. This suggests a potential role in preventing the spread of melanoma. Further research is required to elucidate the precise signaling pathways involved and to determine if it also induces direct cytotoxicity or apoptosis in skin cancer cells.
Ingenol Mebutate: A Dual Assault on Tumor Cells
Ingenol mebutate employs a two-pronged attack on skin cancer cells[2][5].
-
Rapid Necrosis: It rapidly disrupts the plasma membrane and mitochondrial function of tumor cells, leading to necrotic cell death[5].
-
Immune Activation: This initial cell death triggers an inflammatory response, characterized by the infiltration of neutrophils. This immune response helps to eliminate any remaining tumor cells[6].
This dual mechanism makes ingenol mebutate effective against both clinically visible and subclinical lesions.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental designs, the following diagrams are provided in Graphviz DOT language.
Detailed Experimental Protocols
In Vivo Squamous Cell Carcinoma Model (Ingenol Mebutate) [3]
-
Animal Model: Inbred female SKH1 mice were used.
-
Cell Line: The T7 squamous cell carcinoma (SCC) cell line, derived from a UV-induced SCC in an SKH1 mouse, was utilized.
-
Tumor Induction: T7 SCC cells were inoculated subcutaneously into the backs of the mice.
-
Treatment Groups:
-
Active Treatment: Topical application of 0.25% ingenol mebutate gel once daily for two consecutive days.
-
Control: Topical application of a placebo gel.
-
-
Efficacy Evaluation:
-
Cure Rate: Defined as no visible tumor 150 days after the initiation of treatment.
-
Tumor Growth: Tumor sizes were monitored and recorded.
-
Survival Analysis: A Kaplan-Meier survival curve was generated, with euthanasia occurring when tumors reached a predetermined size.
-
Histology: Electron microscopy was used to observe cellular changes, such as mitochondrial disruption and necrosis, at various time points post-treatment.
-
In Vitro Melanoma Metastasis Assays (Gnidilatidin) [1]
-
Cell Line: B16F10 murine melanoma cells were used.
-
Wound Healing (Scratch) Assay:
-
A confluent monolayer of B16F10 cells was created.
-
A "scratch" or wound was made in the monolayer using a pipette tip.
-
Cells were treated with 0.1 μM Gnidilatidin or a vehicle control.
-
The closure of the scratch was observed and imaged over time to assess cell migration.
-
-
Cell Adhesion Assay:
-
96-well plates were coated with fibronectin.
-
B16F10 cells were treated with 0.1 μM Gnidilatidin or a vehicle control.
-
The treated cells were seeded into the fibronectin-coated wells and allowed to adhere.
-
Non-adherent cells were washed away.
-
The number of adherent cells was quantified using an MTT assay.
-
-
Gene Expression Analysis:
-
B16F10 cells were treated with 0.1 μM Gnidilatidin or a vehicle control.
-
Total RNA was extracted from the cells.
-
The expression levels of metastasis-related genes (e.g., Mmp2, Mmp9, Cd44) were quantified using TaqMan real-time quantitative PCR.
-
Conclusion and Future Directions
The available preclinical data indicate that ingenol mebutate is a potent inducer of tumor necrosis and anti-tumor immunity, with demonstrated efficacy in non-melanoma skin cancer models. Gnidilatidin, on the other hand, presents a potential anti-metastatic agent for melanoma.
A significant knowledge gap exists for Gnidilatidin, particularly regarding its cytotoxic and pro-apoptotic potential in a broader range of skin cancer cell lines, as well as more detailed in vivo efficacy studies. A direct, head-to-head preclinical study comparing Gnidilatidin and ingenol mebutate in a melanoma model would be highly valuable to determine their relative potencies and therapeutic advantages. Future research should also focus on elucidating the specific signaling pathways targeted by Gnidilatidin to better understand its anti-metastatic mechanism. For ingenol mebutate, further studies could explore its efficacy in combination with other immunotherapies to potentially enhance the anti-tumor immune response.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Effective treatment of squamous cell carcinomas with ingenol mebutate gel in immunologically intact SKH1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jcadonline.com [jcadonline.com]
- 5. researchgate.net [researchgate.net]
- 6. dovepress.com [dovepress.com]
Assessing the Synergistic Effects of Gnidilatidin and its Analogs with Other Anticancer Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gnidilatidin, a daphnane (B1241135) diterpenoid, has garnered interest in oncology for its potential anticancer properties. While research on Gnidilatidin as a standalone agent is ongoing, its synergistic potential in combination with established anticancer drugs remains a critical area of investigation for developing more effective cancer therapies. This guide provides a comparative assessment of the synergistic effects of Yuanhualine, a close structural analog of Gnidilatidin, with other anticancer agents. Due to the limited availability of published data on Gnidilatidin combination therapies, this guide will focus on the experimental findings for Yuanhualine, providing a valuable proxy for understanding the potential synergistic interactions of Gnidilatidin.
A key study has demonstrated that Yuanhualine exhibits synergistic effects in inhibiting the growth of human lung cancer cells when combined with gemcitabine (B846), gefitinib, or erlotinib (B232).[1][2] This synergy is associated with the modulation of critical signaling pathways, including Akt, STAT3, and Src.[1][2]
Quantitative Data Summary
While the primary study confirming the synergistic effects of Yuanhualine did not provide specific quantitative data such as IC50 values for the drug combinations or Combination Index (CI) values in its publicly available abstract, the synergistic nature of the interactions was explicitly stated.[1][2] The following table summarizes the reported anti-proliferative activities of Yuanhualine and the combination drugs on the A549 human lung cancer cell line.
| Compound | A549 IC50 (nM) | Combination with Yuanhualine | Observed Effect |
| Yuanhualine | 7.0[1][2] | - | - |
| Gemcitabine | Varies (cell line dependent) | Gemcitabine | Synergistic growth inhibition[1][2] |
| Gefitinib | Varies (cell line dependent) | Gefitinib | Synergistic growth inhibition[1][2] |
| Erlotinib | Varies (cell line dependent) | Erlotinib | Synergistic growth inhibition[1][2] |
Note: IC50 values for gemcitabine, gefitinib, and erlotinib in A549 cells can vary between studies based on experimental conditions. The crucial finding is the reported synergistic interaction with Yuanhualine.
Experimental Protocols
The following are detailed methodologies for the key experiments typically employed to assess the synergistic effects of anticancer drugs, based on standard laboratory practices.
Cell Culture
-
Cell Line: A549 human non-small cell lung cancer cells.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.
-
Cell Seeding: A549 cells are seeded into 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with varying concentrations of Yuanhualine, the combination drug (gemcitabine, gefitinib, or erlotinib), or the combination of both for 48-72 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 values are determined from the dose-response curves.
Synergy Assessment (Combination Index)
The synergistic effect of the drug combination is quantified using the Combination Index (CI) method developed by Chou and Talalay.
-
Experimental Design: A549 cells are treated with a range of concentrations of each drug alone and in combination at a constant ratio.
-
Data Acquisition: Cell viability is measured using the MTT assay for each treatment condition.
-
CI Calculation: The CI is calculated using specialized software (e.g., CompuSyn). A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
Western Blot Analysis
Western blotting is used to detect changes in the expression and phosphorylation of proteins in the targeted signaling pathways.
-
Protein Extraction: A549 cells are treated with the drugs for the specified time, and then lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of Akt, STAT3, and Src.
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflow
Experimental Workflow for Synergy Assessment
Caption: Experimental workflow for assessing drug synergy.
Signaling Pathway of Yuanhualine in Combination with EGFR Inhibitors
Gefitinib and erlotinib are Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors. Their synergistic effect with Yuanhualine, which inhibits the Akt/STAT3/Src pathways, suggests a multi-pronged attack on cancer cell signaling.
Caption: Synergistic inhibition of EGFR and downstream pathways.
Signaling Pathway of Yuanhualine in Combination with Gemcitabine
Gemcitabine is a nucleoside analog that inhibits DNA synthesis. Its synergy with Yuanhualine suggests that while gemcitabine directly targets DNA replication, Yuanhualine's inhibition of pro-survival pathways like Akt/STAT3/Src may lower the threshold for apoptosis induction.
Caption: Dual-action of DNA synthesis and survival pathway inhibition.
References
Independent Verification of Gnidilatidin's Latency-Reversing Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The "shock and kill" strategy remains a primary focus in the quest for an HIV cure, aiming to reactivate latent HIV reservoirs for subsequent elimination by the immune system or viral cytopathic effects. Latency-reversing agents (LRAs) are central to this approach. This guide provides an objective comparison of Gnidilatidin, a novel LRA, with other established alternatives, supported by available experimental data. While direct independent verification of Gnidilatidin's activity is emerging, this document serves to consolidate current knowledge and benchmark its performance against other LRAs.
Introduction to Gnidilatidin
Gnidilatidin is a daphnane-type diterpenoid isolated from the medicinal plant Gnidia kraussiana.[1][2][3][4][5][6][7][8] It functions as a Protein Kinase C (PKC) activator, a class of LRAs known for their potent ability to induce HIV-1 transcription.[1][2] A structurally identical compound, yuanhuacin, has been isolated from Gnidia sericocephala and has also demonstrated latency-reversing properties, providing indirect support for the activity of this molecular scaffold.[2][9][10][11][12]
Comparative Analysis of Latency-Reversing Agents
The efficacy of LRAs is evaluated based on their potency (the concentration required to achieve a desired effect), the magnitude of latency reversal, and their therapeutic window (the range between the effective dose and the dose at which toxicity occurs). This section compares Gnidilatidin with other prominent LRAs from two major classes: PKC activators and Histone Deacetylase (HDAC) inhibitors.
Data Presentation
Table 1: In Vitro Potency of PKC Activators in Latency Reversal
| Compound | Class | Cell Model | EC50 | Cytotoxicity | Source |
| Gnidilatidin | PKC Activator | J-Lat 10.6 | 5.49 nM | No significant toxicity up to 1,000 nM | [1][2][3][4][5][6][7][8] |
| Prostratin | PKC Activator | J-Lat 10.6 | 720 nM | Minimal effects on cellular activation | [1][2][7] |
| Bryostatin-1 | PKC Activator | Various | Low nM range | Dose-dependent toxicity | [13][14] |
Table 2: Overview of HDAC Inhibitors in Clinical Development for HIV Latency Reversal
| Compound | Class | Key Clinical Trial Findings | Adverse Effects | Source |
| Vorinostat (B1683920) | HDAC Inhibitor | Increased HIV RNA in resting CD4+ T cells. No reduction in reservoir size. | Generally well-tolerated. | [2][3][15][16][17] |
| Romidepsin (B612169) | HDAC Inhibitor | Potent induction of HIV-1 transcription and plasma viremia. No reduction in reservoir size. | Grade 1-2 adverse events consistent with HDAC inhibitors. | [1][18][19][20][21] |
| Panobinostat | HDAC Inhibitor | Increased cell-associated HIV RNA. Transient decrease in total HIV DNA but no sustained reduction. | Well-tolerated, with mostly grade 1 adverse events. | [4][22][23][24][25] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Gnidilatidin
Gnidilatidin, as a PKC activator, is believed to induce HIV-1 transcription primarily through the activation of the NF-κB pathway. The diagram below illustrates this proposed mechanism.
Caption: Proposed signaling pathway for Gnidilatidin-mediated HIV-1 latency reversal.
Experimental Workflow for LRA Evaluation
The following diagram outlines a typical workflow for assessing the latency-reversing activity of a compound like Gnidilatidin.
Caption: A generalized experimental workflow for evaluating latency-reversing agents.
Experimental Protocols
Protocol 1: In Vitro Latency Reversal Assay using J-Lat 10.6 Cells
Objective: To determine the EC50 of a latency-reversing agent in the J-Lat 10.6 cell line. J-Lat 10.6 cells are a Jurkat T-cell line containing an integrated, transcriptionally silent HIV-1 provirus where the nef gene is replaced by a green fluorescent protein (GFP) reporter.[26] Activation of the HIV-1 LTR results in GFP expression, which can be quantified by flow cytometry.
Materials:
-
J-Lat 10.6 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compound (e.g., Gnidilatidin) dissolved in DMSO
-
Positive control (e.g., TNF-α at 10 ng/mL)
-
Vehicle control (DMSO)
-
96-well cell culture plates
-
Flow cytometer
-
Live/Dead stain (e.g., LIVE/DEAD™ Fixable Far Red Dead Cell Stain)
Procedure:
-
Cell Seeding: Seed J-Lat 10.6 cells in a 96-well plate at a density of 1 x 10^5 cells per well in 100 µL of complete RPMI-1640 medium.
-
Compound Preparation: Prepare serial dilutions of the test compound in complete RPMI-1640 medium. The final DMSO concentration should be kept below 0.5%.
-
Treatment: Add 100 µL of the diluted compound, positive control, or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Staining for Viability: After incubation, transfer the cells to flow cytometry tubes. Stain the cells with a viability dye according to the manufacturer's instructions to exclude dead cells from the analysis.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer to determine the percentage of GFP-positive cells in the live cell population.
-
Data Analysis: Plot the percentage of GFP-positive cells against the log of the compound concentration. Use a non-linear regression model to calculate the EC50 value.
Protocol 2: Cytotoxicity Assay
Objective: To assess the cytotoxicity of the LRA.
Procedure: This assay is typically performed in parallel with the latency reversal assay.
-
Follow steps 1-4 of Protocol 1.
-
After incubation, stain the cells with a viability dye as described in step 5 of Protocol 1.
-
Analyze the cells by flow cytometry to determine the percentage of dead cells at each compound concentration.
-
Plot the percentage of cell viability against the log of the compound concentration to determine the CC50 (50% cytotoxic concentration).
Discussion and Future Directions
Gnidilatidin has demonstrated remarkable potency in in vitro models of HIV latency, significantly surpassing the activity of prostratin.[1][2][7] Its dual function of reactivating the latent virus while downregulating HIV-1 entry co-receptors (CD4 and CXCR4) makes it a particularly interesting candidate for the "shock and kill" strategy.[1][2][3][4][5][6][7][8] However, the current body of evidence relies heavily on initial characterization studies. Independent verification of these findings by multiple research groups is a critical next step to validate its potential.
Furthermore, while in vitro cell line models are essential for initial screening, the true potential of Gnidilatidin will be revealed through studies in more physiologically relevant models, such as primary CD4+ T cells from HIV-infected individuals on suppressive antiretroviral therapy and in vivo animal models. Toxicological studies are also needed to establish a safe therapeutic window.[27][28]
The clinical development of other LRAs, particularly HDAC inhibitors, has shown that while latency reversal is achievable in vivo, it does not necessarily lead to a reduction in the size of the latent reservoir when used as a monotherapy.[15][19][22] This highlights the likely need for combination therapies, potentially pairing potent LRAs like Gnidilatidin with immune-based interventions to clear the reactivated cells. The synergistic effects observed when combining PKC activators with HDAC inhibitors in vitro suggest that such combinations, including Gnidilatidin, warrant further investigation.[29][30][31]
References
- 1. The HDAC inhibitor romidepsin is safe and effectively reverses HIV-1 latency in vivo as measured by standard clinical assays [natap.org]
- 2. natap.org [natap.org]
- 3. Administration of vorinostat disrupts HIV-1 latency in patients on antiretroviral therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of HDAC inhibitors in clinical development: Effect on HIV production in latently infected cells and T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethnopharmacological exploration and isolation of HIV-1 latency-reversing agents from Sudanese medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Characterization and isolation of anti-HIV and latency reversal agents for the development of a herbal mixture of Gnidia sericocephala, Senna italica, Sclerocarya birrea and Pentanisia prunelloides [repository.up.ac.za]
- 10. HPLC-based purification and isolation of potent anti-HIV and latency reversing Daphnane Diterpenes from the medicinal plant Gnidia sericocephala (Thymelaeaceae) [repository.up.ac.za]
- 11. HPLC-Based Purification and Isolation of Potent Anti-HIV and Latency Reversing Daphnane Diterpenes from the Medicinal Plant Gnidia sericocephala (Thymelaeaceae) [pubmed.ncbi.nlm.nih.gov]
- 12. HPLC-Based Purification and Isolation of Potent Anti-HIV and Latency Reversing Daphnane Diterpenes from the Medicinal Plant Gnidia sericocephala (Thymelaeaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo activation of latent HIV with a synthetic bryostatin analog effects both latent cell "kick" and "kill" in strategy for virus eradication - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Latency Reversing Agents for HIV-1 Cure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activation of HIV Transcription with Short-Course Vorinostat in HIV-Infected Patients on Suppressive Antiretroviral Therapy | PLOS Pathogens [journals.plos.org]
- 16. Interval dosing with the HDAC inhibitor vorinostat effectively reverses HIV latency - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sciencedaily.com [sciencedaily.com]
- 18. The Depsipeptide Romidepsin Reverses HIV-1 Latency In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Phase 1/2 Randomized, Placebo-Controlled Trial of Romidespin in Persons With HIV-1 on Suppressive Antiretroviral Therapy – ACTG [actgnetwork.org]
- 20. Histone Deacetylase Inhibitor Romidepsin Induces HIV Expression in CD4 T Cells from Patients on Suppressive Antiretroviral Therapy at Concentrations Achieved by Clinical Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. Panobinostat, a histone deacetylase inhibitor, for latent-virus reactivation in HIV-infected patients on suppressive antiretroviral therapy: a phase 1/2, single group, clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. typepad.com [typepad.com]
- 24. scholars.mssm.edu [scholars.mssm.edu]
- 25. researchgate.net [researchgate.net]
- 26. Experimental Systems for Measuring HIV Latency and Reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Toxicological investigation of acute and chronic treatment with Gnidia stenophylla Gilg root extract on some blood parameters and histopathology of spleen, liver and kidney in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Identification of Combinations of Protein Kinase C Activators and Histone Deacetylase Inhibitors that Potently Reactivate Latent HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Class 1-Selective Histone Deacetylase (HDAC) Inhibitors Enhance HIV Latency Reversal while Preserving the Activity of HDAC Isoforms Necessary for Maximal HIV Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
Benchmarking Gnidilatidin: A Comparative Guide to Potency Against Other Natural Product-Derived Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological potency of Gnidilatidin, a daphnane (B1241135) diterpenoid, against other notable natural product-derived compounds. The data presented herein is intended to serve as a valuable resource for researchers in oncology and virology, offering a quantitative basis for evaluating the potential of these compounds in drug discovery and development.
Comparative Potency of Natural Product-Derived PKC Activators
Gnidilatidin and the comparator compounds are known modulators of Protein Kinase C (PKC), a family of enzymes that play a crucial role in various cellular signaling pathways. Their biological effects, including anti-tumor and HIV latency-reversing activities, are largely attributed to their ability to activate PKC isoforms. The following tables summarize the available quantitative data on the potency of these compounds in cytotoxicity against various cancer cell lines and in the reversal of HIV-1 latency.
Table 1: Cytotoxicity (IC50) in Human Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) values presented below represent the concentration of each compound required to inhibit the growth of the respective cancer cell lines by 50%. Lower IC50 values are indicative of higher cytotoxic potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Gnidilatidin (Yuanhuacine) | H1993 | Non-Small Cell Lung Cancer | 0.009[1] |
| H358 | Non-Small Cell Lung Cancer | 16.5[1] | |
| H460 | Non-Small Cell Lung Cancer | 6.2[1] | |
| Calu-1 | Non-Small Cell Lung Cancer | 4.1[1] | |
| H1299 | Non-Small Cell Lung Cancer | 4.0[1] | |
| A549 | Non-Small Cell Lung Cancer | 0.03[1] | |
| P-388 | Murine Lymphocytic Leukemia | ED50 values reported, but specific values not found | |
| L-1210 | Murine Lymphoid Leukemia | ED50 values reported, but specific values not found | |
| KB | Human Oral Carcinoma | ED50 values reported, but specific values not found | |
| Genkwadaphnin | Hep3B | Hepatocellular Carcinoma | Concentration-dependent reduction in viability[2] |
| PLC/PRF/5 | Hepatocellular Carcinoma | Concentration-dependent reduction in viability[2] | |
| Prostratin | MCF-7 | Breast Cancer | ~35 (basal conditions), 7 (high stimulating conditions)[3][4] |
| MDA-MB-231 | Breast Cancer | ~35 (basal conditions)[4] | |
| BT-20 | Breast Cancer | ~35 (basal conditions)[4] | |
| AU-565 | Breast Cancer | ~35 (basal conditions)[4] | |
| Bryostatin 1 | A549 | Non-Small Cell Lung Cancer | Growth inhibition observed, specific IC50 not provided[5] |
| P388 | Murine Leukemia | - | |
| Indolactam V | - | - | Data not available |
Note: The cytotoxic potential of Prostratin was found to be increased in breast cancer cell lines under high stimulating conditions (IL-17 and high salt)[3].
Table 2: HIV-1 Latency Reversal Activity (EC50)
The half-maximal effective concentration (EC50) values below indicate the concentration of each compound required to achieve 50% of the maximum effect in reactivating latent HIV-1. Lower EC50 values signify greater potency as a latency-reversing agent (LRA).
| Compound | Cell Line Model | EC50 (nM) |
| Gnidilatidin | J-Lat 10.6 | 5.49[1] |
| Prostratin | J-Lat 10.6 | 720[1] |
| Bryostatin 1 | Various in vitro models | Potent activity at nanomolar concentrations[6] |
Note: Gnidilatidin has been shown to be significantly more potent than Prostratin in reversing HIV-1 latency in the J-Lat 10.6 cell line model[1].
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
MTT Cytotoxicity Assay
This colorimetric assay is a standard method for assessing cell viability. It measures the metabolic activity of cells, which is indicative of their viability.
Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells[7][8]. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Protocol for Adherent Cell Lines:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., Gnidilatidin, Genkwadaphnin, Prostratin) in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO2, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals[1].
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance[4].
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Protein Kinase C (PKC) Activity Assay (Radiometric)
This assay measures the enzymatic activity of PKC by quantifying the transfer of a radiolabeled phosphate (B84403) group from ATP to a specific substrate.
Principle: The assay utilizes [γ-³²P]ATP as a phosphate donor. In the presence of activated PKC, the radiolabeled phosphate is transferred to a specific peptide substrate. The amount of incorporated radioactivity in the substrate is proportional to the PKC activity.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the following components in a microcentrifuge tube on ice:
-
Kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂)
-
PKC enzyme (partially purified or recombinant)
-
PKC activator (e.g., Gnidilatidin, Phorbol 12-myristate 13-acetate (PMA) as a positive control)
-
Phosphatidylserine (PS) and Diacylglycerol (DAG) as co-factors
-
Specific PKC peptide substrate (e.g., Ac-MBP(4-14))
-
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP to the reaction mixture.
-
Incubation: Incubate the reaction tubes at 30°C for a defined period (e.g., 10-20 minutes).
-
Termination of Reaction: Stop the reaction by spotting an aliquot of the reaction mixture onto a phosphocellulose paper filter (e.g., P81). The peptide substrate will bind to the paper, while the unincorporated [γ-³²P]ATP will not.
-
Washing: Wash the phosphocellulose papers several times with a wash buffer (e.g., 0.75% phosphoric acid) to remove any unbound [γ-³²P]ATP.
-
Scintillation Counting: Place the washed papers into scintillation vials with a scintillation cocktail. Measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of ³²P incorporated into the substrate is calculated and used to determine the PKC activity, which is typically expressed as pmol of phosphate transferred per minute per mg of enzyme.
Visualizing the Signaling Pathway
Gnidilatidin and other daphnane diterpenes exert their biological effects primarily through the activation of Protein Kinase C (PKC). This activation initiates a cascade of downstream signaling events that ultimately lead to the observed cellular responses, such as cell cycle arrest, apoptosis in cancer cells, and reactivation of latent HIV. The following diagram illustrates the key signaling pathways involved.
Caption: Gnidilatidin-induced PKC activation and downstream signaling pathways.
References
- 1. MTT assay overview | Abcam [abcam.com]
- 2. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Comparison of effects of bryostatins 1 and 2 and 12-O-tetradecanoylphorbol-13-acetate on protein kinase C activity in A549 human lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mtt assay for cell viability | Sigma-Aldrich [sigmaaldrich.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Gnidilatin
Essential guidelines for the safe handling and disposal of Gnidilatin, a potent daphnane (B1241135) diterpenoid, are critical for protecting laboratory personnel and the environment. Due to its cytotoxic nature, stringent disposal protocols must be followed.
Immediate Safety and Handling Precautions
Before beginning any procedure involving this compound, it is imperative to wear appropriate personal protective equipment (PPE). This includes, but is not limited to, a lab coat, nitrile gloves, and protective eyewear. All handling of this compound should be conducted within a certified chemical fume hood to prevent inhalation of any aerosols or dust particles.
Step-by-Step Disposal Procedure
The following steps outline the recommended procedure for the disposal of this compound and any contaminated materials. This process is designed to ensure the containment and proper disposal of this cytotoxic compound.
-
Segregation at the Source : Immediately after use, all materials that have come into contact with this compound must be segregated from other laboratory waste.[5] This includes unused or excess this compound, contaminated labware (e.g., vials, pipette tips, flasks), and contaminated PPE.
-
Waste Containerization :
-
Sharps : All contaminated sharps, such as needles and scalpels, must be placed in a designated, puncture-proof sharps container that is clearly labeled for cytotoxic waste.[3][4]
-
Solid Waste : Contaminated solid waste, including gloves, absorbent pads, and plasticware, should be collected in a dedicated, leak-proof container lined with a heavy-duty plastic bag.[3] This container must be clearly marked with a "Cytotoxic Waste" label.[6]
-
Liquid Waste : Liquid waste containing this compound should not be disposed of down the drain.[7] It must be collected in a compatible, sealed, and clearly labeled waste container.
-
-
Labeling : All waste containers must be clearly and accurately labeled as "Cytotoxic Waste" and should include the name of the compound (this compound) and the date of accumulation.[5]
-
Storage : Cytotoxic waste must be stored in a secure, designated area with restricted access until it is collected by a licensed hazardous waste disposal service.[5]
-
Decontamination : Any surfaces or equipment that may have come into contact with this compound should be thoroughly decontaminated. The specific decontaminating agent and procedure will depend on the nature of the solvent used with this compound.
-
Professional Disposal : The final disposal of this compound waste must be carried out by a certified hazardous waste management company.[4] These companies are equipped to handle and dispose of cytotoxic materials in accordance with all federal, state, and local regulations.
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, general guidelines for cytotoxic waste management provide some thresholds.
| Parameter | Guideline | Source |
| Small Spill Definition | Less than 5 ml or 5 g of a cytotoxic substance. | [3] |
| Large Spill Definition | More than 5 ml or 5 g of a cytotoxic substance. | [3] |
Disposal Workflow
The logical flow of the this compound disposal process is crucial for ensuring safety and compliance.
References
- 1. mdpi.com [mdpi.com]
- 2. A Review on Daphnane-Type Diterpenoids and Their Bioactive Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. danielshealth.ca [danielshealth.ca]
- 5. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 6. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nems.nih.gov [nems.nih.gov]
Navigating the Risks of Gnidilatin-like Compounds: A Guide to Safe Handling and Disposal
For Immediate Use by Laboratory Professionals
The handling of potent, biologically active compounds requires stringent safety protocols to protect researchers and the environment. While "Gnidilatin" appears to be a likely misspelling, it strongly suggests a class of hazardous natural products known as daphnane (B1241135) and tigliane (B1223011) diterpenoids. These compounds, isolated from plants of the Daphne and Gnidia genera, are known for their high toxicity and potent biological activity, including tumor-promoting effects. This guide provides essential safety and logistical information for handling these hazardous substances, with a focus on personal protective equipment (PPE), operational procedures, and disposal plans.
Understanding the Hazard: Properties of Daphnane and Tigliane Diterpenoids
Compounds in this family, such as Mezerein and Phorbol Esters, are characterized by their severe irritant properties and potential for systemic toxicity. Ingestion or skin contact can lead to a range of adverse health effects. Due to the high toxicity and limited specific data for every compound in this large family, a highly cautious approach is mandatory.
Hazardous Properties Summary
| Property | Description | Citation |
| Acute Toxicity (Oral) | Highly toxic. Ingestion can cause severe gastrointestinal distress, including vomiting and diarrhea, and may be fatal. | [1] |
| Skin Corrosion/Irritation | Can cause severe skin irritation, redness, and blistering upon contact. | [1] |
| Carcinogenicity | Many compounds in this class are potent tumor promoters, although not necessarily carcinogens on their own. | |
| Eye Damage/Irritation | Can cause serious eye irritation and damage. |
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is crucial when handling daphnane and tigliane diterpenoids. The following table outlines the minimum required PPE.
Personal Protective Equipment (PPE) Requirements
| Body Part | Required PPE | Specifications |
| Eyes/Face | Safety Goggles and Face Shield | Chemical splash goggles are mandatory. A face shield should be worn over the goggles, especially when handling powders or solutions that could splash. |
| Skin (Hands) | Double Nitrile Gloves | Wear two pairs of nitrile gloves. Change the outer pair immediately upon contamination or frequently during prolonged handling. |
| Skin (Body) | Chemical-Resistant Lab Coat | A disposable, solid-front, back-closing lab coat is recommended to prevent contamination of personal clothing. |
| Respiratory | N95 Respirator or Higher | A properly fitted N95 respirator is the minimum requirement when handling powders. For procedures with a high risk of aerosol generation, a powered air-purifying respirator (PAPR) should be considered. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict, step-by-step operational plan is critical to minimize the risk of exposure. The following workflow outlines the key stages of handling these potent compounds, from preparation to disposal.
Caption: Safe Handling Workflow Diagram.
Disposal Plan: Managing Contaminated Waste
Proper disposal of waste contaminated with daphnane and tigliane diterpenoids is essential to prevent environmental contamination and accidental exposure.
Waste Disposal Procedures
| Waste Type | Disposal Protocol |
| Solid Waste | All contaminated solid waste, including gloves, disposable lab coats, bench paper, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container. |
| Liquid Waste | All solutions containing the compound must be collected in a dedicated, clearly labeled hazardous waste container. Do not pour any amount down the drain. |
| Sharps | Contaminated needles, syringes, and other sharps must be placed in a puncture-resistant sharps container that is clearly labeled as hazardous waste. |
| Decontamination of Glassware | Reusable glassware should be soaked in a 10% bleach solution for at least 24 hours, followed by thorough rinsing with water and then a solvent wash (e.g., ethanol (B145695) or acetone). |
Spill Decontamination:
In the event of a spill, evacuate the immediate area and prevent others from entering. Wear appropriate PPE, including a respirator. Cover the spill with an absorbent material. For small spills, carefully apply a 10% bleach solution to the absorbent material and the surrounding area, allowing a contact time of at least 30 minutes before cleaning up and placing all materials in a hazardous waste container. For larger spills, follow your institution's hazardous material spill response protocol.
By adhering to these stringent safety and handling guidelines, researchers can safely work with these potent and valuable compounds while minimizing the risk to themselves and the environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
